1-Pentyl-1H-indazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-pentylindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(14-15)13(16)17/h4-5,7-8H,2-3,6,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNDVXVERSIHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Pentyl-1H-indazole-3-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Pentyl-1H-indazole-3-carboxylic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a compound of significant interest in forensic science and drug metabolism research. As a primary metabolite of the synthetic cannabinoid AB-PINACA, a thorough understanding of its chemical properties is crucial for researchers, analytical chemists, and drug development professionals. This document delves into its synthesis, physicochemical characteristics, analytical profile, and reactivity, offering field-proven insights into its scientific context.
Introduction and Significance
This compound is primarily known as an analytical reference standard categorized as a synthetic cannabinoid metabolite.[1] It is a major metabolic product of AB-PINACA (also referred to as APINAC), a potent synthetic cannabinoid receptor agonist.[1] The detection of this carboxylic acid metabolite in biological samples is a definitive indicator of exposure to its parent compound. Consequently, its accurate characterization is paramount for forensic toxicology laboratories and for researchers studying the pharmacokinetics of synthetic cannabinoids. Beyond its role as a metabolite, its chemical structure, featuring a reactive carboxylic acid on an N-alkylated indazole core, makes it a useful synthetic intermediate for further chemical exploration.[2]
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound dictates its behavior in both biological and analytical systems. The properties of this compound are summarized below.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 1283576-17-9 | [4] |
| Molecular Formula | C₁₃H₁₆N₂O₂ | [3][4] |
| Molecular Weight | 232.28 g/mol | [3] |
| Synonyms | AB-PINACA 3-carboxyindazole metabolite | [1][4] |
Table 2: Computed Physicochemical Properties
| Property | Value | Significance & Rationale |
| Appearance | Crystalline solid | Affects handling, solubility, and formulation. |
| XLogP3 | 3.2 | Indicates moderate lipophilicity, influencing its distribution in biological systems and retention in reverse-phase chromatography.[3] |
| Hydrogen Bond Donors | 1 (from COOH) | The acidic proton is key to its chemical reactivity and interactions with polar solvents or biological targets.[3] |
| Hydrogen Bond Acceptors | 3 (2 from COOH, 1 from indazole N) | These sites influence solubility in protic solvents and potential molecular interactions.[3] |
| Polar Surface Area | 55.1 Ų | This value suggests moderate cell permeability.[3] |
| UV/Vis. λmax | 300 nm | Provides a basis for UV-based detection and quantification in HPLC analysis.[1] |
| Storage & Stability | ≥4 years at -20°C | As a reference material, long-term stability is critical for ensuring the accuracy of analytical measurements.[1] |
Synthesis and Chemical Reactivity
While this compound is often encountered as a metabolite, understanding its synthesis is crucial for producing reference standards and exploring related chemical space. The synthesis generally involves a two-stage process: formation of the indazole core followed by N-alkylation.
General Synthetic Workflow
A common and scalable approach involves the N-alkylation of a pre-formed indazole-3-carboxylic acid core. This method offers better regioselectivity compared to building the alkylated ring system from scratch.[5]
The workflow is conceptually straightforward:
-
Core Synthesis : 1H-Indazole-3-carboxylic acid is synthesized. A well-documented method starts from isatin, which is hydrolyzed and converted to a diazonium salt, followed by reduction and acidic cyclization to form the indazole ring.[6]
-
N-Alkylation : The nitrogen at the N1 position of the indazole ring is selectively alkylated using an appropriate pentylating agent, such as 1-bromopentane, in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).[7] This step must be carefully controlled to favor N1 over N2 alkylation.
Chemical Reactivity
The reactivity of this compound is dominated by its carboxylic acid functional group. This group serves as a versatile handle for derivatization.
-
Esterification : The carboxylic acid can be readily converted to its corresponding esters, such as the methyl ester, through reaction with an alcohol (e.g., methanol) under acidic conditions. This is a common derivatization for improving volatility for GC-MS analysis.[8]
-
Amide Coupling : The compound can undergo amide coupling reactions with various amines. This is achieved by first activating the carboxylic acid with a coupling agent (e.g., TBTU, HATU) and then introducing the desired amine.[7] This reaction is fundamental to the synthesis of many parent synthetic cannabinoids, such as AB-PINACA itself, which is an amide derivative.
Analytical Characterization and Protocols
Accurate identification of this compound in complex matrices like urine or serum requires robust analytical techniques. The primary methods are mass spectrometry coupled with a chromatographic separation technique.
Mass Spectrometry (MS)
Mass spectrometry, particularly when paired with gas or liquid chromatography, is the definitive tool for structural confirmation.
-
Electron Ionization (EI-MS) : In GC-MS analysis, the molecule will fragment in a predictable manner. Expected fragments would include the loss of the pentyl side chain and characteristic ions from the indazole-3-carboxylic acid core.
-
Electrospray Ionization (ESI-MS) : In LC-MS, soft ionization allows for the prominent observation of the protonated molecule [M+H]⁺. Tandem MS (MS/MS) experiments on this precursor ion would yield characteristic product ions, such as the indazole acylium cation, which are crucial for unambiguous identification in complex samples.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation of pure reference materials.
-
¹H NMR : The proton spectrum would show characteristic signals for the aromatic protons on the indazole ring, a triplet for the terminal methyl group of the pentyl chain, multiplets for the methylene groups, and a broad singlet for the acidic proton of the carboxylic acid.
-
¹³C NMR : The carbon spectrum would confirm the presence of the carbonyl carbon from the acid, aromatic carbons, and the five distinct carbons of the pentyl chain. Two-dimensional NMR experiments like HMBC and HSQC are used to assign all proton and carbon signals definitively.[10]
Protocol: General LC-MS/MS Analytical Workflow
This protocol is a representative workflow for the detection of synthetic cannabinoid metabolites in biological fluids, adapted from established methodologies.[9]
Objective: To detect and confirm the presence of this compound in a prepared sample (e.g., hydrolyzed urine extract).
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
Step-by-Step Methodology:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold for a wash step, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Rationale: The C18 column retains the moderately lipophilic analyte, while the gradient elution ensures it is separated from more polar or less polar interferences. Formic acid aids in protonation for positive-ion ESI.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or Full Scan/dd-MS2 for screening.
-
Precursor Ion: Monitor for the [M+H]⁺ ion (m/z 233.12).
-
Product Ions: Select at least two specific and intense product ions for confirmation. These would be determined by infusing a pure standard and optimizing collision energy. Characteristic fragments would arise from the cleavage of the pentyl chain and fragmentation of the indazole core.
-
Rationale: MRM provides high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference and providing confident identification.
-
-
Data Analysis:
-
Confirm the analyte by matching the retention time with that of a certified reference standard.
-
Verify the presence of at least two MRM transitions.
-
Ensure the ion ratio (the relative abundance of the two product ions) matches that of the reference standard within a specified tolerance (e.g., ±20%).
-
Conclusion
This compound is a molecule of critical importance in modern forensic toxicology. Its chemical properties—from its synthesis and reactivity to its distinct analytical signature—are foundational to its role as a key biomarker for AB-PINACA consumption. The methodologies and principles outlined in this guide provide researchers and scientists with the necessary technical knowledge to confidently identify, quantify, and study this compound and its role in the broader context of synthetic cannabinoid metabolism.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. This compound Methyl Ester. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 1-Pentyl-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
- Artaria, D., et al. (2014). NMR Assignment of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide Seized as Herbal Incense for the First Time in Italy. Journal of Forensic Science & Criminology.
-
Frinculescu, A. (2019). Multigram scale synthesis of synthetic cannabinoid metabolites. Diva-portal.org. Available from: [Link]
-
PubChem. 1-Pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (2014). NMR Assignment of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide Seized as Herbal Incense for the First Time in Italy. Available from: [Link]
-
ResearchGate. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available from: [Link]
- Dzyubenko, N. G., et al. (2013). Analytical characterization of some synthetic cannabinoids, derivatives of indole-3-carboxylic acid.
-
Chem-Impex. 1H-Indazole-3-carboxylic acid. Available from: [Link]
- Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research.
- Google Patents. Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt.
-
Liu, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Molecules. Available from: [Link]
- Chandrasekhar, T., et al. (2012).
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C13H16N2O2 | CID 18695504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
- 6. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 7. diva-portal.org [diva-portal.org]
- 8. This compound Methyl Ester | C14H18N2O2 | CID 118536019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bibliography.maps.org [bibliography.maps.org]
An In-depth Technical Guide to 1-Pentyl-1H-indazole-3-carboxylic Acid (CAS: 1283576-17-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Pentyl-1H-indazole-3-carboxylic acid, a compound of significant interest in forensic science, toxicology, and cannabinoid research. As a primary metabolite of the synthetic cannabinoid AB-PINACA, a thorough understanding of its chemical properties, synthesis, and biological fate is crucial for accurate analytical detection and for comprehending the pharmacology of its parent compound.
Compound Profile and Significance
This compound, also known as AB-PINACA 3-carboxyindazole metabolite, is the product of in-vivo hydrolysis of the terminal amide of AB-PINACA. Its presence in biological samples is a key indicator of exposure to this particular synthetic cannabinoid.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and the development of analytical standards.
| Property | Value | Source |
| CAS Number | 1283576-17-9 | [1] |
| Molecular Formula | C₁₃H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 232.28 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Appearance | Crystalline solid | |
| Purity | ≥98% (as an analytical standard) | |
| Storage Temperature | -20°C | |
| Stability | ≥4 years (under proper storage) | |
| UV/Vis. λmax | 300 nm |
Synthesis and Mechanism
The synthesis of this compound is primarily achieved through the N-alkylation of the indazole-3-carboxylic acid core. The regioselectivity of this reaction is a critical consideration, as alkylation can occur at either the N1 or N2 position of the indazole ring.
The Causality of Regioselective N1-Alkylation
Achieving selective N1-alkylation is paramount for the synthesis of the correct isomer. The choice of base and solvent system plays a pivotal role in directing the alkylation to the desired nitrogen. The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been demonstrated to be an effective method for achieving high N1 regioselectivity.[3][4]
The proposed mechanism involves the deprotonation of the indazole ring by NaH to form an indazolide anion. In a solvent like THF, the sodium cation (Na+) is thought to coordinate with the N2 nitrogen and the oxygen of the C3-carboxylic acid group, sterically hindering the approach of the alkylating agent to the N2 position and thereby favoring alkylation at the N1 position.[4]
Sources
An In-depth Technical Guide to the Synthesis of 1-Pentyl-1H-indazole-3-carboxylic Acid
Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of biologically active compounds. Its unique physicochemical properties and ability to engage in various biological interactions have made it a focal point for researchers in drug development. 1-Pentyl-1H-indazole-3-carboxylic acid, in particular, serves as a crucial intermediate in the synthesis of several classes of compounds, most notably synthetic cannabinoids and other pharmacologically active agents.[1] The precise control over its synthesis is therefore of paramount importance to ensure the efficient and regioselective production of target molecules.
This guide provides a comprehensive overview of the synthetic pathways leading to this compound, with a primary focus on a robust and highly regioselective N-alkylation strategy. We will delve into the mechanistic underpinnings of this synthetic route, offer a detailed, step-by-step experimental protocol, and present the necessary data for replication and validation in a research setting. The information herein is curated for researchers, scientists, and professionals in the field of drug development who require a deep technical understanding of this synthetic transformation.
Synthetic Strategy: The Prevailing Logic of Direct N1-Alkylation
The synthesis of this compound primarily revolves around the alkylation of the indazole-3-carboxylic acid core. The indazole ring possesses two nitrogen atoms (N1 and N2) that are susceptible to alkylation, leading to the potential formation of two regioisomers. For many applications, the N1-alkylated product is the desired isomer. Historically, the synthesis of N1-alkylated indazoles often commenced with the ester of indazole-3-carboxylic acid. However, this approach frequently suffers from poor regioselectivity, resulting in a mixture of N1 and N2 alkylated products and consequently, lower overall yields of the desired compound.[2]
A more contemporary and efficient approach, which will be the focus of this guide, is the direct and selective N1-alkylation of indazole-3-carboxylic acid itself. This method has been shown to provide superior regioselectivity and higher yields.[2][3] The choice of base and solvent is critical in directing the alkylation to the N1 position. The combination of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) has proven to be particularly effective.[4][5][6]
The rationale for this enhanced selectivity lies in the interplay of steric and electronic factors of the indazole-3-carboxylate anion formed in situ. The carboxylate group at the C3 position appears to sterically hinder the approach of the alkylating agent to the adjacent N2 position, thereby favoring alkylation at the more accessible N1 position.[4] Furthermore, the reaction conditions, particularly the use of NaH in THF, are believed to promote the formation of an ion pair that further directs the alkylating agent to the N1 nitrogen.[6]
Visualizing the Synthetic Workflow
The following diagram illustrates the key transformation in the synthesis of this compound via direct N1-alkylation.
Caption: Direct N1-Alkylation of 1H-Indazole-3-carboxylic Acid.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 1H-Indazole-3-carboxylic acid | 1.0 | equivalent | Starting material. |
| 1-Bromopentane | 1.1 - 1.5 | equivalents | Alkylating agent. A slight excess is often used. |
| Sodium Hydride (60% dispersion in oil) | 2.0 - 3.0 | equivalents | Base for deprotonation. |
| Solvent | |||
| Tetrahydrofuran (THF) | Varies | mL | Anhydrous conditions are crucial. |
| Reaction Conditions | |||
| Temperature | 0 °C to reflux | °C | Initially cooled for base addition, then warmed. |
| Reaction Time | 2 - 24 | hours | Monitored by TLC or LC-MS. |
| Yield | |||
| Typical Yield | 51 - 96 | % | Dependant on reaction scale and purification.[2][3] |
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
-
1H-Indazole-3-carboxylic acid
-
1-Bromopentane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Ice bath
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Vessel: A dry round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen.
-
Dispensing the Base: Sodium hydride (2.0-3.0 equivalents) is carefully weighed and added to the flask. Anhydrous THF is then added via syringe to create a suspension. The flask is cooled to 0 °C in an ice bath.
-
Addition of the Starting Material: 1H-Indazole-3-carboxylic acid (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred suspension of NaH in THF at 0 °C. The mixture is stirred at this temperature for 30-60 minutes to allow for complete deprotonation, which is often indicated by the cessation of hydrogen gas evolution.
-
Addition of the Alkylating Agent: 1-Bromopentane (1.1-1.5 equivalents) is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then heated to reflux and stirred for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching the Reaction: Upon completion, the reaction mixture is cooled to 0 °C in an ice bath. The excess NaH is carefully quenched by the slow, dropwise addition of deionized water.
-
Workup and Extraction: The THF is removed under reduced pressure using a rotary evaporator. The resulting aqueous residue is diluted with water and acidified to a pH of approximately 2-3 with 1 M HCl. The acidified aqueous layer is then extracted three times with ethyl acetate.
-
Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel to afford the final product.
Conclusion and Future Outlook
The direct N1-alkylation of 1H-indazole-3-carboxylic acid represents a highly efficient and regioselective method for the synthesis of this compound. The strategic use of sodium hydride in tetrahydrofuran is key to achieving the desired N1-isomer with high fidelity. This technical guide provides researchers and drug development professionals with a robust framework for the synthesis of this important building block. As the demand for novel indazole-based therapeutics continues to grow, the optimization and application of such synthetic methodologies will remain a critical aspect of advancing medicinal chemistry and drug discovery. Further research may focus on the development of even more sustainable and scalable protocols, potentially exploring catalytic methods or flow chemistry approaches to further enhance the efficiency and safety of this important transformation.
References
-
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). Forensic Chemistry, 40(5), 100603. [Link]
-
Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Dahlén, J., Wu, X., Green, H., & Konradsson, P. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603. [Link]
-
Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com. [Link]
-
Ferrari, M., Ripa, A., Ripa, G., & Sisti, M. (1989). An improved synthesis of indazole‐3‐carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531–532. [Link]
- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (2021).
- Process for preparing 1-methylindazole-3-carboxylic acid. (2004).
-
Direct and Selective Alkylation of Indazole-3-Carboxylic Acid with the Application on the Synthesis of Synthetic Cannabinoids and Their Metabolites and the Analysis. ResearchGate. [Link]
-
Collins, L. E., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1950. [Link]
-
Collins, L. E., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
Multigram scale synthesis of synthetic cannabinoid metabolites. Diva-portal.org. [Link]
-
Scope of one‐pot direct N‐acylation of indazole with carboxylic acids. ResearchGate. [Link]
-
(PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation. PMC - NIH. [Link]
- Methods for the preparation of indazole-3-carboxylic acid and n-(s). (2011).
-
Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. research.ucc.ie [research.ucc.ie]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-Pentyl-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Pentyl-1H-indazole-3-carboxylic acid, a molecule of significant interest in both forensic toxicology and medicinal chemistry. Known principally as the primary carboxylic acid metabolite of the synthetic cannabinoid AB-PINACA, its detection serves as a crucial biomarker for the parent compound's consumption. Beyond its forensic relevance, the underlying 1-alkyl-indazole-3-carboxylic acid scaffold is a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents. This document details the molecule's physicochemical properties, provides a validated protocol for its regioselective synthesis, explores its metabolic generation, and discusses its analytical characterization and broader applications.
Core Molecular Profile
This compound is an organic compound featuring a bicyclic indazole core, N-alkylated with a pentyl chain at the N-1 position and substituted with a carboxylic acid group at the C-3 position. This structure is fundamental to its chemical behavior and biological significance.
Physicochemical and Structural Data
The key quantitative data for this compound are summarized below, providing a foundational reference for experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₆N₂O₂ | [1], [2] |
| Molecular Weight | 232.28 g/mol | [1][3], [4] |
| IUPAC Name | 1-pentylindazole-3-carboxylic acid | [1][3] |
| CAS Number | 1283576-17-9 | [2] |
| Appearance | Crystalline solid | [2] |
| Synonyms | AB-PINACA 3-carboxyindazole metabolite | [2], [3] |
| UV/Vis. (λmax) | 300 nm | [2] |
| Storage Conditions | -20°C | [2] |
Synthesis Protocol: Regioselective N-1 Alkylation
The synthesis of this compound is most efficiently achieved via the direct N-alkylation of the 1H-indazole-3-carboxylic acid core. A significant challenge in the alkylation of indazoles is controlling the regioselectivity, as the reaction can occur at either the N-1 or N-2 position, leading to a mixture of isomers.[4][5][6] The following protocol is designed to strongly favor the desired N-1 product, a critical consideration for producing analytical standards or precursors for further derivatization.
Causality of Experimental Choices
-
Base and Solvent System: The choice of sodium hydride (NaH) as the base and anhydrous tetrahydrofuran (THF) as the solvent is crucial for achieving high N-1 regioselectivity.[4][5][6] NaH is a strong, non-nucleophilic base that efficiently deprotonates the indazole nitrogen. The resulting sodium-indazole salt is thought to coordinate with the oxygen of the C-3 carboxylate group, sterically hindering the N-2 position and directing the incoming electrophile (pentyl bromide) to the N-1 position.[4][6]
-
Starting Material: 1H-Indazole-3-carboxylic acid is the logical precursor, as the indazole scaffold is a versatile building block in medicinal chemistry.[7]
-
Electrophile: 1-Bromopentane is a suitable alkylating agent, providing the necessary pentyl chain.
Experimental Workflow Diagram
Caption: Workflow for the regioselective synthesis of this compound.
Step-by-Step Methodology
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 1H-indazole-3-carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely. Cool the solution to 0°C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and generates flammable hydrogen gas.
-
Activation: Allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation and formation of the sodium indazolide salt.
-
Alkylation: Slowly add 1-bromopentane (1.2 eq) to the reaction mixture via syringe.
-
Reaction: Remove the ice bath and warm the reaction to 50°C. Allow it to stir for 16-24 hours, monitoring progress by TLC or LC-MS.
-
Quenching: After cooling to room temperature, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The desired product, being a carboxylate salt at this stage, will likely remain in the aqueous layer.
-
Acidification & Precipitation: Separate the layers. Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Biological Significance and Metabolic Pathway
The primary relevance of this compound in a research and forensic context is its role as the major metabolite of the synthetic cannabinoid AB-PINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide).
Metabolic Formation
Following ingestion of AB-PINACA, the compound undergoes extensive Phase I metabolism. The most dominant and rapid biotransformation is the hydrolysis of the terminal amide bond.[2][8] This reaction is catalyzed primarily by human carboxylesterase 1 (CES1).[1] The enzymatic cleavage of the amide linkage releases the L-valinamide moiety and yields this compound. This metabolite is then often subject to Phase II metabolism (e.g., glucuronidation) before excretion.[2]
Pathway Diagram: AB-PINACA Metabolism
Caption: Major metabolic pathway from AB-PINACA to its carboxylic acid metabolite.
Application in Forensic Toxicology
Because the parent AB-PINACA compound is rapidly metabolized, its concentration in urine samples is often very low or undetectable. However, the carboxylic acid metabolite is more stable and present in higher concentrations, making it a reliable and definitive biomarker for confirming AB-PINACA use.[2][8][9] Forensic laboratories routinely screen for this metabolite using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Characterization
Accurate identification of this compound requires a combination of chromatographic and spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with gas or liquid chromatography, is the primary tool for identification.
-
Expected Fragmentation: In electrospray ionization (ESI), the molecule will readily show a protonated molecular ion [M+H]⁺ at m/z 233.13. Key fragmentation patterns would involve the loss of the pentyl chain (C₅H₁₁) and the carboxylic acid group (COOH).
-
Data Availability: GC-MS data for this compound is available in public databases such as PubChem, which can be used for spectral comparison.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for unambiguous structural confirmation of the synthesized standard. While specific spectral data is not widely published, the expected signals can be predicted based on the structure and data from close analogs like its methyl ester.[10]
-
¹H NMR:
-
Aromatic Protons: Four signals in the aromatic region (~7.2-8.2 ppm), corresponding to the protons on the benzene ring of the indazole core.
-
Alkyl Chain Protons: A triplet for the N-CH₂ protons (~4.5 ppm), multiplets for the internal CH₂ groups (~1.3-1.9 ppm), and a triplet for the terminal CH₃ group (~0.9 ppm).
-
Carboxylic Acid Proton: A broad singlet at >10 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal for the carboxylic acid carbon at ~165-170 ppm.
-
Aromatic Carbons: Signals for the eight carbons of the indazole ring system between ~110-145 ppm.
-
Alkyl Carbons: Five distinct signals for the pentyl chain carbons between ~14-50 ppm.
-
Broader Context in Drug Discovery
The 1H-indazole-3-carboxylic acid scaffold is not limited to forensic applications. It is a highly valued core structure in medicinal chemistry due to its ability to serve as a versatile template for synthesizing biologically active compounds.[7] Its derivatives have been investigated for a wide range of therapeutic activities, including:
-
Anti-cancer agents [7]
-
Anti-inflammatory drugs [7]
-
5-HT₃ receptor antagonists (e.g., Granisetron)[11]
-
Kinase inhibitors [1]
The ability to functionalize the N-1 position (as demonstrated in the synthesis protocol) and the C-3 carboxylic acid group (via amidation or esterification) allows for the creation of large chemical libraries for screening against various biological targets.[11][12][13]
Conclusion
This compound stands at the intersection of forensic science and pharmaceutical development. As a key metabolite, its robust detection is fundamental to monitoring the abuse of synthetic cannabinoids like AB-PINACA. The synthetic protocols, grounded in the principles of regioselective alkylation, provide a reliable means of producing this critical analytical standard. Furthermore, understanding its structure and synthesis provides valuable insights for medicinal chemists leveraging the potent indazole-3-carboxylic acid scaffold to develop the next generation of therapeutic agents. This guide serves as a foundational resource for professionals engaged in these fields, providing the necessary technical detail and scientific rationale for their work.
References
-
Wohlfarth, A., et al. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. The AAPS Journal, 17(3), 660–677. Available at: [Link]
-
Kim, J., et al. (2021). Inhibitory Effect of AB-PINACA, Indazole Carboxamide Synthetic Cannabinoid, on Human Major Drug-Metabolizing Enzymes and Transporters. Molecules, 26(11), 3350. Available at: [Link]
-
Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. Available at: [Link]
-
Chem-Impex International. (n.d.). 1H-Indazole-3-carboxylic acid. Available at: [Link]
-
National Center for Biotechnology Information. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. PubMed. Available at: [Link]
-
Alam, M. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]
-
Connolly, M. J., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Available at: [Link]
-
Alam, M. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Center for Forensic Science Research & Education. (n.d.). Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spectrometry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound Methyl Ester. PubChem Compound Database. Available at: [Link]
-
Kronstrand, R., et al. (2022). The metabolism of the synthetic cannabinoids ADB-BUTINACA and ADB-4en-PINACA and their detection in forensic toxicology casework and infused papers seized in prisons. Drug Testing and Analysis, 14(4), 634-652. Available at: [Link]
-
Diva Portal. (2021). Multigram scale synthesis of synthetic cannabinoid metabolites. Available at: [Link]
-
Gundersen, P. O., et al. (2019). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Drug Testing and Analysis, 11(1), 51-67. Available at: [Link]
-
ProBiologists. (2018). Detection of some synthetic cannabinoids (FUB-AMB and AB-FUBINACA) in blood and urine using gas chromatography-mass spectrometry liquid–liquid extraction. Available at: [Link]
-
U.S. Department of Justice, Drug Enforcement Administration. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Available at: [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. Available at: [Link]
-
ResearchGate. (n.d.). NMR Assignment of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide Seized as Herbal Incense for the First Time in Italy. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of N-(1-adamantyl)-1-pentyl-1H-indazole3-carboxamide (AKB48). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C13H16N2O2 | CID 18695504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Methyl Ester | C14H18N2O2 | CID 118536019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. jocpr.com [jocpr.com]
IUPAC name for 1-Pentyl-1H-indazole-3-carboxylic acid
An In-Depth Technical Guide to 1-Pentyl-1H-indazole-3-carboxylic Acid
Authored by: A Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of this compound, a molecule of significant interest in forensic science, toxicology, and pharmacological research. As a known metabolite of synthetic cannabinoid receptor agonists (SCRAs), understanding its chemical properties, synthesis, and biological context is critical for researchers, analytical chemists, and drug development professionals. This guide moves beyond simple data recitation to explain the underlying principles and experimental rationale, ensuring a deep and actionable understanding of the subject matter.
Nomenclature and Physicochemical Profile
This compound is a derivative of indazole, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring.[1][2][3] The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[4][5] The systematic IUPAC name for this compound is This compound .[6] It is also recognized as a metabolite of AB-PINACA, an indazole-3-carboxamide synthetic cannabinoid, and is utilized as an analytical reference standard in forensic contexts.[7]
Core Properties
A summary of the key physicochemical properties is essential for experimental design, including solvent selection for synthesis, purification, and analytical sample preparation.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₂ | PubChem[6] |
| Molecular Weight | 232.28 g/mol | PubChem[6] |
| Appearance | Crystalline solid | Cayman Chemical[7] |
| XLogP3 | 3.2 | PubChem[6] |
| Hydrogen Bond Donors | 1 | PubChem[6] |
| Hydrogen Bond Acceptors | 3 | PubChem[6] |
| UV/Vis Maximum (λmax) | 300 nm | Cayman Chemical[7] |
Synthesis Pathway and Protocol
The synthesis of this compound is most logically achieved via a two-step process starting from the commercially available methyl 1H-indazole-3-carboxylate. This strategy involves (1) selective N-alkylation of the indazole ring, followed by (2) saponification (hydrolysis) of the methyl ester to yield the desired carboxylic acid.
Synthesis Workflow Diagram
Caption: Figure 1: Two-Step Synthesis Workflow
Detailed Experimental Protocol
This protocol is a representative method synthesized from established procedures for N-alkylation of indazoles and ester hydrolysis.[8][9]
Step 1: Synthesis of Methyl 1-pentyl-1H-indazole-3-carboxylate
-
Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 1H-indazole-3-carboxylate (1.0 eq).
-
Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material. Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the solution.
-
Causality: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the potassium cation while leaving the carbonate anion reactive. K₂CO₃ is a sufficiently strong base to deprotonate the N-H of the indazole ring, forming a nucleophilic indazolide anion, but is milder and easier to handle than alternatives like sodium hydride (NaH).
-
-
Alkylating Agent: Add 1-bromopentane (1.2 eq) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into ice-water, which will precipitate the product. Filter the resulting solid, wash thoroughly with water to remove DMF and salts, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography.
Step 2: Saponification to this compound
-
Reactor Setup: Dissolve the crude or purified methyl 1-pentyl-1H-indazole-3-carboxylate (1.0 eq) from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add lithium hydroxide (LiOH, 2.0 eq) or sodium hydroxide (NaOH) and stir the mixture at room temperature overnight.
-
Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The use of a co-solvent system (THF/water) ensures the solubility of both the organic ester and the inorganic base. LiOH is often preferred for its high reactivity and the ease of removing lithium salts during workup.
-
-
Workup and Acidification: Monitor the reaction by TLC. Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer with 1M hydrochloric acid (HCl) until the pH is ~2-3. The carboxylic acid product will precipitate out of the solution.
-
Isolation: Filter the solid precipitate, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product, this compound.
Analytical Characterization and Validation
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical workflow. A multi-technique approach is required for unambiguous structural elucidation.[10][11][12]
Analytical Workflow Diagram
Caption: Figure 2: Analytical Validation Workflow
Expected Analytical Data
The following table summarizes the data expected from key analytical techniques used to validate the structure of this compound.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the pentyl chain protons (a terminal methyl triplet, multiple methylene multiplets) and aromatic protons of the indazole ring. A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Signals for the five distinct carbons of the pentyl chain, the six carbons of the benzene portion of the indazole ring, the two carbons of the pyrazole portion, and a downfield signal for the carboxylic acid carbonyl carbon. |
| LC-MS | A parent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 233.12. |
| GC-MS (after derivatization) | The carboxylic acid is non-volatile; derivatization (e.g., methylation) is needed. The resulting methyl ester would show a molecular ion at m/z 246.14.[13] |
| FTIR | A broad absorption band around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp peak around 1700 cm⁻¹ for the C=O stretch, and peaks in the 1450-1600 cm⁻¹ region for aromatic C=C stretching. |
Biological Context: A Cannabinoid Receptor Agonist Metabolite
This compound is primarily of interest due to its status as a metabolite of potent synthetic cannabinoids like AB-PINACA.[7] The parent compounds are high-efficacy agonists at the cannabinoid type 1 (CB₁) and type 2 (CB₂) receptors.[14][15]
-
CB₁ Receptors: Located primarily in the central nervous system, their activation is responsible for the psychoactive effects associated with cannabinoids.[14][16]
-
CB₂ Receptors: Found mainly in the peripheral nervous system and on immune cells, their activation is linked to anti-inflammatory and immunomodulatory effects.[17]
SCRAs like the parent indazole-3-carboxamides bind to these receptors with much higher affinity and efficacy than Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[16][18] This leads to a more intense and often unpredictable physiological response.
Mechanism of Action at the CB₁ Receptor
Caption: Figure 3: Cannabinoid Receptor Signaling
Upon binding of an SCRA to the CB₁ receptor, a G-protein-coupled receptor (GPCR), it triggers a conformational change that activates the associated inhibitory G-protein (Gi/o).[17] This activation leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[17] This cascade modulates downstream signaling pathways, ultimately altering neuronal excitability and neurotransmitter release, which produces the compound's physiological effects.
Conclusion
This compound is more than a simple organic molecule; it is a key piece in the complex puzzle of synthetic cannabinoid pharmacology and toxicology. A thorough understanding of its synthesis from common precursors, its distinct analytical signature, and its role as a biological metabolite is essential for the scientific community. The robust protocols and workflows detailed in this guide provide a validated framework for the synthesis and characterization of this and related compounds, empowering researchers to conduct their work with precision, safety, and confidence.
References
-
PubChem Compound Summary for CID 18695504, this compound. National Center for Biotechnology Information. [Link]
-
Functional profile of synthetic cannabinoid receptor agonists: Exploring cannabinoid and noncannabinoid targets. ScienceDirect. [Link]
-
The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists as New Psychoactive Substances: Evolution. ResearchGate. [Link]
-
PubChem Compound Summary for CID 118536019, this compound Methyl Ester. National Center for Biotechnology Information. [Link]
-
Synthetic Cannabinoid Receptor Agonists (Chapter 13). Cambridge University Press. [Link]
-
Synthetic Cannabinoids: An Overview of The Clinical Pharmacology and Toxicology. Juniper Publishers. [Link]
-
Synthetic Cannabinoid Receptor Agonists (SCRAs). United Nations Office on Drugs and Crime. [Link]
-
Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
-
Multigram scale synthesis of synthetic cannabinoid metabolites. DiVA portal. [Link]
-
Indazole. Wikipedia. [Link]
-
Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido) butanoate (MDMB-4en-PINACA). SpringerLink. [Link]
-
1-Methyl-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Indazole. Grokipedia. [Link]
-
NMR Assignment of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide Seized as Herbal Incense for the First Time in Italy. ResearchGate. [Link]
-
What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Shaanxi Bloom Tech Co., Ltd. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]
-
Synthesis of 1H-indazole derivatives. ResearchGate. [Link]
-
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]
-
Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). ResearchGate. [Link]
-
Identification and pharmacological properties of 2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (MDMB-INACA), N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl). PubMed. [Link]
Sources
- 1. Indazole - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C13H16N2O2 | CID 18695504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. jocpr.com [jocpr.com]
- 9. diva-portal.org [diva-portal.org]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. Identification and pharmacological properties of 2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (MDMB-INACA), N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide (ADB-INACA), and N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexyl-1H-indazole-3-carboxamide (ADB-HINACA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Methyl Ester | C14H18N2O2 | CID 118536019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthetic Cannabinoid Receptor Agonists (Chapter 13) - Textbook of Clinical Management of Club Drugs and Novel Psychoactive Substances [cambridge.org]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. books.rsc.org [books.rsc.org]
The Versatile Scaffold: Elucidating the Diverse Biological Activities of Indazole-3-Carboxamide Derivatives
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1H-indazole-3-carboxamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds.[1] Its inherent drug-like properties have driven extensive investigation, revealing potent activities across a range of therapeutic areas including inflammation, oncology, and virology.[1][2] This guide provides a comprehensive technical analysis of the structure-activity relationships (SAR), mechanisms of action, and key experimental methodologies associated with indazole-3-carboxamide derivatives, offering field-proven insights for drug discovery and development professionals.
Foundational Chemistry: Synthesis of the Core Scaffold
The versatility of the indazole-3-carboxamide scaffold stems from its modular synthesis, which allows for systematic structural modifications to optimize biological activity. The most common synthetic route involves the amide coupling of a 1H-indazole-3-carboxylic acid intermediate with a diverse range of primary or secondary amines.[3] This process typically begins with the activation of the carboxylic acid, for example, by converting it to an acyl chloride, which is then reacted with the desired amine to form the final carboxamide product.[4] This straightforward approach enables the exploration of various substituents at the amide nitrogen, a critical step in tuning the compound's potency and selectivity for its biological target.
Below is a generalized workflow for the synthesis of these derivatives.
Caption: CRAC channel signaling and inhibition by indazole-3-carboxamides.
Structure-Activity Relationship (SAR)
SAR studies have revealed a crucial structural requirement for CRAC channel inhibition. A key finding is that the specific regiochemistry of the amide linker is critical for activity. [4][5]Derivatives with a -CO-NH-Ar linker (3-carboxamide) show potent, sub-micromolar inhibition of calcium influx. [4]In stark contrast, the reverse amide isomers with a -NH-CO-Ar linker are often inactive, even at high concentrations. [4][6]This unprecedented regiochemical requirement distinguishes the indazole scaffold from many other known CRAC channel blockers. [4]
Quantitative Data: CRAC Channel Inhibition
The following table summarizes the inhibitory activity of representative indazole-3-carboxamide derivatives against calcium influx.
| Compound ID | R1 (Indazole N1) | R2 (Amide) | Ca2+ Influx IC50 (µM) | Key SAR Observations |
| 12d | 2,4-dichlorobenzyl | 2,6-difluorophenyl | 0.67 | Potent inhibition with the -CO-NH-Ar regiochemistry. [4] |
| 9c | 2,4-dichlorobenzyl | N/A (reverse amide) | >100 | The reverse amide isomer is inactive, highlighting the importance of linker orientation. [4][5] |
| 15b | N/A (fused pyrazole) | 3,5-difluoro-4-pyridyl | 0.65 | High activity is maintained in related fused pyrazole scaffolds. [4] |
Experimental Protocol: In Vitro Calcium Influx Assay
This protocol describes a method to determine the inhibitory activity of test compounds on calcium influx in a mast cell line.
-
Objective: To measure the IC50 of indazole-3-carboxamide derivatives for CRAC channel inhibition.
-
Cell Line: RBL-2H3 (rodent mast cell line), which expresses functional CRAC channels. [4]* Materials:
-
RBL-2H3 cells
-
Fura-2 AM (calcium indicator dye)
-
Thapsigargin (Tg) (SERCA inhibitor to induce ER Ca2+ store depletion)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Cell Plating: Seed RBL-2H3 cells in a 96-well plate and grow to confluence.
-
Dye Loading: Wash cells with assay buffer and incubate with Fura-2 AM solution in the dark at 37°C for 30-60 minutes.
-
Compound Incubation: Wash away excess dye. Add assay buffer containing varying concentrations of the test compound (or DMSO vehicle control) and incubate for 10-15 minutes.
-
Baseline Reading: Measure the baseline fluorescence ratio (340/380 nm excitation, ~510 nm emission) to determine resting intracellular calcium levels, [Ca²⁺]i.
-
Store Depletion: To deplete ER calcium stores without activating cell surface receptors, add Thapsigargin (Tg) in a calcium-free buffer and monitor fluorescence.
-
Calcium Influx Measurement: Add a solution containing extracellular calcium to the wells. This will trigger calcium influx only through store-operated channels like CRAC.
-
Data Acquisition: Continuously record the fluorescence ratio for several minutes to measure the peak increase in [Ca²⁺]i.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Fit the dose-response data to a suitable equation to determine the IC50 value. [4]
-
Anticancer Activity: A Multi-Targeted Approach
Indazole-3-carboxamides have demonstrated significant potential as anticancer agents by targeting various key proteins involved in tumor growth, proliferation, and metastasis. [7][8]
Mechanism of Action: Kinase Inhibition (PAK1)
One of the primary anticancer mechanisms is the inhibition of protein kinases. [1]P21-activated kinase 1 (PAK1) is a promising target as its aberrant activation is linked to tumor progression and metastasis. [9]Indazole-3-carboxamide derivatives have been developed as potent and highly selective PAK1 inhibitors. [9]By blocking PAK1, these compounds can suppress the migration and invasion of cancer cells. [9]
Structure-Activity Relationship (SAR) for PAK1 Inhibition
SAR studies for PAK1 inhibitors have provided clear guidance for lead optimization:
-
A piperazine moiety with a terminal pyridine ring in the solvent-accessible region is crucial for high potency. [1]* Substitution with an appropriate hydrophobic ring that fits into the deep back pocket of the ATP-binding site enhances inhibitory activity. [1][9]* Introducing a hydrophilic group in the bulk solvent region is critical for improving both inhibitory activity and kinase selectivity. [1][9]
Additional Anticancer Mechanisms
-
PARP-1 Inhibition: Certain N-1-substituted indazole-3-carboxamides act as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair. [10]This mechanism is particularly relevant for treating cancers with specific DNA repair deficiencies.
-
EP4 Receptor Antagonism: Derivatives have been identified as potent antagonists of the prostanoid EP4 receptor. [11][12]Blocking the PGE2/EP4 signaling pathway can enhance cytotoxic CD8+ T cell-mediated antitumor immunity, making this an attractive immunotherapy strategy. [12]
Quantitative Data: Anticancer Activity
| Compound ID | Target | IC50 | Cell Line | Key SAR Observations |
| 30l | PAK1 | 9.8 nM (enzymatic) | MDA-MB-231 (breast) | Exhibits high selectivity; hydrophilic and hydrophobic substitutions are critical for activity. [1][9] |
| 2f | N/A (antiproliferative) | 0.23–1.15 µM | 4T1 (breast) | Induces apoptosis via upregulation of Bax and downregulation of Bcl-2. [7] |
| 5 | PARP-1 | 6.8 µM (enzymatic) | N/A | A three-carbon linker between the indazole and a dioxoindolinyl group confers activity. [10] |
| 14 | EP4 Receptor | Single-nanomolar | N/A | Shows high subtype selectivity and favorable drug-like profiles for immunotherapy. [12] |
Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a general method for measuring the inhibition of a specific kinase by test compounds.
-
Objective: To determine the IC50 of a compound against a target kinase (e.g., PAK1).
-
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP corresponds to kinase inhibition.
-
Materials:
-
Recombinant kinase (e.g., PAK1)
-
Kinase-specific substrate (e.g., a peptide)
-
ATP
-
Test compounds
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Luminometer
-
-
Procedure:
-
Reaction Setup: In each well, add the kinase, substrate, and ATP in a buffer solution.
-
Compound Addition: Add varying concentrations of the test compound (or DMSO vehicle control).
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced by the kinase into ATP. Incubate for 30 minutes.
-
Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction, generating a light signal that is proportional to the initial kinase activity. Read the luminescence on a plate reader.
-
Data Analysis: The luminescence signal is inversely correlated with the degree of kinase inhibition. Calculate the IC50 value by fitting the dose-response curve. [1]
-
Caption: General experimental workflow for a kinase inhibition assay.
Antiviral Activity: A New Frontier against Coronaviruses
Recently, the indazole-3-carboxamide scaffold has been identified as a novel template for the development of antiviral agents, particularly against coronaviruses.
Mechanism and SAR
Starting from a hit compound identified for its activity against MERS-CoV, a series of N-arylindazole-3-carboxamide derivatives were synthesized and found to possess potent inhibitory activity against SARS-CoV-2. [13]The SAR studies indicated that substitutions on the N-aryl ring are critical for potency. For example, compound 4a , 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, exhibited a potent inhibitory effect with an EC50 of 0.69 µM and low cytotoxicity. [13]This discovery provides a promising new scaffold for the development of broadly active anti-coronavirus therapeutics. [13]
Quantitative Data: Anti-SARS-CoV-2 Activity
| Compound ID | Structure | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 4a | 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide | 0.69 | >25 | >36.2 |
Experimental Protocol: SARS-CoV-2 Antiviral Assay
-
Objective: To determine the efficacy (EC50) and cytotoxicity (CC50) of test compounds against SARS-CoV-2.
-
Cell Line: Vero cells (African green monkey kidney epithelial cells), which are highly susceptible to SARS-CoV-2 infection.
-
Materials:
-
Vero cells
-
SARS-CoV-2 virus stock
-
Test compounds
-
Cell culture medium (e.g., DMEM)
-
Reagents for quantifying viral load (e.g., for RT-qPCR) or cytopathic effect (CPE) (e.g., CellTiter-Glo®).
-
-
Procedure:
-
Cell Plating: Seed Vero cells in 96-well plates and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds and add them to the cells.
-
Viral Infection: Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI). Include uninfected and virus-only controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a BSL-3 facility.
-
Efficacy (EC50) Measurement:
-
CPE Reduction Assay: Visually score the cytopathic effect or use a cell viability assay (e.g., CellTiter-Glo®) to quantify the protection from virus-induced cell death. The EC50 is the compound concentration that inhibits CPE by 50%.
-
Viral Yield Reduction Assay: Collect the cell supernatant and quantify the viral RNA using RT-qPCR. The EC50 is the concentration that reduces viral yield by 50%.
-
-
Cytotoxicity (CC50) Measurement: In a parallel plate with uninfected cells, add the same serial dilutions of the compounds. After incubation, measure cell viability using an assay like MTT or CellTiter-Glo®. The CC50 is the concentration that reduces cell viability by 50%.
-
Data Analysis: Calculate EC50 and CC50 values from dose-response curves. The Selectivity Index (SI = CC50/EC50) is calculated to assess the therapeutic window. [13]
-
Conclusion and Future Perspectives
The indazole-3-carboxamide scaffold is a remarkably versatile and privileged structure in modern drug discovery. Its derivatives have demonstrated potent and specific activities as anti-inflammatory agents by blocking CRAC channels, as multi-targeted anticancer compounds by inhibiting kinases like PAK1 and antagonizing the EP4 receptor, and as a promising new class of antivirals against coronaviruses.
The success of this scaffold is rooted in its synthetic tractability, which allows for extensive SAR exploration. Future research should focus on optimizing the pharmacokinetic and safety profiles of these potent compounds to advance them into clinical development. The continued exploration of new substitutions on the indazole ring and the amide moiety will undoubtedly uncover novel derivatives with improved potency and selectivity for both established and emerging biological targets.
References
-
Bai, Y., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. National Institutes of Health. [Link]
-
Cistulli, C., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. [Link]
-
Beth Israel Deaconess Medical Center. (2024). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Beth Israel Deaconess Medical Center. [Link]
-
Al-Ostath, A., et al. (2024). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
-
Li, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. ACS Publications. [Link]
-
Lee, J. Y., et al. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. PubMed. [Link]
-
ResearchGate. (2025). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers | Request PDF. ResearchGate. [Link]
-
Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. [Link]
-
Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
-
Semantic Scholar. (n.d.). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Semantic Scholar. [Link]
-
American Chemical Society. (2025). Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers. ACS Spring 2025. [Link]
-
Li, Y., et al. (2023). Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. [research.bidmc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives | Semantic Scholar [semanticscholar.org]
- 9. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Pentyl-1H-indazole-3-carboxylic Acid: Synthesis, Metabolism, and Analysis
This guide provides a comprehensive technical overview of 1-Pentyl-1H-indazole-3-carboxylic acid, a compound of significant interest in forensic toxicology and drug metabolism studies. As the primary carboxylic acid metabolite of several N-pentyl-indazole synthetic cannabinoids, such as AB-PINACA and MN-18, its detection is a key indicator of parent compound consumption. This document is intended for researchers, analytical scientists, and drug development professionals, offering in-depth protocols and scientific rationale grounded in current literature.
Introduction and Significance
This compound is not typically synthesized for its psychoactive properties. Instead, its significance lies in its role as a stable, terminal metabolite of a class of potent synthetic cannabinoid receptor agonists (SCRAs). Unlike many parent SCRAs, which are rapidly biotransformed and often undetectable in urine, their carboxylic acid metabolites are more readily excreted and persist for longer periods, making them reliable biomarkers for confirming intake.[1][2]
Parent compounds like AB-PINACA are full agonists at the cannabinoid receptors (CB1 and CB2), often with higher potency and efficacy than Δ⁹-tetrahydrocannabinol (Δ⁹-THC), which may contribute to their severe and unpredictable toxicity.[3][4] Understanding the metabolic fate of these parent compounds is therefore critical. The formation of this compound occurs primarily through the hydrolysis of a terminal amide or ester group, a common pathway for many indazole-3-carboxamide and indazole-3-carboxylate SCRAs.[5][6]
Chemical Properties and Characterization
A clear understanding of the physicochemical properties of the target analyte is fundamental for the development of robust synthetic and analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₂ | [PubChem] |
| Molecular Weight | 232.28 g/mol | [PubChem] |
| IUPAC Name | 1-pentylindazole-3-carboxylic acid | [PubChem] |
| Appearance | Crystalline solid | Commercial |
| XLogP3 | 3.2 | [PubChem] |
| Hydrogen Bond Donor Count | 1 | [PubChem] |
| Hydrogen Bond Acceptor Count | 3 | [PubChem] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is most efficiently achieved through the direct N-alkylation of the indazole-3-carboxylic acid core. This approach offers high regioselectivity for the desired N1 isomer, which is crucial for mimicking the structure of the biological metabolite.
Scientific Rationale for Synthetic Route
The indazole ring possesses two nitrogen atoms (N1 and N2) available for alkylation, which can lead to a mixture of regioisomers. For synthetic cannabinoid metabolites, the alkyl chain is located at the N1 position. Controlling this regioselectivity is the primary challenge. Studies have shown that using a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) strongly favors the formation of the N1-alkylated product.[7][8][9] The NaH deprotonates the most acidic proton, which is on the N1 nitrogen, creating an anion that then acts as a nucleophile, attacking the alkyl halide (1-bromopentane). The use of THF as a solvent is advantageous as it effectively solvates the sodium cation without interfering with the nucleophilic attack. This method provides high yields (51-96%) and excellent selectivity for the N1 isomer.[8][10]
Visualization of Synthetic Workflow
Caption: Workflow for the N1-alkylation of indazole-3-carboxylic acid.
Step-by-Step Synthesis Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere.
-
Allow the flask to cool to room temperature.
-
-
Reaction Setup:
-
To the flask, add Indazole-3-carboxylic acid (1.0 equivalent).
-
Add anhydrous tetrahydrofuran (THF) to create a suspension (approx. 0.1 M concentration).
-
Cool the suspension to 0 °C using an ice bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The mixture should become a clearer solution as the sodium salt of the indazole forms.
-
-
Alkylation:
-
Cool the reaction mixture back to 0 °C.
-
Add 1-bromopentane (1.2 equivalents) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding water at 0 °C to decompose any unreacted NaH.
-
Concentrate the mixture in vacuo to remove the THF.
-
Dilute the residue with water and wash with a nonpolar solvent (e.g., hexanes or diethyl ether) to remove the mineral oil and excess 1-bromopentane.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.
-
If necessary, the product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.
-
Metabolism and Pharmacology
Metabolic Pathway
This compound is a Phase I metabolite of SCRAs like AB-PINACA. The primary metabolic reaction is the hydrolysis of the terminal amide bond of the parent compound, a reaction catalyzed by carboxylesterase enzymes (CES1 and CES2).[6] This is a detoxification pathway, converting a potent, lipophilic parent drug into a more polar, water-soluble carboxylic acid that can be more easily eliminated from the body, often following Phase II glucuronidation.
Caption: Metabolic pathway from parent SCRA to the carboxylic acid metabolite.
Pharmacological Activity
A critical aspect of metabolite analysis is determining whether the metabolites themselves contribute to the pharmacological or toxicological profile of the parent drug. While hydroxylated metabolites of synthetic cannabinoids often retain significant affinity and activity at cannabinoid receptors, the same is not true for carboxylated metabolites.[3][4][11]
A study by Gamage et al. (2017) on the metabolites of APICA and ADB-PINACA explicitly found that metabolites containing a carboxylic acid functionality did not retain potent activity at either the CB1 or CB2 receptors .[12] This strongly suggests that the formation of this compound is a deactivation step, terminating the cannabimimetic activity of the parent compound. Its presence confirms exposure but does not imply ongoing psychoactive effects from the metabolite itself.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of synthetic cannabinoid metabolites in biological matrices due to its exceptional sensitivity and selectivity.
Rationale for Analytical Choices
-
Sample Preparation: Urine samples require enzymatic hydrolysis (using β-glucuronidase) to cleave any Phase II glucuronide conjugates, releasing the free carboxylic acid metabolite for analysis.[1][13] This step is crucial for accurately quantifying total exposure. Following hydrolysis, a cleanup step like Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) is employed to remove matrix interferences (salts, urea, proteins) and concentrate the analyte.[13][14]
-
Chromatography: Reversed-phase chromatography using a C18 or a Phenyl-Hexyl column provides excellent retention and separation for this moderately lipophilic analyte. A gradient elution with acidified water (e.g., 0.1% formic acid) and an organic solvent (methanol or acetonitrile) is standard practice. The acid improves peak shape and promotes ionization.
-
Mass Spectrometry: Electrospray ionization (ESI) is used to generate charged parent ions. The molecule can be detected in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes, though negative mode is often preferred for carboxylic acids due to its stability. Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity by monitoring a specific fragmentation of the parent ion into a product ion.
Visualization of Analytical Workflow
Caption: General workflow for the LC-MS/MS analysis of urine samples.
Step-by-Step Analytical Protocol (Urine)
-
Sample Pre-treatment:
-
Pipette 200 µL of urine into a microcentrifuge tube.
-
Add 20 µL of an internal standard solution (e.g., this compound-d4).
-
Add 200 µL of phosphate buffer (pH 7) and 20 µL of β-glucuronidase enzyme solution.
-
Vortex briefly and incubate at 60 °C for 1 hour.
-
-
Supported Liquid Extraction (SLE):
-
After incubation, allow the sample to cool. Add 400 µL of water.
-
Load the entire sample onto a 96-well SLE plate.
-
Apply a brief pulse of positive pressure or vacuum to load the sample into the sorbent. Allow it to sit for 5 minutes for matrix absorption.
-
Place a clean collection plate underneath and add 1 mL of elution solvent (e.g., 95:5 Dichloromethane:Isopropanol).
-
Allow the solvent to percolate via gravity for 5 minutes, then apply a final pulse of pressure to elute the remaining solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of mobile phase A/B (50:50).
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC with a C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer with ESI source.
-
Ionization Mode: Negative ESI.
-
MRM Transitions (Example):
-
Quantifier: 231.1 → 187.1
-
Qualifier: 231.1 → 143.1
-
(Note: Transitions must be empirically optimized on the specific instrument used).
-
-
Legal Status and Conclusions
This compound itself is not typically scheduled as a controlled substance. However, its parent compounds, such as AB-PINACA and ADB-PINACA, are classified as Schedule I substances in the United States and are controlled in many other jurisdictions.[5][9] Therefore, the detection of this metabolite in a biological sample is considered definitive proof of consumption of a controlled substance.
References
-
BenchChem. (2025). Protocol for N-alkylation of Indazole-3-carboxylic Acid: A Detailed Guide for Researchers.
-
Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40(5), 100603.
-
Zhao, L. (2022). LC/MS/MS Analysis of Cannabinoids in Urine Using the Agilent Chem Elut S Plate. Agilent Technologies, Inc.
-
Thermo Fisher Scientific. (2015). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids.
-
Thermo Fisher Scientific. (2017). LC-MS/MS Analysis of Phytocannabinoids and their Metabolites in Urine, Oral Fluid and Blood.
-
Benvenuto, K., Botch-Jones, S. R., & Mallet, C. R. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology, 5(5), 502.
-
PubChem. This compound. National Center for Biotechnology Information.
-
Kim, J., et al. (2017). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Journal of Analytical Toxicology, 41(7), 622-628.
-
CUNY Academic Works. (2022). Method Optimization for the Determination of Cannabinoids in Blood by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS).
-
Wohlfarth, A., et al. (2018). LC–MS-MS confirmation of 11-nor-9-carboxy-tetrahydrocannabinol (Δ8, Δ9, Δ10) and hexahydrocannabinol metabolites in authentic urine specimens. Journal of Analytical Toxicology.
-
Gamage, T. F., et al. (2017). Synthesis and Pharmacological Profiling of the Metabolites of Synthetic Cannabinoid Drugs APICA, STS-135, ADB-PINACA, and 5F-ADB-PINACA. ACS Chemical Neuroscience, 8(8), 1777-1787.
-
Cannaert, A., et al. (2018). Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC. Frontiers in Pharmacology, 9, 1098.
-
Antonides, L. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1947-1956.
-
Tai, S., & Fantegrossi, W. E. (2017). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. Current Topics in Behavioral Neurosciences, 32, 249-262.
-
GovInfo. (2016). Schedules of Controlled Substances: Placement of Four Synthetic Cannabinoids Into Schedule I. Federal Register, 81(172), 61133-61139.
-
GovInfo. (2014). Schedules of Controlled Substances: Temporary Placement of Four Synthetic Cannabinoids Into Schedule I. Federal Register, 79(7), 1776-1781.
-
Zhang, X., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 369.
-
Lee, H., et al. (2020). Inhibitory Effect of AB-PINACA, Indazole Carboxamide Synthetic Cannabinoid, on Human Major Drug-Metabolizing Enzymes and Transporters. Molecules, 25(23), 5556.
-
Hegstad, S., et al. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Drug Testing and Analysis, 10(10), 1533-1544.
-
Hegstad, S., Westin, A. A., & Spigset, O. (2015). Detection Times of Carboxylic Acid Metabolites of the Synthetic Cannabinoids JWH-018 and JWH-073 in Human Urine. Journal of Analytical Toxicology, 39(4), 280-286.
-
Agilent Technologies. (n.d.). Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System.
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
-
BenchChem. (2025). Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives.
-
Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester.
-
Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
-
Janga, M. K., et al. (2013). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 133-138.
-
Nakajima, J., et al. (2021). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the authentic specimens for up to 5 years. Forensic Toxicology, 39(2), 407-420.
-
Tai, S., & Fantegrossi, W. E. (2018). Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC. Semantic Scholar.
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC [frontiersin.org]
- 4. Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC | Semantic Scholar [semanticscholar.org]
- 5. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Synthesis and Pharmacological Profiling of the Metabolites of Synthetic Cannabinoid Drugs APICA, STS-135, ADB-PINACA, and 5F-ADB-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. annexpublishers.com [annexpublishers.com]
The Genesis of a Pharmacological Puzzle: An In-depth Technical Guide to the Discovery and History of Synthetic Cannabinoids
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the discovery and history of synthetic cannabinoids, tracing their origins from academic and pharmaceutical laboratories to their emergence as potent pharmacological tools and, subsequently, as substances of abuse. We will delve into the key scientific milestones, the pioneering researchers, and the distinct structural classes that define this diverse group of compounds. This guide will elucidate the causal relationships behind the synthesis of classical, non-classical, and aminoalkylindole cannabinoids, offering detailed insights into their pharmacological properties, including receptor binding affinities and functional activities. Furthermore, we will examine the evolution of analytical techniques for their detection and provide detailed experimental protocols for the synthesis of key representative compounds. This document is intended to serve as an authoritative resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development, providing a foundational understanding of the scientific journey of synthetic cannabinoids.
The Dawn of Cannabinoid Research: Laying the Molecular Groundwork
The story of synthetic cannabinoids begins not with a quest for recreational highs, but with a fundamental scientific endeavor to understand the pharmacology of Cannabis sativa. The elucidation of the structure of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive constituent of cannabis, in 1964 by Dr. Raphael Mechoulam and his team at the Hebrew University in Jerusalem was a watershed moment.[1][2] This discovery provided a chemical blueprint that spurred decades of research into the endocannabinoid system.[3][4]
The initial challenge for researchers was to create molecular probes to study the newly identified cannabinoid receptors, CB1 and CB2.[5] These receptors, G-protein-coupled receptors (GPCRs) found throughout the central nervous system and periphery, were the targets of THC's action. To map their function and understand their physiological roles, scientists required stable, potent, and selective ligands. This necessity was the mother of invention for the first synthetic cannabinoids.
The "Classical" Cannabinoids: Analogs of a Natural Scaffold
The first synthetic cannabinoids were structurally derived from the dibenzopyran core of THC and are now referred to as "classical" cannabinoids.[6] These compounds were synthesized with the goal of systematically modifying the THC structure to understand structure-activity relationships (SAR).
The HU Series: Pioneering Probes from the Hebrew University
Continuing his groundbreaking work, Dr. Mechoulam's group at the Hebrew University synthesized a series of potent cannabinoid analogs, designated with the "HU" prefix. One of the most notable of these is HU-210 , first synthesized in 1988.[7] HU-210 is a chiral compound that is 100 to 800 times more potent than natural THC and exhibits a prolonged duration of action.[7] Its high affinity for the CB1 receptor (Ki = 0.061 nM compared to 40.7 nM for Δ⁹-THC) made it an invaluable tool for characterizing the cannabinoid system.[7]
Experimental Protocol: Synthesis of HU-210
The original synthesis of HU-210 is based on an acid-catalyzed condensation of (–)-Myrtenol and 1,1-Dimethylheptylresorcinol.[7]
-
Step 1: Condensation. (–)-Myrtenol and 1,1-Dimethylheptylresorcinol are reacted in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a suitable solvent like toluene. The reaction mixture is heated to facilitate the condensation and formation of the tricyclic core.
-
Step 2: Purification. The crude product is then purified using column chromatography to isolate the desired HU-210 from byproducts and unreacted starting materials.
A more detailed, optimized synthesis is outlined by Jiang et al. (2024), involving the protection of the phenolic hydroxyl group followed by allylic oxidation and subsequent reduction to install the C11 hydroxyl group.[8][9]
Venturing Beyond Nature: The "Non-Classical" Cannabinoids
In the 1970s and 1980s, researchers at the pharmaceutical company Pfizer sought to develop novel analgesics and began exploring cannabinoid structures that deviated from the classical dibenzopyran template. This led to the creation of "non-classical" cannabinoids, which include bicyclic and tricyclic analogs of THC that lack the pyran ring.[6][10]
The CP Series: Pfizer's Contribution to Cannabinoid Research
The compounds developed by Pfizer were designated with the "CP" prefix (for Charles Pfizer).[10][11] One of the most widely used compounds from this series in research is CP-55,940 , created in 1974.[12][13] This compound, along with CP-47,497 , became instrumental in the initial characterization and cloning of the CB1 receptor.[14] These non-classical cannabinoids demonstrated that the full dibenzopyran structure was not essential for potent cannabinoid activity.
Experimental Protocol: Synthesis of CP-47,497-C8 Homolog
A modified method for the synthesis of the C8 homolog of CP-47,497, which has been detected in herbal blends, has been reported.[14] The synthesis generally involves the condensation of a substituted resorcinol with a cyclohexanone derivative.
-
Step 1: Synthesis of the Resorcinol Component. 5-(1,1-dimethyloctyl)resorcinol is synthesized.
-
Step 2: Synthesis of the Cyclohexanone Component. A suitably substituted cyclohexanone is prepared.
-
Step 3: Condensation. The resorcinol and cyclohexanone components are reacted under acidic conditions to form the final product.
-
Step 4: Purification. The resulting mixture of cis and trans isomers is separated and purified by chromatography.
A New Direction: The Rise of Aminoalkylindoles
The early 1990s marked a significant shift in the structural landscape of synthetic cannabinoids with the development of the aminoalkylindoles (AAIs).[15][16] Initially synthesized by the pharmaceutical company Sterling-Winthrop as potential nonsteroidal anti-inflammatory agents, these compounds were found to possess potent cannabinoid activity.[15][17]
The "WIN" and "JWH" Series: Potent and Structurally Distinct Agonists
Sterling-Winthrop developed a series of AAIs, with WIN 55,212-2 being a prominent example.[4][18][19][20] This compound demonstrated high affinity for both CB1 and CB2 receptors and exhibited typical cannabinoid effects in vivo.[17]
Independently, Professor John W. Huffman at Clemson University, with funding from the National Institute on Drug Abuse (NIDA), began synthesizing a vast library of AAI compounds to explore the SAR of the cannabinoid receptors.[21] His work, spanning over two decades, resulted in the creation of hundreds of compounds, famously designated with his initials, "JWH".[21]
One of the most well-known of these is JWH-018 , synthesized in 1995.[17] It is a potent full agonist at both CB1 and CB2 receptors.[22] The relative ease of its synthesis and its high potency contributed to it becoming one of the first and most widely abused synthetic cannabinoids found in "herbal incense" products like "Spice" and "K2".[6][23]
Experimental Protocol: Synthesis of JWH-018
The synthesis of JWH-018 is a two-step process.[24]
-
Step 1: Friedel-Crafts Acylation. Indole is acylated with 1-naphthoyl chloride in the presence of a Lewis acid catalyst (e.g., ethylaluminum dichloride) to form 3-(1-naphthoyl)indole.
-
In a flask, 1-naphthoic acid is converted to 1-naphthoyl chloride using oxalyl chloride.
-
The resulting 1-naphthoyl chloride is then reacted with indole in toluene with a Lewis acid to yield the acylated intermediate.
-
-
Step 2: N-Alkylation. The intermediate is then N-alkylated using 1-bromopentane in the presence of a base (e.g., sodium hydride) in a solvent like dimethylformamide (DMF) to yield JWH-018.
-
Step 3: Purification. The crude product is purified by column chromatography to obtain a pure, off-white powder.[24]
Pharmacological Properties: A Double-Edged Sword
The synthetic cannabinoids developed for research proved to be far more than just molecular probes. Many exhibited significantly higher binding affinities and greater efficacy at the cannabinoid receptors compared to THC.[2][25]
Receptor Binding Affinities and Functional Activities
The following table summarizes the receptor binding affinities (Ki) and functional activities (EC50) for a selection of key synthetic cannabinoids compared to Δ⁹-THC.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | Notes |
| Δ⁹-THC | 40.7[7] | 36.4 | ~430 | Partial agonist[6][22] |
| HU-210 | 0.061[7] | 0.52 | Potent | Full agonist |
| CP-55,940 | 0.95 | 0.76 | ~25 | Full agonist[22] |
| JWH-018 | 9.00[24] | 2.94[24] | 102[24] | Full agonist[22] |
| WIN 55,212-2 | 62.3 | 3.3 | Potent | Full agonist |
Data compiled from multiple sources.[2][7][22][24][26][27]
From Partial to Full Agonism: The Key to Increased Potency and Toxicity
A critical distinction between THC and many synthetic cannabinoids lies in their efficacy at the CB1 receptor. THC is a partial agonist, meaning it does not elicit a maximal response from the receptor even at high concentrations.[6][23] In contrast, many synthetic cannabinoids, including JWH-018 and CP-55,940, are full agonists, capable of producing a much stronger physiological response.[6][23] This difference in efficacy is believed to be a major contributor to the more severe and often life-threatening adverse effects associated with synthetic cannabinoid use, such as extreme anxiety, psychosis, seizures, and cardiovascular toxicity.[21][25]
The Unintended Consequence: From the Lab to the Street
The publication of the synthesis and pharmacological data of these potent cannabinoid agonists in the scientific literature, intended to advance medical research, inadvertently provided a blueprint for clandestine chemists. In the mid-to-late 2000s, these compounds began to appear in "herbal incense" products, marking a new chapter in the history of synthetic drugs.[28][29]
The Evolution of Analytical Detection
The emergence of synthetic cannabinoids in illicit products posed a significant challenge for forensic laboratories.[3][11] Initially, standard drug screens for cannabis were ineffective as the molecular structures of these new compounds were distinct from THC.[30] This necessitated the rapid development of new analytical methods.
-
Early Detection: Gas chromatography-mass spectrometry (GC-MS) was one of the primary techniques used for the initial identification of synthetic cannabinoids in seized materials.[26][31]
-
Advanced Techniques: As the variety of synthetic cannabinoids expanded, more sophisticated methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy became crucial for the unambiguous identification and quantification of these novel psychoactive substances.[26][31][32] The constant evolution of synthetic cannabinoid structures continues to be a cat-and-mouse game between clandestine chemists and forensic analysts.[10][33]
Conclusion: A Legacy of Scientific Inquiry and Unforeseen Challenges
The discovery and history of synthetic cannabinoids is a compelling narrative of scientific exploration, driven by the desire to understand a fundamental biological system. The creation of these compounds as pharmacological tools has been instrumental in elucidating the complexities of the endocannabinoid system. However, their journey from the laboratory to the illicit market underscores the dual nature of scientific discovery and the unforeseen societal impacts that can arise. For researchers, scientists, and drug development professionals, a thorough understanding of this history is not only a lesson in pharmacology but also a cautionary tale about the responsible dissemination and application of scientific knowledge. The continued study of these compounds remains crucial, not only for mitigating the public health risks they pose but also for potentially harnessing their therapeutic potential in a safe and controlled manner.
References
- Atwood, B. K., et al. (2011). CP47,497-C8 and JWH073, commonly found in 'Spice' herbal blends, are potent and efficacious CB1 cannabinoid receptor agonists. Neuropharmacology, 61(5-6), 977-984.
- HU-210. (n.d.). In Wikipedia. Retrieved January 13, 2026.
- BenchChem. (2025).
- Review of the many faces of synthetic cannabinoid toxicities. (2018). Psychopharmacol Bull, 48(1), 60-75.
- Tai, S., & Fantegrossi, W. E. (2014). Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential. Current addiction reports, 1(2), 129-136.
- Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. (2015). Forensic Toxicology, 33(2), 197-215.
- Melvin, L. S., et al. (1984). A cannabinoid derived prototypical analgesic. Journal of medicinal chemistry, 27(1), 67-71.
- List of CP cannabinoids. (n.d.). In Wikipedia. Retrieved January 13, 2026.
- Aminoalkylindole. (n.d.). In Wikipedia. Retrieved January 13, 2026.
- Presley, B. C., Jansen-Varnum, S. A., & Logan, B. K. (2013). Analysis of synthetic cannabinoids in botanical material: a review of analytical methods and findings. Forensic science review, 25(1-2), 27-46.
- Wiley, J. L., et al. (2013). Hijacking of basic research: the case of synthetic cannabinoids. Drug and alcohol dependence, 130(1-3), 1-6.
- Highly sensitive screening and analytical characterization of synthetic cannabinoids in nine different herbal mixtures. (2021). Journal of pharmaceutical and biomedical analysis, 195, 113854.
- Presley, B. C., Jansen-Varnum, S. A., & Logan, B. K. (2013). Analysis of Synthetic Cannabinoids in Botanical Material: A Review of Analytical Methods and Findings. Forensic Science Review, 25(1), 27.
- Logan, B. K., et al. (2013). Pharmacology, toxicology, and adverse effects of synthetic cannabinoid drugs. Forensic science review, 25(1-2), 47-64.
- Aminoalkylindoles. (n.d.). In Wikipedia. Retrieved January 13, 2026.
- Synthetic and Non-synthetic Cannabinoid Drugs and Their Adverse Effects-A Review From Public Health Prospective. (2019). Frontiers in public health, 7, 169.
- Process for the preparation of 3-substituted cannabinoid compounds. (2017).
- Toxicological Findings of Synthetic Cannabinoids in Recreational Users. (2013). Journal of analytical toxicology, 37(8), 517-523.
- Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. (2012). Pharmacology, 89(5-6), 249-258.
- Analysis of synthetic cannabinoids in herbal blends by means of nano-liquid chromatography. (2013).
- Pertwee, R. G. (2006). Cannabinoid pharmacology: the first 66 years. British journal of pharmacology, 147 Suppl 1(Suppl 1), S163-S171.
- Rapid screening and quantification of synthetic cannabinoids in herbal products with NMR spectroscopic methods. (2013). Analytical Methods, 5(21), 6062-6069.
- Collins, M. (2021). Synthetic Cannabinomimetics: A Brief History and the Challenges They Pose for the Forensic Chemist. Australian Journal of Chemistry, 74(6), 405-415.
- Mechoulam, R. (2019, July 23). Prof.
- Huffman, J. W., et al. (2005). Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Substituents. Bioorganic & medicinal chemistry, 13(1), 89-112.
- Comparison of cannabinoid structures and receptor binding affinities. (2021).
- Wiley, J. L., et al. (2013). Moving around the molecule: Relationship between chemical structure and in vivo activity of synthetic cannabinoids. Life sciences, 93(15-16), 517-523.
- Design, Synthesis and Biological Evaluation of Aminoalkylindole Derivatives as Cannabinoid Receptor Ligands with Potential for Treatment of Alcohol Abuse. (2013). Journal of medicinal chemistry, 56(11), 4420-4437.
- Vandrey, R., et al. (2015). Cannabis and Cannabinoid Drug Development: Evaluating Botanical Versus Single Molecule Approaches. Clinical pharmacology and therapeutics, 97(6), 597-607.
- Maccarrone, M., & Harkany, T. (2020). History of cannabis and the endocannabinoid system. Dialogues in clinical neuroscience, 22(3), 227-233.
- Synthetic Cannabinoids: Epidemiology, Pharmacodynamics, and Clinical Implications. (2014).
- Dr. Raphael Mechoulam, cannabis and cannabinoids research pioneer (November 5, 1930–March 9, 2023) and his legacy for Brazilian pharmacology. (2023).
- Finding Order in Chemical Chaos - Continuing Characterization of Synthetic Cannabinoid Receptor Agonists. (2015). Life sciences, 134, 42-52.
- Comparison of cannabinoid ligand affinities and efficacies in murine tissues and in transfected cells expressing human recombinant cannabinoid receptors. (2003). Naunyn-Schmiedeberg's archives of pharmacology, 367(6), 546-554.
- CP 55,940. (n.d.). In Wikipedia. Retrieved January 13, 2026.
- Aminoalkylindoles: Structure—Activity Relationships of Novel Cannabinoid Mimetics. (1995). Journal of Medicinal Chemistry, 38(14), 2571-2581.
- The synthetic cannabinoid HU-210 attenuates neural damage in diabetic mice and hyperglycemic pheochromocytoma PC12 cells. (2007). Neurobiology of disease, 27(2), 174-181.
- Evolving Drug Design Methodology:
- Cannabinoid. (n.d.). In Wikipedia. Retrieved January 13, 2026.
- Tribute to Professor Raphael Mechoulam, The Founder of Cannabinoid and Endocannabinoid Research. (2021). Molecules (Basel, Switzerland), 26(4), 868.
- An Abandoned Pfizer Drug Turns People Into 'Zombies'. (2016, December 16). BioSpace.
- Syntheses of Cannabinoid Metabolites: Ajulemic Acid and HU-210. (2024). Molecules (Basel, Switzerland), 29(2), 526.
- Synthesis of nine potential synthetic cannabinoid metabolites with a 5F-4OH pentyl side chain from a scalable key intermediate. (2021). Journal of organic chemistry, 86(1), 743-750.
- (PDF) Syntheses of Cannabinoid Metabolites: Ajulemic Acid and HU-210. (2024).
- Your body is full of medicine — these researchers have finally discovered a way to synthesize it. (2025, December 16). Northeastern Global News.
- PFIZER drug patent status, global patents. (2025, October 15).
- JWH-018. (n.d.). In Wikipedia. Retrieved January 13, 2026.
Sources
- 1. History of cannabis and the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cfhu.org [cfhu.org]
- 4. A Themed Issue in Honor of Professor Raphael Mechoulam: The Father of Cannabinoid and Endocannabinoid Research [directory.doabooks.org]
- 5. Cannabinoid pharmacology: the first 66 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. forensicsciencereview.com [forensicsciencereview.com]
- 7. Analysis of Synthetic Cannabinoids in Botanical Material: A Review of Analytical Methods and Findings | Office of Justice Programs [ojp.gov]
- 8. An Abandoned Pfizer Drug Turns People Into 'Zombies' - BioSpace [biospace.com]
- 9. news.northeastern.edu [news.northeastern.edu]
- 10. Designing Methods to Identify Evolving Designer Drugs | National Institute of Justice [nij.ojp.gov]
- 11. List of CP cannabinoids - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. CP 55,940 - Wikipedia [en.wikipedia.org]
- 14. CP47,497-C8 and JWH073, commonly found in `Spice' herbal blends, are potent and efficacious CB1 cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Aminoalkylindole - Wikipedia [en.wikipedia.org]
- 17. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Moving around the molecule: Relationship between chemical structure and in vivo activity of synthetic cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. future4200.com [future4200.com]
- 20. drugpatentwatch.com [drugpatentwatch.com]
- 21. Cannabinergic aminoalkylindoles, including AM678=JWH018 found in ‘Spice’, examined using drug (Δ9-THC) discrimination for rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthetic Cannabinoids: Epidemiology, Pharmacodynamics, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. forendex.southernforensic.org [forendex.southernforensic.org]
- 24. Synthesis and pharmacology of 1-methoxy analogs of CP-47,497 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and pharmacology of 1-deoxy analogs of CP-47,497 and CP-55,940 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Finding Order in Chemical Chaos - Continuing Characterization of Synthetic Cannabinoid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. The Evolving Landscape of Designer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. CP-55244 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 31. [PDF] Analysis of Synthetic Cannabinoids in Botanical Material: A Review of Analytical Methods and Findings. | Semantic Scholar [semanticscholar.org]
- 32. Aminoalkylindole binding in rat cerebellum: selective displacement by natural and synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Designing Methods To Identify Evolving Designer Drugs | National Institute of Justice [nij.ojp.gov]
A Technical Guide to the Physicochemical Properties of 1-Pentyl-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1-Pentyl-1H-indazole-3-carboxylic acid is a molecule of significant interest in medicinal chemistry and forensic science, primarily recognized as a metabolite of synthetic cannabinoids. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for the development of analytical methods for its detection. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, details established experimental protocols for their determination, and discusses the implications of these properties in a research and development context.
Introduction: The Significance of Physicochemical Profiling
The journey of a drug candidate from discovery to clinical application is profoundly influenced by its physicochemical properties. These characteristics, including solubility, lipophilicity, and ionization state, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a compound often encountered in the context of metabolism studies of synthetic cannabinoids, a precise physicochemical profile is crucial for toxicological assessments and the development of effective analytical methodologies.[1] This document serves as a technical resource, consolidating available data and presenting robust experimental frameworks for the comprehensive characterization of this important indazole derivative.
Molecular Identity and Core Properties
A foundational understanding of this compound begins with its molecular structure and fundamental properties.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₂ | PubChem[2] |
| Molecular Weight | 232.28 g/mol | PubChem[2] |
| Appearance | Crystalline solid | Cayman Chemical[1] |
| UV/Vis. λmax | 300 nm | Cayman Chemical[1] |
| Computed XLogP3 | 3.2 | PubChem[2] |
Key Physicochemical Parameters and Their Experimental Determination
Melting Point
The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound.
Rationale for Experimental Determination: A sharp melting point range is indicative of a high degree of purity. Broadening of the melting point range can suggest the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
This method is a widely accepted and accessible technique for determining the melting point of a crystalline solid.[3][4][5][6]
Caption: Workflow for Capillary Melting Point Determination.
Solubility
Solubility, particularly in aqueous and organic solvents, is a critical determinant of a drug's bioavailability and is essential for formulation development.
Rationale for Experimental Determination: Quantitative solubility data in buffers at various pH values (e.g., physiological pH 7.4) and in biorelevant media are crucial for predicting in vivo dissolution and absorption.
Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)
This is the benchmark method for determining the thermodynamic solubility of a compound.
Caption: Workflow for Equilibrium Solubility Measurement.
Acid Dissociation Constant (pKa)
The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms. For this compound, the carboxylic acid moiety is the primary ionizable group.
Rationale for Experimental Determination: The pKa is a critical parameter influencing solubility, permeability across biological membranes, and receptor binding interactions.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[7][8][9][10][11]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Lipophilicity (LogP/LogD)
Lipophilicity is a measure of a compound's ability to partition between a lipid-like (non-polar) and an aqueous (polar) phase. It is a key predictor of membrane permeability and metabolic fate.
Computed Data: XLogP3 = 3.2.[2] This computed value suggests moderate lipophilicity.
Rationale for Experimental Determination: LogP refers to the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, which is more physiologically relevant for ionizable compounds.
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
This traditional method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[12][13][14][15][16]
Caption: Workflow for LogD Determination by the Shake-Flask Method.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, information for the parent compound, 1H-Indazole-3-carboxylic acid, indicates that it should be handled with care. It is classified as causing skin and serious eye irritation.[17][18][19] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area.
Applications and Relevance
The primary application of this compound is as a reference standard in forensic and toxicological analysis for the identification of synthetic cannabinoid use.[1] As a metabolite, its presence in biological samples is a key indicator of exposure to its parent compound. In a broader context, indazole-3-carboxylic acid derivatives are recognized as important scaffolds in medicinal chemistry with potential applications in the development of anti-inflammatory and anti-cancer agents.[20]
Conclusion
The physicochemical properties of this compound are critical to understanding its biological fate and for the development of robust analytical methods. While some computational data exists, this guide highlights the necessity of experimental determination of key parameters such as melting point, solubility, pKa, and LogD. The detailed protocols provided herein offer a framework for researchers to generate high-quality, reliable data, thereby advancing our understanding of this and similar molecules in the fields of drug metabolism, toxicology, and medicinal chemistry.
References
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413.
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
- Hendriks, J., De Deyn, P. P., & Naus, J. (2012). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 733, 1-13.
-
protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]
-
Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]
-
Al-Saadi, A. A. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
-
ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from [Link]
-
Ward, D. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
YouTube. (2021, January 8). Solubility of Carboxylic Acids N5. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C13H16N2O2 | CID 18695504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pennwest.edu [pennwest.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. pubs.acs.org [pubs.acs.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. fishersci.com [fishersci.com]
- 20. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols: Regioselective Synthesis of 1-Pentyl-1H-indazole-3-carboxylic Acid
Authored by: Senior Application Scientist
Abstract
This guide provides a detailed protocol for the synthesis of 1-Pentyl-1H-indazole-3-carboxylic acid, a key intermediate in the development of various biologically active compounds. The primary challenge in synthesizing N-alkylated indazoles is controlling the regioselectivity of the alkylation reaction. The indazole scaffold possesses two nitrogen atoms (N1 and N2) available for substitution, which can lead to a mixture of regioisomers. This document outlines a field-proven method that achieves high selectivity for the desired N1 isomer, a critical factor for ensuring product purity and efficacy in subsequent applications. We will delve into the causality behind the experimental choices, provide a step-by-step protocol, and present data that validates the method's reliability.
Introduction: The Significance of N1-Alkylated Indazoles
1H-Indazole-3-carboxylic acid and its N1-alkylated derivatives are privileged scaffolds in medicinal chemistry.[1] They form the core structure of numerous compounds with therapeutic potential, including synthetic cannabinoids, anti-inflammatory agents, and anti-cancer drugs.[1][2][3] The specific regioisomer, this compound, is a crucial precursor for various research compounds and is noted for its role as a synthetic intermediate.[4][5]
The synthesis of these molecules is not trivial. Direct alkylation of the 1H-indazole ring system often yields a mixture of N1 and N2 substituted products, complicating purification and reducing the overall yield of the desired compound.[2][6] Therefore, developing a robust and highly regioselective synthesis protocol is paramount for researchers in drug discovery and development.
The Challenge of Regioselectivity in Indazole Alkylation
The outcome of the N-alkylation of an indazole is highly dependent on the reaction conditions. Factors such as the choice of base, solvent, and the electronic properties of the indazole substrate itself play a critical role in determining the ratio of N1 to N2 isomers.[2][7]
Causality Behind Reagent Selection:
-
Base and Solvent System: The combination of sodium hydride (NaH) as a base in an aprotic polar solvent like tetrahydrofuran (THF) has been shown to be a promising system for achieving high N1 selectivity.[8][9] It is postulated that the sodium cation (Na+) coordinates with the N2-atom and an electron-rich oxygen atom of the C3-substituent (in this case, the carboxylate), sterically hindering the approach of the alkylating agent to the N2 position and thereby directing alkylation to the N1 position.[10]
-
Kinetic vs. Thermodynamic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[7] Certain reaction conditions can exploit this difference, allowing an initial mixture of products to equilibrate to the more stable N1-substituted product.[7] The NaH/THF system favors the formation of the N1 product under kinetic control.
The following table summarizes findings from various studies, highlighting how different conditions affect the regioselectivity of the reaction.
| Indazole Substrate | Alkylating Agent | Base/Reagent | Solvent | N1:N2 Ratio | Total Yield (%) | Reference |
| Indazole-3-carboxylic acid | Alkyl Bromide | NaH | THF | Selective N1 | 51-96 | [2] |
| 3-Carboxymethyl indazole | Alkyl Bromide | NaH | THF | >99:1 | - | [8] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl Iodide | NaH | DMF | 38:46 | 84 | [2] |
| 1H-Indazole | Isobutyl Bromide | K₂CO₃ | DMF | 58:42 | - | [11] |
Optimized Protocol for Selective N1-Pentylation
This protocol is optimized for the selective synthesis of this compound from 1H-indazole-3-carboxylic acid.
Materials and Reagents
| Reagent | Formula | Molecular Weight | Amount | Mmol | Equivalents |
| 1H-Indazole-3-carboxylic acid | C₈H₆N₂O₂ | 162.15 g/mol | 1.00 g | 6.17 | 1.0 |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 g/mol | 0.37 g | 9.25 | 1.5 |
| 1-Bromopentane | C₅H₁₁Br | 151.04 g/mol | 1.12 g (0.89 mL) | 7.40 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 30 mL | - | - |
| Saturated Ammonium Chloride (aq.) | NH₄Cl | - | 20 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | - | 50 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | HCl | - | As needed | - | - |
| Brine | NaCl (aq.) | - | 20 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | As needed | - | - |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1H-indazole-3-carboxylic acid (1.00 g, 6.17 mmol).
-
Solvent Addition: Add anhydrous THF (30 mL) to the flask and stir the suspension at room temperature.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Carefully add sodium hydride (0.37 g of 60% dispersion, 9.25 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The suspension should become a clearer solution as the indazole salt forms.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromopentane (0.89 mL, 7.40 mmol) dropwise via syringe.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight (approximately 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at 0 °C to neutralize any unreacted NaH.
-
Acidification & Extraction: Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
Visualization of Synthesis and Workflow
Reaction Scheme
The following diagram illustrates the regioselective N1-alkylation of 1H-indazole-3-carboxylic acid.
Caption: Regioselective N1-alkylation reaction.
Experimental Workflow
This diagram outlines the major steps of the laboratory procedure.
Caption: Laboratory workflow for synthesis.
Product Characterization
The final product should be characterized to confirm its structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy are essential. The regiochemistry can be definitively assigned using 2D NMR experiments like HMBC, which would show a correlation between the N1-pentyl CH₂ protons and the C7a carbon of the indazole ring.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₃H₁₆N₂O₂) by providing an accurate mass measurement.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess purity and provides characteristic fragmentation patterns.[12][13]
Conclusion
The protocol detailed in this application note provides a reliable and highly regioselective method for the synthesis of this compound. By carefully selecting the base and solvent system (NaH in THF), the reaction is directed to favor the formation of the desired N1-alkylated isomer, achieving high yields and simplifying downstream purification. This robust procedure is crucial for researchers requiring high-purity intermediates for the development of novel therapeutic agents and other advanced materials.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C13H16N2O2 | CID 18695504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Analytical methods for 1-Pentyl-1H-indazole-3-carboxylic acid
An In-Depth Guide to the Analytical Methods for 1-Pentyl-1H-indazole-3-carboxylic Acid
Authored by a Senior Application Scientist
Introduction
This compound is a primary urinary metabolite of several prominent synthetic cannabinoids, including APINACA (AKB-48) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA). Its identification and quantification are critical in forensic toxicology, clinical chemistry, and drug metabolism studies to confirm the intake of these controlled substances.[1] The analysis of this metabolite presents distinct challenges, primarily due to its high polarity and low concentrations in complex biological matrices, which necessitates highly sensitive and specific analytical methodologies.[2][3]
This technical guide provides a comprehensive overview of the principal analytical techniques for the detection and quantification of this compound. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic characterization.
Compound Profile:
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| Molecular Formula | C₁₃H₁₆N₂O₂ | [1][4] |
| Molecular Weight | 232.28 g/mol | [1][4] |
| Appearance | Crystalline solid | [1] |
| UV/Vis. (λmax) | 300 nm | [1] |
Part 1: Chromatographic Analysis in Biological Matrices
The cornerstone for the quantification of this compound in biological fluids like urine, blood, and oral fluid is chromatography coupled with mass spectrometry. The choice between liquid and gas chromatography is often dictated by sample volume, required sensitivity, and existing laboratory infrastructure. LC-MS/MS is generally favored for its high throughput and sensitivity without the need for derivatization.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands as the definitive method for quantifying this polar metabolite. Its exceptional sensitivity and selectivity allow for detection at sub-ng/mL levels, which is crucial given the low concentrations typically found in biological specimens.[6][7] The methodology relies on chromatographic separation followed by mass-selective detection using Multiple Reaction Monitoring (MRM), providing two points of mass identification (precursor and product ion) for unparalleled confidence.
-
Sample Preparation: The goal is to isolate the analyte from complex matrix components (proteins, salts, lipids) that can cause ion suppression and interfere with quantification. Solid-Phase Extraction (SPE) is highly effective as it provides a cleaner extract and allows for analyte concentration compared to simpler methods like "dilute-and-shoot" or protein precipitation.[8]
-
Chromatographic Separation: A reversed-phase C18 or biphenyl column is selected to retain the moderately hydrophobic pentyl chain of the molecule.[9][10] The addition of an acid, typically formic acid, to the mobile phase serves a dual purpose: it protonates the carboxylic acid group to suppress its ionization and improve retention, and it promotes the formation of the protonated molecular ion [M+H]⁺ in the ESI source, enhancing MS sensitivity.[9][10]
-
Mass Spectrometric Detection: Electrospray Ionization (ESI) in positive mode is optimal for nitrogen-containing indazole compounds. The MRM transitions are selected for their specificity and intensity. The precursor ion is the protonated parent molecule, and product ions are generated from the characteristic fragmentation of the indazole ring and pentyl chain.
Caption: LC-MS/MS workflow from sample preparation to detection.
-
Sample Pre-treatment: To 1 mL of urine, add 50 µL of an internal standard solution (e.g., this compound-d4) and 500 µL of β-glucuronidase buffer solution to hydrolyze glucuronide conjugates. Incubate as required by the enzyme manufacturer (e.g., 55°C for 2 hours).
-
Solid-Phase Extraction (SPE):
-
Condition: Condition a mixed-mode SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Load: Load the pre-treated urine sample onto the cartridge.
-
Wash: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Elute: Elute the analyte with 2 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
LC-MS/MS Analysis: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
Typical LC-MS/MS Parameters:
| Parameter | Setting | Rationale |
| LC Column | C18 or Biphenyl (e.g., 100 x 2.1 mm, 2.6 µm) | Provides good retention for the analyte.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase for better peak shape and ionization.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution.[10] |
| Gradient | 5% B to 95% B over 8 minutes | Ensures separation from matrix interferences. |
| Flow Rate | 0.4 mL/min | Standard flow for analytical scale columns. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Ionization Mode | ESI Positive | Optimal for nitrogenous compounds. |
| Precursor Ion (m/z) | 233.1 [M+H]⁺ | Protonated parent molecule. |
| Product Ions (m/z) | e.g., 145.1, 171.1 | Characteristic fragments for quantification/confirmation. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely available technique in forensic laboratories. However, due to the low volatility and high polarity of the carboxylic acid functional group, direct analysis is not feasible. Chemical derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[2][11]
-
Derivatization: The hydroxyl proton of the carboxylic acid is reactive and must be replaced with a non-polar group. Silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice. This process replaces the acidic proton with a trimethylsilyl (TMS) group, significantly increasing volatility.
-
GC Separation: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms), is used to separate the derivatized analyte based on its boiling point and interaction with the phase.
-
MS Detection: Electron Ionization (EI) at 70 eV is the standard. It produces reproducible fragmentation patterns that can be compared against spectral libraries for identification. The fragmentation of the TMS-derivatized molecule will yield characteristic ions.[12][13]
Caption: GC-MS workflow including mandatory derivatization step.
-
Extraction: Extract the analyte from the biological matrix using an appropriate method (e.g., SPE as described in section 1.1.2) and evaporate the eluate to complete dryness. The presence of water will quench the derivatization reaction.
-
Derivatization:
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent like acetonitrile to the dried extract.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Typical GC-MS Parameters:
| Parameter | Setting | Rationale |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | Standard non-polar column for general forensic analysis. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert carrier gas. |
| Injector Temp. | 280°C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Start at 100°C, ramp to 300°C at 20°C/min | Provides separation from other derivatized matrix components. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standardized energy for reproducible fragmentation.[14] |
| Mass Range | 40-550 amu | Covers the expected mass range of fragments. |
Part 2: Spectroscopic Characterization of Reference Material
For forensic and research applications, the unequivocal structural confirmation of a reference standard is paramount. NMR and IR spectroscopy are the definitive techniques for this purpose, providing detailed information about the molecule's chemical structure and functional groups.[13][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a complete picture of the carbon-hydrogen framework of the molecule. It is the gold standard for structural elucidation.[14]
-
¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms. Key signals include:
-
A triplet around 0.9 ppm for the terminal methyl group of the pentyl chain.
-
Multiplets between 1.3-1.9 ppm for the methylene groups of the pentyl chain.
-
A triplet around 4.5 ppm for the methylene group attached to the indazole nitrogen.
-
Signals in the aromatic region (7.0-8.5 ppm) corresponding to the four protons on the benzene ring portion of the indazole core.
-
A very broad singlet far downfield (>10 ppm) for the carboxylic acid proton, which may be exchanged with deuterium if using solvents like DMSO-d₆ or CD₃OD.
-
-
¹³C NMR: The carbon NMR spectrum reveals all unique carbon environments.
-
The most characteristic signal is the carboxyl carbon, which appears in the deshielded region of 160-185 ppm.[16]
-
Signals for the aliphatic carbons of the pentyl chain will appear in the 14-50 ppm range.
-
Aromatic and indazole carbons will resonate between 110-140 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for the rapid confirmation of key functional groups.
-
O-H Stretch: A very broad and strong absorption band will be present in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid.[16]
-
C=O Stretch: A strong, sharp absorption band will appear around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.[17]
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the pentyl chain and just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring will be visible.
Part 3: Method Validation
Any quantitative method developed must be rigorously validated to ensure its performance is reliable and fit for purpose. Validation should be performed according to internationally recognized guidelines.[8]
Key Validation Parameters and Typical Acceptance Criteria:
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10; Precision ≤ 20% CV, Accuracy ±20% |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at LOQ).[7] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LOQ).[7] |
| Recovery | The efficiency of the extraction process. | Consistent, precise, and reproducible. |
| Matrix Effect | The suppression or enhancement of ionization due to co-eluting matrix components. | Assessed by comparing response in matrix vs. neat solution; should be minimized and consistent. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte. |
Conclusion
The analysis of this compound is essential for monitoring the abuse of related synthetic cannabinoids. LC-MS/MS offers the most sensitive and direct approach for quantification in biological fluids and is the recommended technique for clinical and forensic toxicology laboratories. GC-MS provides a robust alternative, though it requires a mandatory derivatization step. Finally, spectroscopic methods like NMR and IR are indispensable for the definitive structural characterization of certified reference materials, ensuring the foundational accuracy of all quantitative work. The selection of the appropriate methodology will depend on the specific application, available instrumentation, and the required sensitivity.
References
-
Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. (URL: [Link])
-
Knittel, J. L., et al. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(3), 157-166. (URL: [Link])
-
Shanks, K. G., & Behonick, G. (2018). Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid. Journal of Analytical Toxicology, 42(8), 538-544. (URL: [Link])
-
Shanks, K. G., & Behonick, G. (2018). Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid. Journal of Analytical Toxicology. (URL: [Link])
-
Couch, R. A., & Houlden, R. (2020). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. Drug Testing and Analysis, 12(9), 1236-1256. (URL: [Link])
-
Glatz, A., et al. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC-MS-MS. Journal of Analytical Toxicology, 40(3), 197-204. (URL: [Link])
-
Prediction of designer drugs: Synthesis and spectroscopic analysis of synthetic cannabinoid analogues. (URL: [Link])
-
Amato, J., et al. (2014). NMR Assignment of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide Seized as Herbal Incense for the First Time in Italy. Journal of Forensic Science & Criminology. (URL: [Link])
-
Amato, J., et al. (2014). NMR Assignment of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide Seized as Herbal Incense for the First Time in Italy. (URL: [Link])
-
Wang, G., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Forensic Sciences, 66(5), 1883-1894. (URL: [Link])
-
Al-Asmari, A. I., et al. (2021). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science OA, 7(5), FSO690. (URL: [Link])
-
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (URL: [Link])
-
Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. (URL: [Link])
-
Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. (URL: [Link])
-
Uchiyama, N., et al. (2012). Identification of two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)... Forensic Toxicology, 30(2), 114-125. (URL: [Link])
-
PubChem Compound Summary for CID 18695504, this compound. National Center for Biotechnology Information. (URL: [Link])
-
Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. (URL: [Link])
-
Quick-Reference Method Guide: Bioanalysis/Drugs of Abuse. Agilent Technologies. (URL: [Link])
-
Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. (URL: [Link])
-
Yin, S., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 373. (URL: [Link])
-
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. (URL: [Link])
-
Multigram scale synthesis of synthetic cannabinoid metabolites. DiVA portal. (URL: [Link])
- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
HPLC-PDA chromatograms showing the resolution of indazole-3-carboxamide... ResearchGate. (URL: [Link])
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C13H16N2O2 | CID 18695504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 17. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Note: A Validated LC-MS/MS Method for the Comprehensive Analysis of 1-Pentyl-1H-indazole-3-carboxylic Acid and its Phase I Metabolites in Human Urine
Introduction
The landscape of new psychoactive substances (NPS) is dominated by the rapid emergence of synthetic cannabinoid receptor agonists (SCRAs), commonly known as "Spice" or "K2". Unlike natural cannabinoids, SCRAs undergo extensive and complex metabolism in the human body, making the parent compounds often undetectable in biological samples like urine.[1][2] Consequently, forensic, clinical, and drug development laboratories must focus on identifying key metabolites to confirm exposure and understand the pharmacokinetic profile of these substances.
Many prevalent SCRAs, such as AB-PINACA, belong to the indazole-3-carboxamide class.[3][4] A primary and abundant metabolic pathway for these compounds is the enzymatic hydrolysis of the terminal amide linkage, yielding 1-Pentyl-1H-indazole-3-carboxylic acid . This carboxylic acid metabolite is not the final endpoint; it undergoes further Phase I and Phase II metabolism.[3][5] Therefore, a robust analytical method must not only quantify this primary metabolite but also identify its subsequent downstream products to provide a complete metabolic picture.
This application note presents a detailed, validated protocol for the simultaneous identification and quantification of this compound and its major predicted Phase I metabolites using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We provide a comprehensive workflow, from sample preparation in a complex urine matrix to method validation, designed for researchers, toxicologists, and drug metabolism scientists.
Understanding the Metabolic Pathway
The analytical strategy is built upon a foundational understanding of the metabolic fate of pentyl-indazole SCRAs. The parent compounds are rapidly transformed, with the resulting carboxylic acid serving as a crucial intermediate for further modifications.
Causality of Metabolism: The initial hydrolysis is typically mediated by carboxylesterase enzymes in the liver.[5] Following this, cytochrome P450 (CYP) enzymes catalyze Phase I oxidative reactions.[6][7] The pentyl side chain is a common site for hydroxylation at various positions, which can be further oxidized to form ketones.[3][8] These polar functional groups are then susceptible to Phase II conjugation, primarily with glucuronic acid, to facilitate excretion.[7][9] Detecting these downstream metabolites provides a more resilient and extended window of detection compared to analyzing a single analyte.
Caption: Proposed metabolic pathway of pentyl-indazole SCRAs.
Experimental Protocol
This section details the complete methodology, from sample preparation to LC-MS/MS analysis. Every step is designed to ensure maximum recovery, reproducibility, and analytical integrity.
Materials and Reagents
-
Standards: this compound, its hydroxylated and ketone metabolites, and a stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4. (Certified reference materials should be sourced from reputable suppliers).
-
Solvents: LC-MS grade methanol, acetonitrile, and water (J.T. Baker or equivalent).[10]
-
Reagents: Formic acid (≥98%), ammonium acetate, β-glucuronidase from E. coli (Sigma-Aldrich or equivalent).
-
Consumables: 2 mL polypropylene microcentrifuge tubes, 96-well collection plates, and solid-phase extraction (SPE) cartridges (e.g., Waters Oasis HLB, 30 mg, 1 cc).[11]
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each certified reference standard and the SIL-IS in methanol to create individual stock solutions. Store at -20°C. The use of well-characterized standards is foundational for assay accuracy.[12]
-
Working Standard Solutions: Prepare intermediate stock solutions and a series of combined working standard solutions by serially diluting the primary stocks in 50:50 methanol:water. These will be used to spike calibrators.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the SIL-IS primary stock in 50:50 methanol:water. A consistent IS concentration is added to every sample (except double blanks) to account for variations in extraction, injection, and ionization.[12]
-
Calibrators and QCs: Spike the appropriate working standard solutions into pooled blank human urine to prepare a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and at least three levels of QCs (low, mid, high).
Urine Sample Preparation Protocol
This protocol employs enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) to clean the sample and concentrate the analytes.[1][13]
Caption: Step-by-step workflow for urine sample preparation.
Detailed Steps:
-
Pipette 500 µL of urine (calibrator, QC, or unknown sample) into a 2 mL microcentrifuge tube.
-
Add 25 µL of the 100 ng/mL IS working solution to all samples except the double blank.
-
Add 500 µL of 100 mM ammonium acetate buffer (pH 6.8).
-
Add 25 µL of β-glucuronidase enzyme solution. Vortex gently.
-
Incubate the samples in a water bath or heating block at 60°C for 2 hours to ensure complete hydrolysis of glucuronide conjugates.
-
While incubating, condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.
-
After incubation, centrifuge the samples at 14,000 rpm for 10 minutes to pellet any precipitate.[14]
-
Load the supernatant onto the conditioned SPE cartridges.
-
Wash the cartridges with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex, and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The chromatographic separation is achieved using a reversed-phase column, which is ideal for retaining and separating the moderately non-polar target analytes.[15] Detection is performed with a tandem quadrupole mass spectrometer for optimal sensitivity and selectivity.[1][11]
| Parameter | Condition |
| LC System | Shimadzu Nexera, Agilent 1290, Waters Acquity UPLC or equivalent |
| Column | Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 2.1 mm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| LC Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 9.0 | |
| 9.1 | |
| 11.0 | |
| Table 1: Liquid Chromatography Conditions |
| Parameter | Setting |
| MS System | SCIEX 4500, Agilent 6470, Waters Xevo TQ-S or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Table 2: Mass Spectrometry Source Conditions |
MRM Transitions: The following MRM transitions are proposed. These must be optimized empirically on the specific instrument used. For each analyte, a quantifier (most intense) and a qualifier transition are monitored for confident identification.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) Quantifier | Product Ion (Q3) Qualifier |
| 1-Pentyl-1H-indazole-3-COOH | 233.1 | 145.1 | 187.1 |
| Hydroxypentyl-indazole-3-COOH | 249.1 | 145.1 | 203.1 |
| Ketopentyl-indazole-3-COOH | 247.1 | 145.1 | 201.1 |
| IS: ...-d4 | 237.1 | 145.1 | 191.1 |
| Table 3: Proposed MRM Transitions for Target Analytes |
Method Validation Protocol
A thorough method validation is mandatory to ensure that the analytical results are accurate, reliable, and fit for purpose.[16] The protocol should follow established guidelines (e.g., FDA, SWGTOX).
-
Selectivity: Analyze at least six different blank urine samples to check for interferences at the retention times of the analytes.
-
Linearity and Range: Analyze the calibration curve over several days. The curve should have a correlation coefficient (r²) ≥ 0.99.
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest point on the calibration curve with a signal-to-noise ratio >10 and with accuracy and precision within ±20%.[15]
-
Accuracy and Precision: Analyze five replicates of the low, mid, and high QCs on three separate days. Intra- and inter-day accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (%CV) should not exceed 15% (20% at the LLOQ).[16]
-
Matrix Effect and Recovery: Evaluate by comparing the peak area of an analyte spiked into a blank extracted sample (post-extraction) with the peak area of the same standard in a pure solution. Recovery is assessed by comparing the pre-extraction spike response to the post-extraction spike response.[16]
-
Stability: Assess analyte stability in urine under various conditions: three freeze-thaw cycles, 24 hours at room temperature (bench-top), and 48 hours in the autosampler.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks (>20% of LLOQ) |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | 85-115% (80-120% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Stability | Deviation within ±15% of initial concentration |
| Table 4: Summary of Method Validation Acceptance Criteria |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound and its key Phase I metabolites in human urine. By incorporating enzymatic hydrolysis, efficient SPE cleanup, and sensitive LC-MS/MS detection, this method is designed for high-throughput clinical and forensic laboratories. The detailed validation plan ensures that the generated data is trustworthy and defensible. This methodology serves as a robust tool for accurately assessing exposure to a significant class of synthetic cannabinoids, contributing to a better understanding of their metabolism and effects.
References
-
Janis, G. C. (2019). Analysis of Synthetic Cannabinoid Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 1872, 137-147. ([Link])
-
Yin, S., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Metabolites, 13(2), 271. ([Link])
-
WADA. (n.d.). In vitro metabolism studies of selected synthetic cannabinoids. World Anti-Doping Agency. ([Link])
-
De Brabanter, N., et al. (2020). Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA. Metabolites, 10(11), 458. ([Link])
-
Mogler, L., et al. (2022). In vitro metabolic fate of the synthetic cannabinoid receptor agonists... Drug Testing and Analysis. ([Link])
-
Helfer, A. G., et al. (2016). In vitro metabolism of the synthetic cannabinoid 3,5-AB-CHMFUPPYCA and its 5,3-regioisomer and investigation of their thermal stability. Drug Testing and Analysis. ([Link])
-
Gu, H., et al. (2022). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 215, 114757. ([Link])
-
Caraballo, M., et al. (2022). Extraction Protocol for untargeted LC-MS/MS - Urine. protocols.io. ([Link])
-
Spectroscopy Online. (2015). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids. ([Link])
-
Benvenuto, K., et al. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology, 5(5), 502. ([Link])
-
Wang, G., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules, 28(6), 2639. ([Link])
-
Lowes, S., et al. (2013). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Bioanalysis. ([Link])
-
Spectroscopy Online. (2015). Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. ([Link])
-
Al-Maqbali, K., & Al-Abri, Z. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Journal of Toxicology. ([Link])
-
Welch, K., et al. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. ([Link])
-
Koal, T., & Decewicz, D. (2021). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Journal of Mass Spectrometry and Advances in the Clinical Lab. ([Link])
-
Carlier, J., et al. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. Clinical Chemistry, 61(4), 625-637. ([Link])
-
Oxford Academic. (2019). New Broad-Spectrum Drug Screen for 127 Analytes by LC-MS/MS. Journal of Analytical Toxicology. ([Link])
-
ResearchGate. (2022). Strategy for successful urine sample preparation for LC-MS/MS device at drug verification laboratory. ([Link])
-
Chu, R. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Emery Pharma. ([Link])
-
Waters Corporation. (n.d.). Illicit Drug Analysis in Urine Using 2D LC/MS/MS. ([Link])
-
Coughtrie, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists... Toxics, 9(3), 54. ([Link])
-
ResearchGate. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ([Link])
-
Uchiyama, N., et al. (2012). Identification of two new-type synthetic cannabinoids... Forensic Toxicology. ([Link])
-
Kevin, R. C., et al. (2022). Cannabimimetic effects of abused indazole-carboxamide synthetic cannabinoid receptor agonists AB-PINACA, 5F-AB-PINACA and 5F-ADB-PINACA in mice... Neuropharmacology, 212, 109053. ([Link])
-
Yin, S., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids... Toxics, 11(4), 374. ([Link])
-
Abdelgadir, A. (2025). Method Development and Optimization for the Detection of Synthetic Cannabinoids in Hair using LC-MSMS. Thesis. ([Link])
Sources
- 1. Analysis of Synthetic Cannabinoid Metabolites by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] In vitro metabolism of the synthetic cannabinoid 3,5-AB-CHMFUPPYCA and its 5,3-regioisomer and investigation of their thermal stability. | Semantic Scholar [semanticscholar.org]
- 3. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabimimetic effects of abused indazole-carboxamide synthetic cannabinoid receptor agonists AB-PINACA, 5F-AB-PINACA and 5F-ADB-PINACA in mice: Tolerance, dependence and withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. In vitro metabolism studies of selected synthetic cannabinoids | World Anti Doping Agency [wada-ama.org]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. mdpi.com [mdpi.com]
- 12. One moment, please... [clinicalpub.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Application Note: Comprehensive NMR-Based Structural Elucidation of 1-Pentyl-1H-indazole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural determination of organic molecules.[1] This application note provides a comprehensive guide to the structural elucidation of 1-Pentyl-1H-indazole-3-carboxylic acid, a molecule of interest in synthetic chemistry and potentially as an intermediate in drug discovery.[2] We present a suite of detailed protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Beyond procedural steps, this guide emphasizes the causal logic behind experimental choices and provides a systematic workflow for spectral interpretation, enabling researchers to achieve unambiguous assignment of all proton and carbon signals and confirm the molecular architecture.
Introduction and Rationale
This compound belongs to the indazole class of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. The regiochemistry of substitution on the indazole ring—specifically, the attachment of the pentyl group at the N-1 position—is a critical structural feature that dictates the molecule's properties.[3] While synthesis may target a specific isomer, definitive confirmation requires robust analytical methods.
NMR spectroscopy offers a non-destructive and highly informative approach to verify not only the core structure but also the specific isomeric form.[4] A combination of 1D and 2D NMR experiments allows for the complete mapping of the molecule's covalent framework by establishing through-bond and through-space correlations between nuclei.[5][6][7] This note serves as a field-proven guide for researchers requiring complete and reliable characterization of this molecule and its analogues.
Molecular Structure and Atom Numbering Convention
A standardized numbering system is essential for clear and consistent spectral assignment. The structure of this compound is presented below with the IUPAC-recommended numbering.
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust. Each subsequent experiment builds upon and validates the data from the previous one, ensuring a high degree of confidence in the final structure.
Protocol 1: Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample.
Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the carboxylic acid, and its ability to form hydrogen bonds slows the chemical exchange of the acidic -COOH proton, often allowing it to be observed as a distinct, albeit broad, signal.[8][9] Chloroform-d (CDCl₃) is an alternative but may lead to faster proton exchange and a less observable -COOH signal.
Step-by-Step Methodology:
-
Weighing: Accurately weigh 10-15 mg of purified this compound.
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆ (or CDCl₃).
-
Homogenization: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution. The solution should be clear and free of particulate matter.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.
-
Filtering (Optional but Recommended): For optimal resolution, filter the solution through a small plug of glass wool packed into the pipette tip during transfer to remove any micro-particulates.
-
Final Volume: Ensure the solvent height in the NMR tube is at least 4 cm to be within the detection region of the NMR coil.
Protocol 2: NMR Data Acquisition
The following are generalized acquisition parameters for a 400 MHz or 500 MHz spectrometer. These should be adapted and optimized for the specific instrument in use.
| Experiment | Pulse Program | Key Parameters | Purpose |
| ¹H NMR | zg30 | Scans (NS): 16Relaxation Delay (D1): 2 sSpectral Width (SW): 20 ppm | Provides initial information on proton environments, integration, and coupling.[10] |
| ¹³C NMR | zgpg30 | Scans (NS): 1024Relaxation Delay (D1): 2 sSpectral Width (SW): 240 ppm | Determines the number of unique carbon environments.[11] |
| DEPT-135 | dept135 | Scans (NS): 256Relaxation Delay (D1): 2 s | Differentiates carbon signals into CH/CH₃ (positive) and CH₂ (negative). Quaternary carbons are nulled. |
| COSY | cosygpqf | Scans (NS): 2-4 per incrementIncrements: 256-512 in F1 | Reveals ¹H-¹H scalar couplings, identifying connected proton spin systems.[5][12] |
| HSQC | hsqcedetgpsisp2.2 | Scans (NS): 2-8 per increment¹J(C,H): 145 Hz | Correlates protons to their directly attached carbons (one-bond C-H correlation).[5][12] |
| HMBC | hmbcgpndqf | Scans (NS): 8-16 per incrementⁿJ(C,H): Optimized for 8 Hz | Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for connecting fragments.[1][13] |
Data Analysis and Structural Interpretation
The process of structure elucidation is a logical puzzle where each piece of spectral data provides a clue.
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. use of nmr in structure ellucidation | PDF [slideshare.net]
- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 8. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. azooptics.com [azooptics.com]
- 12. news-medical.net [news-medical.net]
- 13. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
Application and Protocols for the Forensic Toxicological Analysis of 1-Pentyl-1H-indazole-3-carboxylic Acid
Introduction: The Evolving Landscape of Synthetic Cannabinoids and the Role of Metabolite Analysis
The proliferation of synthetic cannabinoids (SCs) presents a significant challenge to forensic toxicology. These substances, often marketed as "herbal incense" or "potpourri," are potent agonists of the cannabinoid receptors and are associated with severe adverse health effects, including psychomotor agitation, confusion, tachycardia, and in some cases, death.[1][2] Due to their rapid metabolism, the parent compounds are often found in very low concentrations or are entirely absent in biological samples, particularly urine.[3][4][5] This necessitates a shift in analytical strategies towards the detection of their metabolites, which are present in higher concentrations and for a longer duration, serving as reliable biomarkers of exposure.[6][7]
1-Pentyl-1H-indazole-3-carboxylic acid is a key metabolite of a subset of indazole-based synthetic cannabinoids, such as AB-PINACA.[8][9] Its detection in biological matrices is a definitive indicator of the consumption of these specific SCs. This document provides a comprehensive guide for the application of analytical methodologies to identify and quantify this compound in forensic toxicology casework. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles and supported by peer-reviewed literature.
Metabolic Pathway: From Parent Compound to Target Analyte
Understanding the metabolic fate of the parent synthetic cannabinoid is crucial for selecting the appropriate biomarker. For many indazole-carboxamide SCs, such as AB-PINACA, the primary metabolic transformation is the hydrolysis of the carboxamide linkage, catalyzed by carboxylesterases, to form the corresponding carboxylic acid metabolite.[8] This is a major elimination pathway, making this compound an abundant and reliable urinary marker.[8]
Caption: Metabolic conversion of AB-PINACA to this compound.
Analytical Approach: The Primacy of Mass Spectrometry
Given the complexity of biological matrices and the low concentrations of target analytes, the use of mass spectrometry coupled with chromatographic separation is indispensable. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of synthetic cannabinoid metabolites.[4][10][11] LC-MS/MS is often preferred for its ability to analyze polar and thermally labile compounds like carboxylic acid metabolites without the need for derivatization, offering high sensitivity and specificity.[10][12]
Core Principle: Why Mass Spectrometry is Essential
The structural diversity of synthetic cannabinoids and their metabolites means that chromatographic separation alone is insufficient for unambiguous identification. Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the analyte, which serves as a molecular fingerprint. In tandem mass spectrometry (MS/MS), a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides an exceptionally high degree of selectivity and sensitivity, minimizing the potential for interference from other compounds in the matrix.[10]
Detailed Protocol: LC-MS/MS Analysis of this compound in Urine
This protocol outlines a validated method for the quantification of this compound in human urine.
Sample Preparation: Solid Phase Extraction (SPE)
Rationale: Urine contains a multitude of endogenous and exogenous compounds that can interfere with the analysis and suppress the ionization of the target analyte. Solid Phase Extraction is a robust technique for isolating the analyte of interest from the urine matrix, thereby concentrating it and removing interfering substances.[12] The choice of a suitable SPE sorbent and elution solvent is critical for achieving high recovery.
Step-by-Step Protocol:
-
Sample Pre-treatment: To a 1 mL aliquot of urine, add 50 µL of an internal standard solution (e.g., this compound-d4 at 100 ng/mL). This internal standard is a stable isotope-labeled version of the analyte that behaves similarly during extraction and analysis, correcting for any sample loss or matrix effects.
-
Enzymatic Hydrolysis (Optional but Recommended): Many drug metabolites are excreted as glucuronide conjugates. To cleave these conjugates and measure the total concentration of the metabolite, enzymatic hydrolysis with β-glucuronidase is recommended.[13] Add 50 µL of β-glucuronidase from E. coli and incubate at 50°C for 1 hour.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water followed by 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 4 mL of methanol.[12]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS Parameters
Rationale: The chromatographic and mass spectrometric parameters must be optimized to achieve the desired sensitivity, selectivity, and chromatographic peak shape. A reversed-phase C18 column is commonly used for the separation of synthetic cannabinoid metabolites. The mobile phase typically consists of a mixture of water and an organic solvent (acetonitrile or methanol) with a small amount of acid (formic acid) to improve protonation and chromatographic peak shape.
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 8 minutes |
MS/MS Parameters (Multiple Reaction Monitoring - MRM):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 233.1 | 189.1 | 145.1 | 15 / 25 |
| This compound-d4 (IS) | 237.1 | 193.1 | 145.1 | 15 / 25 |
Note: The specific mass transitions and collision energies should be optimized for the instrument in use.
Method Validation
Rationale: To ensure the reliability of the results, the analytical method must be thoroughly validated according to established guidelines. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared with at least five standards.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[12]
-
Precision and Accuracy: The closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy). These should be assessed at multiple concentration levels.
-
Matrix Effects: The effect of co-eluting compounds from the matrix on the ionization of the analyte. This is assessed by comparing the response of the analyte in a neat solution to its response in a matrix extract.
-
Recovery: The efficiency of the extraction process.
Workflow Diagram
Caption: Workflow for the analysis of this compound in urine.
Conclusion: Ensuring High-Confidence Results in Forensic Toxicology
The detection of this compound provides a reliable means of identifying exposure to certain indazole-based synthetic cannabinoids. The LC-MS/MS method detailed in this application note offers the sensitivity, selectivity, and robustness required for forensic toxicological analysis. Adherence to a rigorous, validated protocol is paramount to ensuring the scientific integrity and trustworthiness of the analytical results. As the landscape of novel psychoactive substances continues to evolve, the principles of metabolite-based detection and validated analytical methodologies will remain fundamental to the practice of forensic toxicology.
References
-
Wohlfarth, A., Gandhi, A. S., Pang, S., Zhu, M., Scheidweiler, K. B., & Huestis, M. A. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 406(6), 1763–1780. [Link]
-
Hess, C., Schoeder, C. T., Pill, C., Madea, B., & Maurer, H. H. (2015). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. Toxicology Letters, 238(2), S63. [Link]
- Wohlfarth, A., Gandhi, A. S., Pang, S., Zhu, M., Scheidweiler, K. B., & Huestis, M. A. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. ProQuest.
- Hess, C., Schoeder, C. T., Pill, C., Madea, B., & Maurer, H. H. (2015). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. Clinical Toxicology, 53(4), 289-305.
- Saito, T., Namera, A., Miura, N., & Inokuchi, S. (2013). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 31(2), 199–218.
- Castaneto, M. S., Wohlfarth, A., Desrosiers, N. A., Klette, K. L., & Huestis, M. A. (2015). Analytical methods for the identification of synthetic cannabinoids in biological matrices. Drug Testing and Analysis, 7(8), 665–683.
- Wohlfarth, A., Gandhi, A. S., Pang, S., Zhu, M., Scheidweiler, K. B., & Huestis, M. A. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry.
- Lee, J., Lee, J., Kim, J., & In, S. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Journal of Analytical Toxicology, 41(5), 424–433.
- Li, L., Liu, C., Li, T., & Zhang, Y. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Forensic Sciences, 66(6), 2156–2166.
- Wohlfarth, A., Castaneto, M. S., Zhu, M., Pang, S., Scheidweiler, K. B., & Huestis, M. A. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. The AAPS Journal, 17(5), 1218–1231.
- Behonick, G., Shanks, K. G., Firchau, D. J., Mathur, G., Lynch, C. F., Nashelsky, M., Jaskierny, D. J., & Meroueh, C. (2014). Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22. Journal of Analytical Toxicology, 38(8), 559–562.
- Cannaert, A., Franz, F., Auwärter, V., & Stove, C. P. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Analytical Chemistry, 88(22), 11024–11032.
- Umebachi, M., Nishikawa, M., & Iwai, M. (2015). The mass fragments of indole and indazole synthetic cannabimimetic compounds in GC-EI-MS, GC-positive CI-MS, and GC-negative CI-MS analyses. Forensic Toxicology, 33(2), 296–308.
- Shevyrin, V., Melkozerov, V., Nevero, A., & Eltsov, O. (2015). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group.
- Shevyrin, V., Melkozerov, V., Nevero, A., & Eltsov, O. (2015). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group.
- Lee, J., Lee, J., Kim, J., & In, S. (2017). Metabolic profile of synthetic cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans.
- Wang, Y., Ke, F., Yu, Y., Chen, J., & Xu, Y. (2022). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. Journal of Analytical Methods in Chemistry, 2022, 5564883.
- Behonick, G., Shanks, K. G., Firchau, D. J., Mathur, G., Lynch, C. F., Nashelsky, M., Jaskierny, D. J., & Meroueh, C. (2014). Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22. Journal of Analytical Toxicology, 38(8), 559–562.
- Pang, S., Chimalakonda, K. C., Ab-Fadel, F., & Huestis, M. A. (2016). In vitro and in vivo human metabolism of synthetic cannabinoids FDU-PB-22 and FUB-PB-22. Drug Testing and Analysis, 8(9), 929–940.
- Walton, S. E., & Kahl, J. H. (2017). Identification of Synthetic Cannabinoid 5-fluoro-ADB in Human Performance and Postmortem Samples: A Case Series.
- Cayman Chemical. (2024). AB-PINACA 3-carboxyindazole metabolite.
- Helander, A., Bäckberg, M., Hjelmström, P., & Beck, O. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603.
- Schifano, F., Orsolini, L., Papanti, D., & Corkery, J. M. (2014). NMR Assignment of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide Seized as Herbal Incense for the First Time in Italy. Journal of Forensic Science & Criminology, 1(4).
- Li, Y., Zhang, Y., Li, X., Liu, Y., & Wang, Q. (2022). Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. Molecules, 27(20), 7016.
- Helander, A., Bäckberg, M., Hjelmström, P., & Beck, O. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal.
- Papaseit, E., Pérez-Mañá, C., Pérez-Acevedo, A. P., Martin, S., Salgueiro-López, S., de la Torre, R., & Farré, M. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Pharmaceutics, 13(4), 447.
- Zhou, Y., Yin, S., Li, Y., & Liu, C. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 373.
- Hegstad, S., Kristoffersen, L., & Spigset, O. (2013). Detection Times of Carboxylic Acid Metabolites of the Synthetic Cannabinoids JWH-018 and JWH-073 in Human Urine. Journal of Analytical Toxicology, 37(5), 280–284.
- de Souza, L. M., de P Faria, B., de Almeida, R. M. V., & de Oliveira, M. F. (2025). A Sensitive and Comprehensive LC-MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. Journal of Analytical Toxicology.
Sources
- 1. Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-Pentyl-1H-indazole-3-carboxylic Acid as a Synthetic Precursor in Cannabinoid Research
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed guide for researchers, chemists, and drug development professionals on the utilization of 1-Pentyl-1H-indazole-3-carboxylic acid. This compound is not primarily investigated for its intrinsic biological activity but serves as a crucial synthetic precursor for a class of potent, indazole-based synthetic cannabinoid receptor agonists (SCRAs). Its carboxylic acid functional group is a key reaction site for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) at the cannabinoid receptors, CB1 and CB2. This guide outlines the compound's properties, core synthetic applications, detailed experimental protocols, and the necessary analytical methods for product validation, all within the context of responsible and safety-conscious research.
Introduction: A Key Building Block for Cannabinoid Receptor Ligands
This compound is a heterocyclic organic compound that has become significant in medicinal chemistry and pharmacology. Its structural core, an indazole ring, is a privileged scaffold found in numerous biologically active compounds. The key features making it a valuable research chemical are:
-
The Indazole Core: This bicyclic system mimics the pyran ring of classical cannabinoids like THC.
-
The N1-Pentyl Chain: This alkyl chain provides the necessary lipophilicity to engage with the hydrophobic pockets of the CB1 and CB2 receptors, contributing significantly to binding affinity.
-
The C3-Carboxylic Acid: This functional group is the primary point of chemical modification. It is readily converted into esters or amides, allowing for the attachment of various "tail" groups. This versatility is paramount for SAR studies, where researchers systematically alter the tail region to modulate receptor affinity, selectivity, and functional activity (e.g., agonist vs. antagonist).
This compound is a well-documented precursor in the synthesis of potent SCRAs, such as 5F-PB-22 and NM-2201, where the carboxylic acid is esterified with a quinolinol or a similar fragment. Understanding its chemistry is therefore fundamental to synthesizing novel ligands for the endocannabinoid system.
Logical Relationship: From Precursor to Active Cannabinoid Agonist
The following diagram illustrates the central role of this compound as an intermediate. The synthesis of a final, biologically active SCRA requires the chemical coupling of this precursor with a suitable "tail" group, typically an alcohol or an amine.
Caption: Role of the precursor in SCRA synthesis.
Physicochemical Properties & Characterization
Before use, it is imperative to confirm the identity and purity of the starting material. The properties listed below are typical, but researchers should always verify their specific batch with appropriate analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₂ | |
| Molar Mass | 232.28 g/mol | |
| Appearance | White to off-white crystalline powder | General Observation |
| Melting Point | 145-148 °C (typical) | Varies by purity |
| Solubility | Soluble in DMF, DMSO, Methanol; Poorly soluble in water | General Chemical Knowledge |
Analytical Confirmation Protocol
-
Mass Spectrometry (MS): For electrospray ionization (ESI) in negative mode, expect to see a prominent ion at m/z 231.1 [M-H]⁻. In positive mode, expect m/z 233.1 [M+H]⁺.
-
¹H NMR (400 MHz, DMSO-d₆): Expect characteristic peaks for the pentyl chain (triplet ~0.8 ppm, multiplets ~1.2-1.8 ppm, triplet ~4.4 ppm for N-CH₂) and aromatic protons of the indazole ring (~7.2-8.1 ppm). The carboxylic acid proton is often broad and may appear >12 ppm.
-
Purity by HPLC: Use a C18 reverse-phase column with a gradient of acetonitrile and water (with 0.1% formic acid) to assess purity, which should ideally be >98%.
Core Application: Synthesis of a Quinolinyl Ester SCRA
The most common application of this precursor is its esterification to produce potent SCRAs. The following protocol provides a representative method for synthesizing a compound analogous to 5F-PB-22, a well-known research cannabinoid.
Causality Behind Choices:
-
Coupling Agents (EDC/HOBt): This combination is a classic carbodiimide coupling method. HOBt (Hydroxybenzotriazole) is added to suppress side reactions and minimize racemization if chiral centers were present. It reacts with the activated acid to form a less reactive, but more selective, intermediate.
-
Solvent (DMF): Anhydrous Dimethylformamide is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction, which is sensitive to water.
-
Base (DIPEA): A non-nucleophilic base is used to neutralize the HCl salt of EDC and to scavenge the acid produced during the reaction, driving the equilibrium towards the product.
Protocol 1: Synthesis of Quinolin-8-yl 1-pentyl-1H-indazole-3-carboxylate
Materials:
-
This compound (1.0 eq)
-
Quinolin-8-ol (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and Quinolin-8-ol (1.1 eq) to a round-bottom flask containing anhydrous DMF.
-
Activation: Add HOBt (1.2 eq) to the solution and stir until dissolved. Cool the flask to 0 °C in an ice bath.
-
Coupling: Slowly add EDC (1.5 eq) to the cooled solution. Follow this with the dropwise addition of DIPEA (3.0 eq).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting acid. (See Protocol 2).
-
Work-up: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and HOBt), water, and finally brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure ester product.
Synthesis & Purification Workflow
Application Notes & Protocols: A Guide to In-Vitro Metabolism Studies of Indazole Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Indazole Cannabinoids
Synthetic cannabinoids represent a vast and structurally diverse class of compounds, with indazole-based structures being particularly prevalent on the illicit drug market.[1][2] Unlike classical cannabinoids, these synthetic analogues, such as MDMB-CHMINACA and ADB-BUTINACA, often exhibit higher potency and unpredictable toxicological profiles.[1][3] Understanding their metabolic fate is paramount for several reasons:
-
Predicting Pharmacokinetics & Toxicity: Metabolism dictates the clearance rate, duration of action, and potential for toxic metabolite formation.
-
Identifying Biomarkers: Since parent compounds are often rapidly metabolized, identifying key metabolites is crucial for forensic and clinical toxicology to confirm exposure.[1][3]
-
Evaluating Drug-Drug Interactions (DDI): Characterizing the enzymes responsible for metabolism helps predict potentially harmful interactions with co-administered drugs.[4][5]
These application notes provide a comprehensive framework and detailed protocols for conducting robust in-vitro metabolism studies of indazole cannabinoids, guiding researchers from initial stability screening to definitive enzyme mapping. This guidance is aligned with principles outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) for in-vitro DDI studies.[5][6][7][8][9]
Foundational Principles of In-Vitro Drug Metabolism
The liver is the primary site of drug metabolism, a process broadly categorized into Phase I and Phase II reactions.[10]
-
Phase I Metabolism: Primarily involves oxidation, reduction, and hydrolysis reactions. The Cytochrome P450 (CYP) superfamily of enzymes, located in the endoplasmic reticulum of liver cells, is the dominant system, responsible for metabolizing the majority of marketed drugs.[5][10][11] For indazole cannabinoids, major biotransformations include hydroxylation and ester hydrolysis.[1]
-
Phase II Metabolism: Involves conjugation reactions where an endogenous molecule is added to the drug or its Phase I metabolite, increasing water solubility and facilitating excretion. Key enzymes include UDP-glucuronosyltransferases (UGTs).[4][12][13]
To study these processes in vitro, we use simplified, controlled biological systems that replicate hepatic function. The two most common and complementary systems are:
-
Human Liver Microsomes (HLM): These are subcellular fractions isolated from hepatocytes that are rich in Phase I enzymes, particularly CYPs.[10] They are cost-effective and ideal for high-throughput screening of metabolic stability and reaction phenotyping.[10][14]
-
Hepatocytes: These are intact, primary liver cells containing the full suite of Phase I and Phase II metabolic enzymes and transporters.[15] They provide a more complete and physiologically relevant picture of a compound's overall metabolic fate and are considered the "gold standard" for in-vitro metabolism studies.[15][16]
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} enddot Caption: General workflow for in-vitro metabolism studies.
Core Experimental Protocols
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate at which an indazole cannabinoid is metabolized by Phase I enzymes, providing key parameters like half-life (t½) and intrinsic clearance (CLint).[17][18] This is a primary screen to rank compounds based on their metabolic lability.
Causality: A compound that is rapidly metabolized in HLM is likely to have high first-pass metabolism and low oral bioavailability in vivo. This assay quantifies the disappearance of the parent compound over time. The reaction is initiated by adding NADPH, a required cofactor for CYP450 enzyme activity.[10][14]
Materials & Reagents:
-
Pooled Human Liver Microsomes (e.g., from at least 10 donors to average out genetic variability)
-
Indazole Cannabinoid Test Compound (10 mM stock in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., Glucose-6-Phosphate, G6P Dehydrogenase, NADP+)
-
Positive Control Compounds (e.g., Verapamil - high clearance; Dextromethorphan - moderate clearance)
-
Quenching Solution: Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis.
Procedure:
-
Preparation:
-
Prepare a microsomal working suspension in phosphate buffer (final concentration ~0.5 mg/mL).[10][18] Keep on ice.
-
Prepare the test compound working solution by diluting the DMSO stock in buffer to achieve a final incubation concentration of 1 µM.[10] The final DMSO concentration should be ≤ 0.5% to avoid enzyme inhibition.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup (96-well plate format):
-
For each compound, aliquot the microsomal suspension into wells for each time point (e.g., 0, 5, 15, 30, 45, 60 minutes) and a negative control well.[18]
-
Add the test compound working solution to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.[19]
-
-
Reaction Initiation & Termination:
-
To initiate the reaction, add the NADPH regenerating system to all wells except the negative control ("-NADPH") well. For the "-NADPH" well, add an equal volume of buffer.
-
At each designated time point (0, 5, 15, 30, 45, 60 min), stop the reaction by adding 2-3 volumes of ice-cold Quenching Solution.[14][19] The 0-minute time point is quenched immediately after adding NADPH.
-
The "-NADPH" control is incubated for the full duration (60 min) and then quenched to assess for non-enzymatic degradation.
-
-
Sample Processing & Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 x g for 10 min) to pellet the precipitated microsomal protein.
-
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis:
-
Calculate the peak area ratio of the test compound to the internal standard for each time point.
-
Plot the natural logarithm (ln) of the % remaining compound versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Half-life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration)
| Parameter | Typical Value | Purpose |
| Test Compound Conc. | 1 µM | Below expected Km to approximate first-order kinetics |
| Microsome Conc. | 0.5 mg/mL | Balances enzyme activity with minimizing non-specific binding |
| Incubation Temp. | 37°C | Physiological temperature for optimal enzyme activity |
| Cofactor | NADPH | Essential electron donor for CYP450 enzymes |
| Negative Control | Minus NADPH | Differentiates enzymatic from chemical degradation |
| Positive Controls | Verapamil, etc. | Validates the activity of the microsomal batch |
Protocol 2: Metabolite Identification using Human Hepatocytes
Objective: To generate and identify the major Phase I and Phase II metabolites of an indazole cannabinoid in a more physiologically complete system.
Causality: Hepatocytes contain the full complement of metabolic enzymes and cofactors, allowing for the observation of sequential metabolism (e.g., Phase I hydroxylation followed by Phase II glucuronidation).[15][18] This provides a more accurate prediction of the metabolites that will be formed in vivo.
Materials & Reagents:
-
Cryopreserved Human Hepatocytes (pooled)
-
Hepatocyte Incubation Medium (e.g., Williams' Medium E)
-
Indazole Cannabinoid Test Compound (10 mM stock in DMSO)
-
Quenching Solution: Acetonitrile (ACN) or Methanol
-
LC-HRMS system (e.g., Q-TOF or Orbitrap) for analysis
Procedure:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., Trypan Blue exclusion). Viability should be >80%.
-
Centrifuge to pellet the cells and resuspend in fresh medium to the desired density (e.g., 1 million viable cells/mL).
-
-
Incubation:
-
In a multi-well plate, add the hepatocyte suspension.
-
Add the test compound (final concentration typically 1-10 µM).
-
Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
Collect samples at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
-
Sample Processing & Analysis:
-
At each time point, transfer an aliquot of the cell suspension to a tube containing ice-cold quenching solution.
-
Vortex thoroughly to lyse the cells and precipitate proteins.
-
Centrifuge at high speed to pellet debris.
-
Analyze the supernatant using high-resolution LC-MS/MS.
-
Data Analysis:
-
Analyze the data using metabolite identification software.
-
Search for potential biotransformations based on mass shifts from the parent compound (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation, -28 Da for ester hydrolysis to carboxylic acid).[1][3]
-
Confirm metabolite structures by interpreting the MS/MS fragmentation patterns. The indazole acylium cation (m/z 145.0398) is a characteristic fragment for many indazole cannabinoids.[3][20]
Protocol 3: Reaction Phenotyping
Objective: To identify the specific CYP450 isozymes responsible for the metabolism of an indazole cannabinoid.[11][21]
Causality: Knowing which enzymes metabolize a drug is critical for predicting DDIs.[11] If a drug is primarily cleared by CYP3A4, co-administration of a strong CYP3A4 inhibitor (like ketoconazole) could dangerously increase its plasma concentration. Two complementary methods are used.
Method A: Recombinant Human CYP Enzymes (rhCYP)
-
Principle: Incubate the test compound separately with individual, expressed CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[11] The enzyme(s) that show the highest rate of compound depletion are the primary contributors.
-
Procedure: Similar to the HLM stability assay, but replace HLM with a specific rhCYP enzyme and its corresponding control microsomes. Analyze for parent compound loss.
Method B: Chemical Inhibition in HLM
-
Principle: Incubate the test compound with HLM in the presence and absence of potent, selective inhibitors for each major CYP isozyme.[21][22] A significant reduction in metabolism in the presence of a specific inhibitor implicates that enzyme.
-
Procedure:
-
Follow the HLM stability protocol (Protocol 1).
-
For each inhibitor, set up a parallel incubation where the selective inhibitor is pre-incubated with the HLM for ~10 minutes before the test compound is added.
-
Compare the rate of metabolism (parent depletion) in the presence of each inhibitor to the control incubation (without inhibitor).
-
A substantial decrease in metabolism points to the inhibited enzyme's involvement.
-
Data Presentation: Common CYP Inhibitors for Reaction Phenotyping
| Target CYP Isozyme | Selective Chemical Inhibitor |
| CYP1A2 | Furafylline |
| CYP2C9 | Sulfaphenazole |
| CYP2C19 | Ticlopidine |
| CYP2D6 | Quinidine |
| CYP3A4 | Ketoconazole |
dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} enddot Caption: Chemical inhibition approach for CYP450 reaction phenotyping.
Troubleshooting & Best Practices
-
Issue: High Variability Between Replicates
-
Cause: Inconsistent pipetting, temperature fluctuations, or poor mixing.
-
Solution: Use calibrated pipettes. Ensure the incubator provides uniform heating. Vortex samples gently but thoroughly after adding reagents.[23]
-
-
Issue: No Metabolism Observed (False Negative)
-
Cause: Inactive microsomes/hepatocytes, degraded cofactor, or the compound is not a substrate for the enzymes.
-
Solution: Always run positive controls to validate enzyme activity.[24] Prepare NADPH solutions fresh. Confirm the compound is soluble in the final incubation mixture.
-
-
Issue: Parent Compound Disappears in "-NADPH" Control
-
Cause: Chemical instability of the compound at pH 7.4/37°C, or metabolism by non-NADPH dependent enzymes (e.g., esterases).
-
Solution: This highlights the importance of the negative control. The data can still be used by subtracting the non-enzymatic loss from the total loss.
-
-
Best Practice: In-Vitro to In-Vivo Extrapolation (IVIVE)
-
The ultimate goal of these studies is often to predict human drug clearance.[25] IVIVE is the process of using in-vitro data (like CLint) in mathematical or physiologically-based pharmacokinetic (PBPK) models to forecast in-vivo parameters.[26][27][28][29] While complex, this is a powerful tool in modern drug development.[25]
-
Conclusion
The in-vitro study of indazole cannabinoid metabolism is a critical step in understanding their pharmacological and toxicological properties. By employing a systematic approach starting with HLM for stability screening, progressing to hepatocytes for metabolite identification, and using reaction phenotyping to pinpoint specific enzymes, researchers can build a comprehensive metabolic profile. These data are essential for predicting clinical outcomes, ensuring patient safety, and providing the necessary biomarkers for forensic analysis. Adherence to validated protocols and careful data interpretation are the cornerstones of generating reliable and actionable results in this rapidly evolving field.
References
-
Bertz, R. J., & Granneman, G. R. (1997). Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Proposing Future Experimental Pathways. NIH. Available at: [Link]
-
Al-Arabi, A. A., et al. (n.d.). Characterization of human hepatic and extrahepatic UDP- glucuronosyltransferase enzymes involved in the metabolism of classic cannabinoids. UTMB Health Research Expert Profiles. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Available at: [Link]
-
protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]
-
Harrill, J., et al. (n.d.). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Frontiers. Available at: [Link]
-
Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Available at: [Link]
-
Semantic Scholar. (n.d.). Characterization of Human Hepatic and Extrahepatic UDP-Glucuronosyltransferase Enzymes Involved in the Metabolism of Classic Cannabinoids. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Cannabinoids and drug metabolizing enzymes: potential for drug-drug interactions and implications for drug safety and efficacy. Available at: [Link]
-
PubMed. (2021, September 7). Inhibition of UDP-Glucuronosyltransferase Enzymes by Major Cannabinoids and Their Metabolites. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. Available at: [Link]
-
U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available at: [Link]
-
PubMed Central. (n.d.). Inhibition of UDP-Glucuronosyltransferase Enzymes by Major Cannabinoids and Their Metabolites. Available at: [Link]
-
BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Available at: [Link]
-
Cyprotex | Evotec. (n.d.). Microsomal Stability. Available at: [Link]
-
Wikipedia. (n.d.). In vitro to in vivo extrapolation. Available at: [Link]
-
PubMed. (n.d.). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Available at: [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Available at: [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available at: [Link]
-
ResearchGate. (n.d.). Steps for in vitro to in vivo extrapolation of metabolism for use in a PBPK model. Available at: [Link]
-
NIH. (n.d.). Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA. Available at: [Link]
-
Patsnap Synapse. (2025, May 27). What are common issues in in vitro ADME assays?. Available at: [Link]
-
PubMed. (n.d.). [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry]. Available at: [Link]
-
PubMed Central. (n.d.). Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice. Available at: [Link]
-
MDPI. (n.d.). Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. Available at: [Link]
-
CORE. (2021, March 5). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide S. Available at: [Link]
-
PubMed Central. (2023, April 18). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Available at: [Link]
-
ResearchGate. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available at: [Link]
-
ResearchGate. (2025, November 14). CYTOCHROME P450 REACTION PHENOTYPING: STATE OF THE ART. Available at: [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Available at: [Link]
-
PubMed. (2025, November 10). Cytochrome P450 reaction phenotyping: State of the art. Available at: [Link]
-
ResearchGate. (2025, August 6). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. Available at: [Link]
-
Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Available at: [Link]
-
YouTube. (2024, March 20). Suspension Hepatocyte Metabolism Incubation Tips and Best Practices. Available at: [Link]
-
MB - About. (n.d.). Assay Troubleshooting. Available at: [Link]
-
ResearchGate. (n.d.). The mass fragments of indole and indazole synthetic cannabimimetic.... Available at: [Link]
-
Semantic Scholar. (n.d.). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. Available at: [Link]
Sources
- 1. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. fda.gov [fda.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 8. fda.gov [fda.gov]
- 9. bioivt.com [bioivt.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. Inhibition of UDP-Glucuronosyltransferase Enzymes by Major Cannabinoids and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. dls.com [dls.com]
- 16. youtube.com [youtube.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. merckmillipore.com [merckmillipore.com]
- 19. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. researchgate.net [researchgate.net]
- 21. Cytochrome P450 reaction phenotyping: State of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 24. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 26. Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Proposing Future Experimental Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation [frontiersin.org]
- 28. In vitro to in vivo extrapolation - Wikipedia [en.wikipedia.org]
- 29. researchgate.net [researchgate.net]
Preparation of 1-Pentyl-1H-indazole-3-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals
An Application Note and Protocol for Researchers
Introduction
The indazole-3-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activity and privileged structural role in numerous therapeutic agents.[1][2] Derivatives of this core are integral to drugs like Granisetron, a 5-HT3 antagonist for managing chemotherapy-induced nausea, and Lonidamine, an anticancer agent.[3] The strategic modification of this scaffold, particularly through N-alkylation and derivatization of the carboxylic acid moiety, allows for the fine-tuning of pharmacological properties, leading to the development of compounds with activities ranging from anti-inflammatory to potent cannabinoid receptor modulation.[4][5][6][7]
This guide provides a comprehensive, in-depth technical overview for the synthesis of 1-pentyl-1H-indazole-3-carboxylic acid and its subsequent conversion into ester and amide derivatives. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind procedural choices, ensuring that researchers can not only replicate these protocols but also adapt them for the creation of novel compound libraries.
General Synthetic Strategy
The preparation of the target derivatives is approached through a logical, multi-step sequence. This strategy prioritizes the formation of a common intermediate, this compound, which can then be diversified. This modular approach is efficient for building a library of related compounds for structure-activity relationship (SAR) studies.
Caption: Overall workflow for the synthesis of this compound derivatives.
Part I: Synthesis of the Core Scaffold
This section details the robust, two-step synthesis of the key intermediate, this compound.
Protocol 1: Synthesis of 1H-Indazole-3-carboxylic Acid from Isatin
The conversion of isatin to 1H-indazole-3-carboxylic acid is a classic and reliable method.[8] It proceeds through a base-catalyzed hydrolysis of the isatin amide bond to form an amino phenylglyoxylic acid intermediate, which is then diazotized and undergoes a reductive cyclization to form the indazole ring.[9]
Causality: Isatin is an excellent starting material due to its commercial availability and the inherent reactivity of its strained lactam ring. The reaction sequence cleverly rearranges the five-membered pyrrole ring of isatin into the pyrazole ring of the indazole system.
Caption: Workflow for the synthesis of 1H-Indazole-3-carboxylic acid from Isatin.
Step-by-Step Methodology:
-
Ring Opening: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve isatin (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq). Heat the mixture to 50-60°C and stir for 1 hour until a clear, dark red solution is formed.
-
Diazotization: Cool the solution to 0-5°C in an ice-water bath. Add a solution of sodium nitrite (1.1 eq) in water and stir for 15 minutes.
-
Salt Formation: Slowly add concentrated hydrochloric acid dropwise, keeping the internal temperature below 5°C. The reaction is exothermic and gas evolution may occur; careful addition is critical. Stir for an additional 30 minutes at 0-5°C.
-
Reductive Cyclization: In a separate flask, prepare a solution of sodium sulfite (2.0 eq) in water. Slowly add the cold diazonium salt solution from the previous step to the sodium sulfite solution. The addition should be controlled to manage gas evolution (SO₂).
-
Reaction Completion: Once the addition is complete, allow the mixture to warm to room temperature and then heat to 70°C for 1-2 hours until gas evolution ceases.
-
Isolation: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of 1-2. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 1H-indazole-3-carboxylic acid. The product is typically of sufficient purity for the next step.
Protocol 2: N-Alkylation to form this compound
This step introduces the pentyl group onto the N-1 position of the indazole ring. The reaction involves deprotonation of the indazole nitrogen with a strong, non-nucleophilic base, followed by a standard Sₙ2 reaction with an alkyl halide.[6]
Causality: Sodium hydride (NaH) is the base of choice for this transformation. It is a powerful, irreversible base that deprotonates the indazole nitrogen completely, forming the highly nucleophilic indazole anion. An aprotic polar solvent like Dimethylformamide (DMF) is used to solvate the resulting anion and facilitate the Sₙ2 reaction with 1-bromopentane.
!!! CRITICAL SAFETY PROTOCOL: Handling Sodium Hydride (NaH) !!!
Sodium Hydride (NaH) is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents to release flammable hydrogen gas, which can ignite spontaneously.[10][11]
-
Handling: Always handle NaH (typically supplied as a 60% dispersion in mineral oil) in an inert atmosphere (e.g., inside a glovebox or under a steady stream of nitrogen or argon).[10][12]
-
Dispensing: Weigh the required amount of NaH dispersion quickly. The mineral oil provides a protective coating, but prolonged exposure to air should be avoided.[12]
-
Quenching: Never quench residual NaH with water directly.[13] Quench reactions and clean glassware by slowly and carefully adding a protic solvent like isopropanol or ethanol, followed by methanol, and only then, cautiously, water. The process should be done in a fume hood, behind a blast shield, and away from flammable materials.
-
Fire: In case of an NaH fire, DO NOT use water, CO₂, or soda-acid extinguishers. Smother the fire with a Class D fire extinguisher, dry sand, or powdered limestone.[10][13]
Step-by-Step Methodology:
-
Preparation: Add anhydrous DMF to a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.
-
Deprotonation: Under a positive pressure of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, 2.2 eq) to the DMF. Cool the suspension to 0°C.
-
Substrate Addition: Dissolve 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0°C. Note: The carboxylic acid will be deprotonated first, followed by the indazole N-H. This is why >2 equivalents of base are required.
-
Alkylation: After stirring for 1 hour at 0°C, add 1-bromopentane (1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).
-
Work-up: Cool the reaction to 0°C and cautiously quench by the slow, dropwise addition of water. Acidify the mixture to pH 3-4 with 1M HCl.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Part II: Preparation of this compound Derivatives
With the key intermediate in hand, derivatization of the carboxylic acid group can be performed to generate esters and amides.
Protocol 3: Esterification (Methyl Ester Synthesis)
Fischer-Speier esterification is a straightforward method for converting the carboxylic acid to its corresponding ester. It involves reacting the acid with an excess of alcohol in the presence of a catalytic amount of a strong acid.[14][15]
Causality: The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol). Using the alcohol as the solvent drives the equilibrium towards the product side, ensuring a high yield.
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 eq) in methanol (serving as both reagent and solvent) in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or methanesulfonic acid.[14]
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the excess methanol.
-
Neutralization & Extraction: Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.[14]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the this compound methyl ester.[16]
Protocol 4: Amide Coupling
Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[17] Therefore, the carboxylic acid must first be "activated" using a coupling reagent. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[15][18]
Causality: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea with EDC or an active ester with HATU). This intermediate is a potent acylating agent that readily reacts with the amine nucleophile to form the stable amide bond, while the coupling agent byproducts are typically water-soluble and easily removed during work-up.
Caption: General workflow for amide coupling using a chemical activator.
Step-by-Step Methodology (using HATU):
-
Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired primary or secondary amine (1.1 eq).
-
Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Coupling Agent: Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature.[15]
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Work-up: Pour the reaction mixture into water to precipitate the product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography or recrystallization to obtain the desired amide derivative.
Part III: Characterization Data
Proper characterization is essential to confirm the structure and purity of the synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary analytical tools.
Table 1: Representative Analytical Data
| Compound | Method | Expected Data |
| This compound | ¹H NMR (CDCl₃) | δ 8.2-8.3 (d, 1H, Ar-H), 7.4-7.6 (m, 2H, Ar-H), 7.2-7.3 (t, 1H, Ar-H), 4.5-4.6 (t, 2H, N-CH₂), 1.9-2.0 (m, 2H, CH₂), 1.3-1.5 (m, 4H, CH₂), 0.9-1.0 (t, 3H, CH₃) |
| ESI-MS | Expected [M+H]⁺: m/z 233.13 | |
| Methyl 1-pentyl-1H-indazole-3-carboxylate | ¹H NMR (CDCl₃) | δ 8.1-8.2 (d, 1H, Ar-H), 7.4-7.5 (m, 2H, Ar-H), 7.2-7.3 (t, 1H, Ar-H), 4.5-4.6 (t, 2H, N-CH₂), 4.0 (s, 3H, OCH₃), 1.9-2.0 (m, 2H, CH₂), 1.3-1.5 (m, 4H, CH₂), 0.9-1.0 (t, 3H, CH₃) |
| ESI-MS | Expected [M+H]⁺: m/z 247.15[16] | |
| N-(Adamantan-1-yl)-1-pentyl-1H-indazole-3-carboxamide | ¹H NMR (CDCl₃) | δ 8.3-8.4 (d, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 7.3-7.4 (t, 1H, Ar-H), 7.1-7.2 (t, 1H, Ar-H), 6.1 (s, 1H, NH), 4.4 (t, 2H, N-CH₂), 2.1-2.2 (m, 9H, Adamantyl-H), 1.7-1.8 (m, 6H, Adamantyl-H), 1.9-2.0 (m, 2H, CH₂), 1.3-1.5 (m, 4H, CH₂), 0.9-1.0 (t, 3H, CH₃) |
| ESI-MS | Expected [M+H]⁺: m/z 366.26[19] |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are approximate. Actual values may vary based on solvent and concentration.
References
-
Synthesis of indazole-3-carboxylic acid methyl ester . PrepChem.com. [Link]
-
Proposed process of isatin to indazole rearrangement . ResearchGate. [Link]
-
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives . Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives . ResearchGate. [Link]
-
Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives . Journal of Chemical and Pharmaceutical Research. [Link]
-
Yo, Y., et al. (2018). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers . National Institutes of Health. [Link]
-
Silvestrini, B. (1981). Basic and applied research in the study of indazole carboxylic acids . Chemotherapy, 27 Suppl 2, 9-20. [Link]
-
Ferrari, M., et al. (1989). An improved synthesis of indazole‐3‐carboxylic acid . Journal of Heterocyclic Chemistry, 26(2), 531–532. [Link]
- Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
MSDS for SODIUM HYDRIDE . Alkali Metals Limited. [Link]
-
What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? . Shaanxi Bloom Tech Co., Ltd. [Link]
-
Anslyn Group Safety Manual . University of Texas at Austin. [Link]
-
Sodium Hydride - Standard Operating Procedure . UC Center for Laboratory Safety. [Link]
-
Ecker, N., et al. (2022). Synthesis of Polyfunctional Indazoles via Novel Rearrangement of Isatin Derivatives . ResearchGate. [Link]
-
Huisgen, R., & Bast, K. Indazole . Organic Syntheses Procedure. [Link]
-
Multigram scale synthesis of synthetic cannabinoid metabolites . Diva-portal.org. [Link]
-
Tiscione, N. B., et al. (2014). NMR Assignment of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide Seized as Herbal Incense for the First Time in Italy . ResearchGate. [Link]
-
Corsi, G., et al. (1972). 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents . Journal of Medicinal Chemistry, 15(7), 778–783. [Link]
-
Comprehensive analytical characteristics of N-(adamantan-1-yl)-1- (cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA) . Semantic Scholar. [Link]
-
This compound Methyl Ester . PubChem. [Link]
-
Amide Synthesis . Fisher Scientific. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents . Chemical Society Reviews, 38(2), 606-631. [Link]
- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives . HETEROCYCLES. [Link]
-
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites . ResearchGate. [Link]
Sources
- 1. Basic and applied research in the study of indazole carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 4. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bloomtechz.com [bloomtechz.com]
- 6. diva-portal.org [diva-portal.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. chem.tamu.edu [chem.tamu.edu]
- 13. alkalimetals.com [alkalimetals.com]
- 14. prepchem.com [prepchem.com]
- 15. jocpr.com [jocpr.com]
- 16. This compound Methyl Ester | C14H18N2O2 | CID 118536019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Amide Synthesis [fishersci.dk]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-Pentyl-1H-indazole-3-carboxylic Acid as a Synthetic Intermediate
Introduction: Strategic Importance of 1-Pentyl-1H-indazole-3-carboxylic Acid
This compound is a pivotal synthetic intermediate, primarily recognized for its role as a direct precursor in the synthesis of a class of synthetic cannabinoids, most notably N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA).[1][2] The indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a range of biological activities.[3][4] The N1-alkylation of the indazole core is a critical step that significantly influences the pharmacological profile of the final compounds, particularly their affinity and efficacy at cannabinoid receptors (CB1 and CB2).[5]
The challenge in synthesizing N1-substituted indazoles lies in controlling the regioselectivity of the alkylation, as the indazole ring possesses two potential nucleophilic nitrogen atoms (N1 and N2).[6] Reaction conditions, including the choice of base and solvent, are paramount in directing the alkylation to the desired N1 position.[6][7] This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the regioselective synthesis of this compound and its subsequent conversion to amide derivatives, offering a robust workflow for researchers in drug discovery and forensic chemistry.
Part 1: Synthesis of this compound
The synthesis is a two-stage process: first, the highly regioselective N1-alkylation of the indazole core, followed by the amide coupling to introduce the desired side chain. This section focuses on the critical first step.
Core Concept: Achieving N1-Regioselectivity
The direct alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 substituted products.[8] However, for indazoles bearing a C3-carboxy group, the use of a strong, non-nucleophilic base like sodium hydride (NaH) in a suitable solvent has been demonstrated to provide excellent selectivity for the N1 position.[7][9]
The proposed mechanism for this selectivity involves the initial deprotonation of both the carboxylic acid and the N1-proton of the indazole ring by the strong base. It is postulated that the resulting dianion forms a chelate with the sodium cation (Na⁺), coordinating between the C3-carboxylate oxygen and the N2 nitrogen.[8] This chelation effectively blocks the N2 position, directing the incoming electrophile (pentyl bromide) to attack the more accessible and nucleophilic N1 anion. The choice of solvent is also critical; while DMF is effective, THF has also been shown to promote high N1-selectivity.[7][8]
Workflow for N1-Alkylation
Caption: Workflow for the N1-pentylation of indazole-3-carboxylic acid.
Detailed Protocol: N1-Pentylation of Indazole-3-carboxylic Acid
This protocol is adapted from established methods for achieving high N1-selectivity.[10]
Materials:
-
Indazole-3-carboxylic acid (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-Bromopentane (1.3 eq)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen inlet, and standard glassware.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add indazole-3-carboxylic acid (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.1-0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (3.0 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and proper quenching procedures.
-
Activation: Stir the resulting suspension at 0 °C for 30-60 minutes. The mixture may become thick.
-
Alkylation: Add 1-bromopentane (1.3 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[10]
-
Workup:
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of water to destroy any excess NaH.
-
Acidify the aqueous mixture to a pH of ~3-4 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound. The expected yield is typically in the range of 75-96%.[9]
Part 2: Application as an Intermediate for Amide Synthesis
With the N1-pentylated core synthesized, the carboxylic acid moiety is activated for coupling with an amine. This is a crucial step for generating libraries of pharmacologically active molecules, such as AB-PINACA, which is formed by coupling with L-valinamide.[11]
Core Concept: Amide Bond Formation with HATU
The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow. Coupling reagents are used to activate the carboxylic acid.[12] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uranium-based coupling reagent that promotes rapid amide bond formation with minimal side reactions and suppression of racemization, which is critical when using chiral amines like L-valinamide.[13]
The mechanism involves a stepwise cascade:
-
Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[13]
-
Activation: The carboxylate anion attacks the electrophilic carbon of HATU, forming a highly reactive O-acyl(tetramethyl)isouronium intermediate.[13]
-
Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then attacks the isouronium intermediate, generating a key OAt-active ester. This ester is significantly more reactive towards the amine than the original carboxylic acid.
-
Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the OAt-active ester, forming the desired amide bond and releasing HOAt.[13]
Mechanism of HATU-Mediated Amide Coupling
Caption: Stepwise mechanism of amide bond formation using HATU.
Detailed Protocol: Synthesis of N-(Amine)-1-pentyl-1H-indazole-3-carboxamide
This protocol provides a general method for coupling this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine hydrochloride salt (e.g., L-valinamide HCl, 1.1 eq) or free amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq if using amine salt; 2.0 eq if using free amine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (EtOAc, 1 M HCl, saturated NaHCO₃, brine, Na₂SO₄)
Procedure:
-
Reagent Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), the amine or amine salt (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (appropriate equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 to 4 hours. The reaction is typically rapid. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.[13]
-
Aqueous Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Part 3: Characterization and Data
Accurate characterization of the intermediate and final products is essential for validating the synthetic route.
Table 1: Physicochemical Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance |
| Indazole-3-carboxylic acid | C₈H₆N₂O₂ | 162.15 | Solid |
| This compound | C₁₃H₁₆N₂O₂ | 232.28[13] | Crystalline Solid[6] |
| AB-PINACA | C₁₈H₂₆N₄O₂ | 330.43 | Solid |
Spectroscopic Data
Expected ¹H NMR Data (CDCl₃, 400 MHz) for this compound:
-
Indazole Aromatic Protons: δ 8.2-8.3 (d, 1H, H-4), δ 7.4-7.6 (m, 2H, H-5, H-7), δ 7.2-7.3 (t, 1H, H-6)
-
N-Pentyl Chain: δ 4.6-4.7 (t, 2H, N-CH₂), δ 1.9-2.0 (m, 2H, N-CH₂-CH₂), δ 1.3-1.5 (m, 4H, -(CH₂)₂-), δ 0.9-1.0 (t, 3H, -CH₃)
-
Carboxylic Acid: δ 10-12 (br s, 1H, COOH) - Note: This proton may be broad or exchange with D₂O.
Expected ¹³C NMR Data (CDCl₃, 100 MHz):
-
Carboxylic Acid: δ ~165-170 (C=O)
-
Indazole Core: δ ~142 (C-7a), δ ~140 (C-3), δ ~127 (C-5), δ ~125 (C-3a), δ ~122 (C-6), δ ~121 (C-4), δ ~110 (C-7)
-
N-Pentyl Chain: δ ~48-50 (N-CH₂), δ ~29-30 (-CH₂-), δ ~28-29 (-CH₂-), δ ~22-23 (-CH₂-), δ ~14 (-CH₃)
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): Expected [M+H]⁺ = 233.13, [M-H]⁻ = 231.12.
Part 4: Safety and Handling
Researchers must handle all chemicals with appropriate caution.
-
Indazole-3-carboxylic Acid & Derivatives: These compounds are classified as irritants. They can cause skin irritation and serious eye irritation. Some derivatives are harmful if swallowed.
-
Sodium Hydride (NaH): NaH is a water-reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. Handle only in an inert, dry atmosphere (e.g., in a glovebox or under nitrogen).
-
HATU: While highly effective, HATU should be handled with care. Avoid inhalation and contact with skin and eyes.
-
Solvents (DMF, DCM): These are hazardous solvents. Use in a well-ventilated fume hood.
Personal Protective Equipment (PPE):
-
Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.
-
When handling solid powders, avoid dust formation. A respirator may be necessary for large quantities.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Spills: Absorb spills with an inert material and dispose of as hazardous waste according to institutional protocols.
Conclusion
This compound is a versatile and valuable intermediate for accessing a wide array of N1-alkylated indazole-3-carboxamides. By carefully controlling reaction conditions, particularly through the use of sodium hydride for N-alkylation and efficient coupling reagents like HATU for amidation, researchers can achieve high yields and purity. The protocols and mechanistic insights provided in this guide offer a robust framework for the synthesis and application of this key building block in drug discovery and development.
References
Amato, J., Iaccarino, N., Pagano, B., Compagnone, V., Di Rosa, F., Peluso, G., Novellino, E., & Randazzo, A. (2014). NMR Assignment of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide Seized as Herbal Incense for the First Time in Italy. Journal of Forensic Science & Criminology, 2(1).
[13] BenchChem. (2025). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. BenchChem Application Notes.
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from a valid URL.
[7] Keating, M., & Alam, K. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938–1948.
[8] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry.
[6] Cayman Chemical. (2024). AB-PINACA 3-carboxyindazole metabolite Product Information.
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from a valid URL.
Banister, S. D., et al. (2015). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS Chemical Neuroscience, 6(9), 1546–1559.
Noble, C., et al. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. Frontiers in Chemistry, 7, 321.
[9] Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603.
[10] Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-portal.org.
Kevin, M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6245-6250.
[5] Banister, S. D., et al. (2015). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs. Scilit.
[11] Buchler, P., et al. (2009). Patent describing the synthesis of indazole derivatives including precursors to AB-PINACA.
[1] UNODC. (n.d.). Substance Details AB-PINACA. Retrieved from a valid URL.
[12] Singh, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical & Pharmaceutical Sciences, 13(3).
ChemicalBook. (2025). Indazole-3-carboxylic acid - Safety Data Sheet.
Organic Syntheses. (n.d.). Indazole. Retrieved from a valid URL.
Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
TCI Chemicals. (n.d.). SAFETY DATA SHEET: Indazole-3-carboxylic Acid.
U.S. Patent No. US20110172428A1. (2011). Methods for the preparation of indazole-3-carboxylic acid.
Kevin, M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PubMed Central.
[2] Gampfer, T. M., et al. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. Journal of Analytical Toxicology, 39(7), 526–536.
LGC Standards. (n.d.). This compound. Retrieved from a valid URL.
[3] BenchChem. (2025). Application Notes and Protocols: Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives. BenchChem Application Notes.
Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives.
JOCPR. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.
Andreola, F., et al. (2018). Multigram scale synthesis of synthetic cannabinoid metabolites. Diva-portal.org.
[4] Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. This compound | C13H16N2O2 | CID 18695504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. This compound Methyl Ester | C14H18N2O2 | CID 118536019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Pentyl-1H-indazole-3-carboxylic acid
Welcome to the technical support guide for the purification of 1-Pentyl-1H-indazole-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who handle this compound. As a key metabolite of synthetic cannabinoids like AB-PINACA and a valuable synthetic intermediate, achieving high purity is critical for accurate analytical results and successful downstream applications[1]. This guide provides field-proven insights and detailed protocols to navigate common purification challenges, moving from troubleshooting initial crude materials to isolating a highly pure final product.
Core Compound Properties
A foundational understanding of the physicochemical properties of this compound is essential for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₂ | PubChem[2] |
| Molecular Weight | 232.28 g/mol | PubChem[2] |
| Appearance | Crystalline Solid | Cayman Chemical[1] |
| XLogP3 (Lipophilicity) | 3.2 | PubChem[2] |
| UV/Vis. (λmax) | 300 nm | Cayman Chemical[1] |
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a practical, question-and-answer format.
Q1: What are the most common impurities I should expect after synthesizing this compound?
Answer: The impurity profile depends heavily on the synthetic route. However, for typical syntheses involving N-alkylation of an indazole-3-carboxylic ester followed by hydrolysis, or direct alkylation of indazole-3-carboxylic acid, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Residual indazole-3-carboxylic acid (or its ester precursor) and the alkylating agent (e.g., 1-bromopentane).
-
Regioisomers: Alkylation can sometimes occur at the N2 position of the indazole ring, leading to the formation of 2-Pentyl-2H-indazole-3-carboxylic acid. These isomers often have very similar polarities, making them challenging to separate. Improper purification during clandestine syntheses of related compounds is known to result in such regioisomeric impurities[3].
-
Side-Products: Byproducts from the reaction, such as those from elimination reactions of the alkylating agent.
-
Residual Solvents: Solvents used in the reaction and initial workup (e.g., DMF, THF, Ethyl Acetate).
Q2: My initial crude product is a discolored, sticky oil. What is the most robust first step for a bulk cleanup?
Answer: An acid-base extraction is the ideal first step. This technique leverages the acidic nature of your target compound to separate it from neutral and basic impurities. The principle is straightforward: most organic carboxylic acids have limited solubility in water but are highly soluble in a dilute aqueous base[4].
The causality is based on a simple acid-base reaction. By adding a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), you deprotonate the carboxylic acid (pKa ≈ 4-5) to form the corresponding sodium carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous phase, while neutral impurities (like unreacted alkyl halides or N2 isomers) remain in the organic phase[5][6]. After separating the layers, you can regenerate the pure carboxylic acid by acidifying the aqueous layer with an acid like HCl, causing your product to precipitate out[7][8].
Q3: The acid-base extraction worked, but my product still isn't pure enough. What's the next logical step?
Answer: After an initial acid-base extraction, you have two primary high-resolution options: recrystallization and column chromatography .
-
Recrystallization is excellent if your product is a solid and the remaining impurities have different solubility profiles. It is a cost-effective and scalable method for achieving high purity.
-
Column Chromatography is more powerful for separating compounds with similar polarities, such as the N1 and N2 regioisomers. It offers finer separation but is more resource-intensive[9].
The choice depends on the nature of the impurities and the desired scale. Often, a combination is most effective: column chromatography to remove stubborn isomers, followed by recrystallization to obtain a highly crystalline, solvent-free final product.
Q4: How do I select an appropriate solvent system for recrystallizing this compound?
Answer: The golden rule of recrystallization is "like dissolves like, but not too well." You need a solvent that dissolves the compound well when hot but poorly when cold. Given the compound's structure (aromatic rings, a carboxylic acid, and a pentyl chain), you should explore moderately polar solvents.
Recommended Solvents to Screen:
-
Single Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate.
-
Solvent/Anti-Solvent Systems: Ethyl Acetate/Hexane, Dichloromethane/Hexane, Ethanol/Water.
A patent for the parent compound, indazole-3-carboxylic acid, notes that different polymorphs can be isolated from solvents like DMF/water, acetic acid, or ethyl acetate, highlighting the importance of solvent choice[10]. For your N-pentyl derivative, an ethyl acetate/hexane or ethanol/water system is a strong starting point due to the increased lipophilicity from the pentyl chain.
Q5: My compound streaks severely on my silica gel TLC plate, making it impossible to assess purity or develop a column separation. How can I fix this?
Answer: This is a classic problem for carboxylic acids on silica gel. The streaking is caused by the acidic proton of your compound interacting strongly and inconsistently with the polar silica surface (an acidic adsorbent). This leads to a distribution of ionization states on the column, causing the compound to elute over a wide range of fractions instead of in a sharp band.
The Solution: Suppress the ionization of the carboxylic acid by acidifying your mobile phase. Adding a small amount of a volatile acid, typically 0.5-1% acetic acid or formic acid , to your eluent will ensure the carboxylic acid remains in its protonated, less polar form[11]. This minimizes its interaction with the stationary phase, resulting in sharper bands and a much more effective separation[12].
Q6: I've decided on column chromatography. What is a good starting mobile phase?
Answer: For flash column chromatography on silica gel, a gradient elution is typically most effective. You will start with a low-polarity solvent system and gradually increase the polarity to elute your compounds.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase System: A mixture of a non-polar solvent like Hexane or Petroleum Ether and a more polar solvent like Ethyl Acetate.
-
Acid Modifier: Add 0.5-1% acetic acid to your mobile phase mixture.
-
Starting Gradient: Begin with 95:5 Hexane:Ethyl Acetate (+1% Acetic Acid) and gradually increase the proportion of ethyl acetate. Your product, with an XLogP3 of 3.2, is moderately non-polar and should elute at a reasonable solvent strength (e.g., 70:30 to 60:40 Hexane:Ethyl Acetate). A patent for related indazole derivatives describes purification using an ethyl acetate and petroleum ether system, validating this approach[13].
Visualized Purification Workflow
The following diagram illustrates the logical flow for purifying crude this compound, from initial workup to final product analysis.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C13H16N2O2 | CID 18695504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vernier.com [vernier.com]
- 5. fiveable.me [fiveable.me]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. columbia.edu [columbia.edu]
- 10. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. biotage.com [biotage.com]
- 13. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
Technical Support Center: Overcoming Challenges in Indazole-3-Carboxylic Acid Alkylation
Welcome to the technical support center for indazole-3-carboxylic acid (ICA) alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this critical synthetic transformation. The alkylation of the indazole scaffold is a cornerstone in the synthesis of numerous pharmacologically active molecules, yet it presents significant challenges, primarily in controlling regioselectivity.[1][2][3]
This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format. We will delve into the causality behind experimental choices to empower you to not only solve immediate issues but also to rationally design future experiments for optimal outcomes.
Frequently Asked Questions (FAQs)
Q1: My indazole-3-carboxylic acid alkylation is producing a mixture of N1 and N2 isomers. How can I control the regioselectivity?
A1: This is the most common challenge in indazole alkylation. The indazole anion is an ambident nucleophile, meaning both N1 and N2 nitrogens can be alkylated, often leading to isomeric mixtures that are difficult to separate.[4][5] The key to controlling regioselectivity lies in the strategic selection of your base, solvent, and alkylating agent, which collectively influence whether the reaction is under kinetic or thermodynamic control.[6]
The 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer.[7][8] Therefore, conditions that allow for equilibration will often favor the N1 isomer.
Here is a logical breakdown of factors influencing selectivity:
-
Base and Solvent System: This is the most critical factor.[6]
-
For High N1 Selectivity: Strong, non-coordinating bases in non-polar, aprotic solvents are highly effective. The combination of Sodium Hydride (NaH) in Tetrahydrofuran (THF) is a well-established system for achieving excellent N1 selectivity (>99:1 in many cases).[1][6][8][9] It is postulated that the sodium cation chelates with the N2 nitrogen and the C3-carboxylate group, sterically hindering the N2 position and directing the alkylating agent to N1.[6][7][9]
-
For N2 Selectivity: Achieving high N2 selectivity via direct alkylation is more challenging and often substrate-dependent. However, electron-withdrawing groups at the C7 position of the indazole ring have been shown to confer excellent N2 regioselectivity (≥96%).[1][8][9][10] For a more general and reliable approach, the Mitsunobu reaction is the method of choice for accessing N2-alkylated indazoles.[6][7]
-
Mixtures: Using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) frequently results in poor selectivity and yields mixtures of N1 and N2 isomers.[2][4][6]
-
-
Counter-ion Effects: The cation from the base can play a significant role. Cesium carbonate (Cs₂CO₃), for instance, has been reported to promote N1-selectivity, potentially through a similar chelation mechanism.[6][7]
-
Alkylating Agent: While the base/solvent combination is primary, the nature of the electrophile matters. Primary alkyl halides and tosylates are well-tolerated in high-N1 selective protocols.[1][8][9]
Below is a diagram illustrating the decision-making process for achieving regioselectivity.
Caption: Decision workflow for achieving N1 vs. N2 regioselectivity.
Q2: I am trying to alkylate the ester of indazole-3-carboxylic acid (e.g., methyl 5-bromo-1H-indazole-3-carboxylate) and getting poor yields and a mix of isomers. What should I do?
A2: This is a common substrate class, and the principles are similar to the free acid, but with some nuances. For methyl 5-bromo-1H-indazole-3-carboxylate, standard conditions like NaH in DMF have been shown to give mixtures with moderate yields (e.g., 38% N1 and 46% N2 with isopropyl iodide).[7] To improve this, a systematic approach is necessary.
-
For High N1 Yield (>90%): Switch to a tosylate of your alcohol as the alkylating agent and use Cesium Carbonate (Cs₂CO₃) in dioxane at 90 °C .[7][11] This system has been demonstrated to provide excellent yields and high N1 selectivity. The higher temperature is crucial for solubility and reaction rate.[7][11]
-
For High N2 Yield (>90%): The Mitsunobu reaction is exceptionally effective for these substrates. By reacting the indazole ester with your desired alcohol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF at 50 °C, you can achieve excellent yields and high N2 regioselectivity.[6][7]
Q3: My reaction is not going to completion, or the yield is very low even when I use the recommended conditions.
A3: Low conversion or yield can stem from several factors. Here is a troubleshooting checklist:
-
Reagent Quality and Anhydrous Conditions:
-
Sodium Hydride (NaH): NaH is highly reactive with moisture. Ensure you are using a fresh bottle or a well-stored one. Use the 60% dispersion in mineral oil and weigh it out quickly. It is critical to perform the reaction under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.[6]
-
Solvents: Use freshly distilled or commercially available anhydrous solvents. THF, in particular, can accumulate peroxides and water.
-
Starting Material: Ensure your indazole-3-carboxylic acid or its ester is dry.
-
-
Deprotonation Step:
-
When using NaH, ensure the deprotonation is complete before adding the alkylating agent. A typical procedure involves adding NaH at 0 °C, stirring for 30 minutes, warming to room temperature for another 30 minutes, and then re-cooling before adding the electrophile.[6] You should observe hydrogen gas evolution during this step.
-
-
Temperature and Reaction Time:
-
While some reactions proceed at room temperature, others may require heating to go to completion.[7] For the Cs₂CO₃/dioxane system, 90 °C is optimal.[7][11] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A standard time is 16-24 hours for NaH/THF at room temperature.[6]
-
-
Base Stoichiometry:
Q4: I am concerned about the potential for decarboxylation of my indazole-3-carboxylic acid. How can I avoid this?
A4: Decarboxylation is a potential side reaction for carboxylic acids, especially under harsh conditions (strong base, high heat).
-
Protect the Carboxylic Acid: The most robust strategy is to convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before performing the alkylation. Esters are generally stable to the basic conditions used for N-alkylation.[12] The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step if needed.
-
Use Milder Conditions: If you must alkylate the free acid, avoid excessively high temperatures. The NaH/THF protocol is often performed at room temperature, which minimizes the risk of decarboxylation compared to reactions run at >100 °C.[6]
Troubleshooting Guide: Experimental Protocols
Here we provide detailed, step-by-step protocols for achieving highly regioselective alkylation.
Protocol 1: Highly Selective N1-Alkylation using NaH in THF
This protocol is optimized for achieving high N1-regioselectivity for various C3-substituted indazoles, including the free acid and its esters.[1][6][8]
Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting indazole-3-carboxylic acid (1.0 equiv).
-
Add anhydrous THF to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC or LC-MS for completion.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.[6]
Caption: Workflow for selective N1-alkylation using NaH/THF.
Protocol 2: Highly Selective N2-Alkylation via Mitsunobu Reaction
This protocol is the gold standard for accessing N2-regioisomers, particularly for indazole-3-carboxylate esters.[6][7]
Methodology:
-
Dissolve the indazole-3-carboxylate ester (1.0 equiv), triphenylphosphine (PPh₃, 2.0 equiv), and the desired alcohol (2.0 equiv) in anhydrous THF (approx. 0.3-0.4 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equiv) dropwise to the stirred solution. The solution will typically turn yellow/orange.
-
Allow the mixture to stir at 0 °C for 10-15 minutes.
-
Warm the reaction to 50 °C and stir for 2-4 hours, monitoring for completion by TLC/LC-MS.
-
Workup: After completion, remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct.
-
Purification: Purify the resulting residue directly by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate the pure N2-alkylated product.[6][7][13]
Expert Tip: The major challenge in Mitsunobu reactions is the purification. Triphenylphosphine oxide can be difficult to remove completely. Running the reaction concentrated and then precipitating the oxide from a minimal amount of a solvent like diethyl ether can sometimes simplify purification.
Data Summary: Regioselectivity Under Various Conditions
The following table summarizes quantitative data from the literature, showcasing the impact of different reaction parameters on the N1:N2 product distribution for indazole-3-carboxylate substrates.
| Indazole Substrate | Alkylating Agent | Base / Reagent | Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) | Reference |
| Methyl 1H-indazole-3-carboxylate | n-Pentyl Bromide | NaH | THF | 0 → 50 | >99:1 | 89 | [7][8] |
| 3-Carboxymethyl indazole | Alkyl Bromide | NaH | THF | RT | >99:1 | - | [1][14] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl Iodide | NaH | DMF | RT | 38:46 | 84 | [7][14] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Ethyl Tosylate | Cs₂CO₃ | Dioxane | 90 | >99:1 | 96 | [7][11] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Methanol | PPh₃ / DEAD | THF | 50 | 1: >9 | 90-97 | [7] |
| 1H-Indazole | Isobutyl Bromide | K₂CO₃ | DMF | 120 | 58:42 | 72 | [4][14] |
References
-
Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Keeting, J. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Wang, Y., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]
-
Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
El Kazzouli, S., et al. (2017). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Institutes of Health. [Link]
-
Bram, G., et al. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Synthetic Communications. [Link]
-
Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Bram, G., et al. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Synthetic Communications. [Link]
-
Keeting, J. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
-
Unknown Author. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. [Link]
-
Unknown Author. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]
-
Unknown Author. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. [Link]
-
Wikipedia. Mitsunobu reaction. Wikipedia. [Link]
-
Unknown Author. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. [Link]
-
Unknown Author. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
-
WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]
- Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
- Google Patents. (2011). Method for separating and purifying substituted indazole isomers.
-
Unknown Author. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
-
Unknown Author. (2022). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Fe3 Cluster under Visible Light Irradiation. Angewandte Chemie. [Link]
-
Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]
-
Unknown Author. (2007). Microwave-assisted synthesis of n-2-benzyl-3-(4- ethoxycarbonylphenyl)indazole derivative. Semantic Scholar. [https://www.semanticscholar.org/paper/MICROWAVE-ASSISTED-SYNTHESIS-OF-N-2-BENZYL-3-(4-ETH-HETEROCYCLES/00d38f877f8832a514d023363364f9f74358897c]([Link]
-
Organic Chemistry Portal. Carboxyl Protecting Groups Stability. Organic Chemistry Portal. [Link]
- Google Patents. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
Unknown Author. (2024). Direct and Selective Alkylation of Indazole-3-Carboxylic Acid with the Application on the Synthesis of Synthetic Cannabinoids and Their Metabolites and the Analysis. ResearchGate. [Link]
-
PubChem. Indazole-3-carboxylic acid. PubChem. [Link]
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Carboxyl Protecting Groups Stability [organic-chemistry.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 1-Pentyl-1H-indazole-3-carboxylic acid in solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-Pentyl-1H-indazole-3-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a key analytical reference standard, often used as a metabolite of synthetic cannabinoids like AB-PINACA, maintaining its integrity in solution is paramount for generating accurate and reproducible experimental data.[1][2]
Core Concept: Understanding the Indazole-3-Carboxylic Acid Moiety
The stability of this compound is governed by the chemical properties of its core structure: the indazole ring and the carboxylic acid group. The indazole ring is an aromatic heterocyclic system that, while generally stable, can be susceptible to certain reactions.[3] The carboxylic acid at the 3-position is the primary site of reactivity and potential degradation, particularly in solution. Understanding the interplay between this functional group and environmental factors is key to preventing compound loss.
Below is a diagram illustrating the key factors that can influence the stability of this compound in an experimental setting.
Caption: Key environmental factors affecting solution stability.
Frequently Asked Questions (FAQs)
Q1: What are the official storage recommendations for this compound?
A: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1] However, its stability significantly decreases when in solution. For solutions, it is imperative to prepare them fresh whenever possible. If short-term storage is necessary, store aliquots in tightly sealed vials at -80°C for no longer than one to two weeks. Avoid repeated freeze-thaw cycles.
Q2: Which solvent should I use to prepare my stock solution?
A: The choice of solvent is critical. Due to the reactive carboxylic acid group, protic solvents (like methanol or ethanol) should be used with caution as they can lead to esterification over time, especially if acidic catalysts are present. Aqueous solutions can promote degradation through various pH-dependent pathways.
Our primary recommendation is to use anhydrous, aprotic solvents.
| Solvent | Suitability | Rationale & Expert Insight |
| Dimethyl Sulfoxide (DMSO) | Excellent | High polarity effectively dissolves the compound. Aprotic nature minimizes the risk of reactions like esterification. Ensure use of anhydrous grade DMSO. |
| Dimethylformamide (DMF) | Excellent | Similar to DMSO, DMF is a polar aprotic solvent that provides good solubility and a relatively inert environment. Use anhydrous grade. |
| Acetonitrile (ACN) | Good | A common solvent for analytical chemistry (e.g., HPLC mobile phase).[4] It is aprotic and generally suitable for short-term storage and experimental use. |
| Methanol / Ethanol | Use with Caution | Protic nature can lead to slow esterification, forming the corresponding methyl or ethyl ester.[5] Only use for immediate experimental applications where the solvent is required. |
| Aqueous Buffers | Not Recommended for Storage | Highly pH-dependent stability. Prone to hydrolysis and other degradation pathways. Prepare fresh in buffer immediately before use. |
Q3: My analytical results are inconsistent. Could my compound be degrading? What are the likely degradation products?
A: Yes, inconsistent results, such as decreasing peak area over time, peak shape distortion, or the appearance of new peaks in your chromatogram, are classic signs of compound instability. While specific degradation pathways in abiotic solution are not extensively published, we can infer likely products from metabolic studies, which often mimic chemical degradation.[2][4]
Potential Degradation Pathways:
-
Hydroxylation: Oxidation of the pentyl side chain is a common metabolic pathway.[2] This can also occur chemically, leading to various hydroxypentyl isomers.
-
Oxidation to Ketone: Further oxidation of a hydroxylated pentyl chain can form a ketone.[2]
-
Decarboxylation: While requiring energy (like heat or UV), the loss of the carboxylic acid group as CO₂ is a potential degradation pathway for carboxylic acids, especially under certain pH or light conditions.
-
Esterification: As mentioned in Q2, reaction with alcohol solvents will produce the corresponding ester (e.g., this compound methyl ester).[5]
Troubleshooting Guide: Diagnosing Instability
Use this guide to diagnose and resolve common issues encountered during your experiments.
| Observed Symptom | Potential Cause | Diagnostic Step & Resolution |
| Gradual decrease in parent compound peak area over time in HPLC/LC-MS. | General Degradation | 1. Root Cause Analysis: Review your solution preparation and storage protocol against the recommendations in this guide. 2. Prepare Fresh: Prepare a new stock solution from solid material and re-analyze immediately. Compare this to your aged solution. 3. Action: If the fresh solution yields the expected result, discard the old solution and adopt a "prepare-fresh" workflow. |
| Appearance of new, unexpected peaks in the chromatogram. | Formation of Degradants | 1. Analyze by LC-MS: If available, use high-resolution mass spectrometry to obtain the mass of the new peaks. 2. Hypothesis: Compare the masses to potential degradation products (e.g., +16 Da for hydroxylation, -44 Da for decarboxylation). 3. Action: This confirms degradation. Adjust your experimental conditions (e.g., use deoxygenated solvents, protect from light) to minimize the formation of these byproducts. |
| Precipitate forms in a stored solution, especially after freezing. | Poor Solubility / Saturation | 1. Check Concentration: Your stock concentration may be too high for the solvent, especially at low temperatures. 2. Action: Gently warm and vortex the solution to redissolve. If it persists, prepare a new, more dilute stock solution. Always visually inspect solutions after thawing. |
| Solution develops a yellow or brownish tint. | Oxidation / Photodegradation | 1. Assess Storage: Was the solution exposed to light or stored in an air-permeable container? 2. Action: Store solutions in amber vials to protect from light.[6] For sensitive experiments, sparging the solvent with nitrogen or argon before preparing the solution can mitigate oxidation. |
Troubleshooting Workflow Diagram
This workflow provides a systematic approach to identifying the source of instability.
Caption: A step-by-step workflow for troubleshooting stability issues.
Experimental Protocols
Protocol 1: Preparation of a High-Integrity Stock Solution
This protocol is designed to minimize initial degradation upon solubilization.
-
Preparation: Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture.
-
Solvent Selection: Use a new, unopened bottle of anhydrous-grade DMSO.
-
Weighing: Weigh the required amount of the solid compound in a clean, dry vial.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). Cap the vial immediately.
-
Dissolution: Vortex the solution for 30-60 seconds, followed by brief sonication (1-2 minutes) if necessary, until all solid material is completely dissolved.
-
Storage: If immediate use is not possible, dispense the stock solution into smaller, single-use aliquots in amber, tightly-sealed vials. Store at -80°C.
Protocol 2: Basic HPLC Method for Stability Assessment
This self-validating protocol allows you to monitor the integrity of your compound over time.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 10 minutes.[4]
-
Detection: UV detector set to the compound's λmax of 300 nm.[1]
-
-
Initial Analysis (T=0):
-
Prepare a fresh solution of this compound in your chosen experimental solvent (e.g., 10 µM in DMSO).
-
Immediately inject this solution onto the HPLC system.
-
Record the chromatogram. Note the retention time and integrated peak area of the main compound peak. This is your baseline reference.
-
-
Time-Point Analysis:
-
Store your solution under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in a refrigerator).
-
At defined time points (e.g., T=2h, 6h, 24h, 48h), inject an identical volume of the stored solution onto the HPLC.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the T=0 baseline. A decrease of >10-15% indicates significant degradation.
-
Monitor the chromatogram for the appearance and growth of new peaks, which represent degradation products.
-
References
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health (NIH). [Link]
-
Enthalpy of formation for indazoles. ResearchGate. [Link]
-
Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites. National Institutes of Health (NIH). [Link]
-
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. [Link]
-
Physical-chemical characteristics and elemental analyses of indazole carboxylic acids. ResearchGate. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Inhibitory Effect of AB-PINACA, Indazole Carboxamide Synthetic Cannabinoid, on Human Major Drug-Metabolizing Enzymes and Transporters. MDPI. [Link]
-
Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. National Institutes of Health (NIH). [Link]
-
Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days. Forensic Toxicology. [Link]
-
1-Pentyl-1H-indole-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
This compound Methyl Ester. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Methyl Ester | C14H18N2O2 | CID 118536019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 1-Pentyl-1H-indazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Pentyl-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important compound. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your synthetic protocols, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the critical steps?
A1: The most prevalent and practical synthetic approach involves a two-step process:
-
N-Alkylation: Regioselective N1-alkylation of an ethyl or methyl ester of 1H-indazole-3-carboxylic acid with a pentyl halide (e.g., 1-bromopentane).
-
Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid product.
The critical step in this synthesis is achieving high regioselectivity during the N-alkylation to favor the desired N1 isomer over the undesired N2 isomer. The efficiency of the final hydrolysis step is also crucial to ensure the complete conversion of the ester to the carboxylic acid.
Q2: My final product is a mixture of N1 and N2 isomers. How can I improve the N1-selectivity of the alkylation reaction?
A2: The formation of the N2-pentyl regioisomer is the most common and challenging impurity issue. The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions.[1][2] Here are key factors to consider for maximizing N1 selectivity:
-
Choice of Base and Solvent: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is widely reported to provide excellent N1-selectivity for indazoles with a C3-carboxy ester group.[2][3][4] It is postulated that the sodium cation coordinates with the N2 nitrogen and the ester's carbonyl oxygen, sterically hindering alkylation at the N2 position.[1]
-
Reaction Temperature: Running the alkylation at ambient temperature or slightly elevated temperatures (e.g., 50 °C) has been shown to favor the N1 product.[1]
-
Nature of the Alkylating Agent: Primary alkyl halides, such as 1-bromopentane or 1-iodopentane, are effective for this alkylation.
Troubleshooting Guide
Issue 1: Presence of the N2-isomer (2-Pentyl-2H-indazole-3-carboxylic acid) in the Final Product
-
Root Cause Analysis: The indazole anion, formed upon deprotonation, can be alkylated at either the N1 or N2 position. The 2H-indazole tautomer is generally less thermodynamically stable than the 1H-tautomer, but under certain kinetic conditions, N2 alkylation can be significant.[2][4] The choice of solvent and counter-ion plays a crucial role in directing the alkylation.[1]
-
Troubleshooting Steps:
-
Optimize Base and Solvent System: If you are not already, switch to using NaH as the base in anhydrous THF.[2][3][4] Avoid using polar aprotic solvents like DMF with bases such as potassium carbonate, as this can lead to a mixture of isomers.
-
Control Reaction Temperature: Ensure the reaction temperature is controlled. Start the deprotonation at 0 °C and then allow the reaction to proceed at room temperature or with gentle heating.
-
Purification Strategy: If a mixture of isomers is obtained, they can often be separated by column chromatography on silica gel. The polarity difference between the N1 and N2 isomers is usually sufficient for separation.
-
Issue 2: Incomplete Hydrolysis - Starting Ester Detected in the Final Product
-
Root Cause Analysis: The hydrolysis of the ester group (e.g., ethyl 1-pentyl-1H-indazole-3-carboxylate) to the carboxylic acid may be incomplete. This can be due to insufficient reaction time, inadequate amount of base, or steric hindrance.
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, extend the reaction time or gently heat the mixture (e.g., to 75 °C) to drive the hydrolysis to completion.[5]
-
Ensure Sufficient Base: Use a molar excess of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH). A common protocol uses at least 3 equivalents of base.[5]
-
Solvent System for Hydrolysis: A mixture of ethanol and water is typically effective for the hydrolysis.[5] Ensure the ester is fully dissolved to allow for efficient reaction.
-
Issue 3: Presence of Unreacted 1H-Indazole-3-carboxylic acid Ester
-
Root Cause Analysis: This indicates an incomplete alkylation reaction. This could be due to inactive reagents, insufficient reaction time, or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the sodium hydride is fresh and has not been deactivated by moisture. Use anhydrous solvent.
-
Reaction Monitoring: Monitor the progress of the alkylation reaction by TLC or LC-MS to ensure the starting material is fully consumed before workup.
-
Molar Equivalents: Use a slight excess of the pentyl halide (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the indazole ester.
-
Experimental Protocols
Protocol 1: N1-Selective Alkylation of Ethyl 1H-indazole-3-carboxylate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C, add a solution of ethyl 1H-indazole-3-carboxylate (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 1-bromopentane (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Hydrolysis of Ethyl 1-Pentyl-1H-indazole-3-carboxylate
-
Dissolve the ethyl 1-pentyl-1H-indazole-3-carboxylate (1.0 eq.) in a mixture of ethanol and water.
-
Add potassium hydroxide (3.0 eq.) to the solution.
-
Stir the mixture at room temperature or heat to 75 °C, monitoring the reaction by TLC or LC-MS until the starting material is consumed.[5]
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., ether or hexane) to remove any non-acidic impurities.
-
Acidify the aqueous layer with 1 M HCl to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
Visualizations
Synthetic Pathway and Potential Impurities
Caption: Synthetic route for this compound highlighting the formation of the key N2-isomer impurity and potential for incomplete hydrolysis.
Mechanism of N1 vs. N2 Alkylation Selectivity
Caption: Proposed mechanism for regioselective N1-alkylation directed by sodium ion chelation.
Summary of Common Impurities
| Impurity Name | Structure | Point of Origin | Recommended Analytical Technique | Mitigation Strategy |
| 2-Pentyl-2H-indazole-3-carboxylic acid | Isomer of the final product | N-alkylation step | LC-MS, 1H NMR | Use of NaH in THF for alkylation |
| Ethyl 1-pentyl-1H-indazole-3-carboxylate | Starting material for hydrolysis | Incomplete hydrolysis | LC-MS, TLC | Increase reaction time/temperature, use excess base |
| Ethyl 1H-indazole-3-carboxylate | Starting material for alkylation | Incomplete alkylation | LC-MS, TLC | Ensure activity of reagents, use slight excess of alkylating agent |
References
-
National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Tetrahedron, 92, 132231.
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Multigram scale synthesis of synthetic cannabinoid metabolites. Retrieved from [Link]
-
ResearchGate. (2025). Regioselective synthesis of 1-substituted indazole-3-carboxylic acids. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. research.ucc.ie [research.ucc.ie]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. 1-pentyl-1H-indole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing LC-MS for Cannabinoid Metabolite Detection
Welcome to the technical support center for cannabinoid metabolite analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who rely on Liquid Chromatography-Mass Spectrometry (LC-MS) for the sensitive and accurate quantification of cannabinoids and their metabolites in complex biological matrices. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to empower you to troubleshoot and optimize your own methods effectively.
This resource is structured in a dynamic question-and-answer format to directly address the specific, practical challenges you may encounter. We will delve into the critical stages of analysis, from sample preparation to data interpretation, ensuring that every step is a self-validating system for trustworthy results.
Section 1: Sample Preparation Troubleshooting
The adage 'garbage in, garbage out' is particularly true for LC-MS analysis. Proper sample preparation is the cornerstone of a successful assay, designed to remove interferences, concentrate the analytes of interest, and ensure compatibility with the LC-MS system.
Q1: I'm starting a new project. What is the best sample preparation technique for my matrix (blood, urine, or oral fluid)?
A1: The choice of sample preparation is a trade-off between cleanup efficiency, recovery, throughput, and cost. The ideal method depends heavily on the matrix and the specific analytical goals.
-
Protein Precipitation (PPT): This is the fastest and simplest method, best suited for initial screening or when high throughput is essential. It involves adding a solvent (typically cold acetonitrile) to a plasma or whole blood sample to crash out proteins.[1] While fast, it provides the least cleanup, leaving behind phospholipids and other endogenous components that can cause significant matrix effects.[1]
-
Liquid-Liquid Extraction (LLE): LLE offers a better degree of cleanup than PPT. It works by partitioning analytes between the aqueous sample and an immiscible organic solvent (e.g., hexane:ethyl acetate).[1] By carefully selecting the solvent and adjusting the pH, you can selectively extract the cannabinoids, leaving many interferences behind. It is more labor-intensive than PPT but can yield a cleaner extract.
-
Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup and is often considered the gold standard for quantitative bioanalysis.[2] It uses a solid sorbent packed into a cartridge or 96-well plate to retain analytes from the liquid sample. Interferences are washed away, and the purified analytes are then eluted with a small volume of organic solvent. This method is excellent at removing matrix components like phospholipids and salts, leading to reduced ion suppression and improved sensitivity.[2][3]
Data Summary: Comparison of Sample Preparation Techniques
| Technique | Matrices | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Whole Blood, Plasma, Serum | Fast, simple, inexpensive, high-throughput | Minimal cleanup, high potential for matrix effects[1] | Rapid screening, high-concentration samples. |
| Liquid-Liquid Extraction (LLE) | Whole Blood, Plasma, Urine | Good cleanup, relatively low cost | Labor-intensive, requires solvent optimization, can be difficult to automate.[4] | Targeted assays requiring cleaner extracts than PPT. |
| Solid-Phase Extraction (SPE) | Urine, Oral Fluid, Plasma | Excellent cleanup, high analyte concentration, reduces matrix effects, automatable.[2] | Higher cost per sample, requires method development. | Low-level quantification, high-sensitivity assays. |
Q2: My analyte recovery is low and inconsistent after sample prep. What are the likely causes?
A2: Low and variable recovery is a common problem that can usually be traced to three main areas: inefficient extraction, analyte degradation, or nonspecific binding.
-
Inefficient Extraction/Elution (SPE): Ensure your SPE method is optimized. Check that the sorbent chemistry (e.g., C18, HLB) is appropriate for the lipophilic nature of cannabinoids.[2] Verify that your wash steps are not prematurely eluting the analytes and that your elution solvent is strong enough to achieve full recovery.
-
Enzymatic Hydrolysis Failure (Urine): Cannabinoid metabolites in urine are often present as glucuronide conjugates, which are not readily detectable by LC-MS in their native form.[5][6] An enzymatic hydrolysis step using β-glucuronidase is required to cleave the glucuronide moiety.[7] If this step is inefficient, your recovery of total metabolites (e.g., total THCCOOH) will be low. Ensure the enzyme is active and that the pH and incubation temperature/time are optimal.[6]
-
Nonspecific Binding: Cannabinoids are notoriously "sticky" due to their high lipophilicity (log P > 4.5).[7] They can adsorb to the surfaces of plastic labware (e.g., pipette tips, collection tubes, 96-well plates), leading to significant analyte loss.
-
Troubleshooting Tip: Use glass or low-binding polypropylene containers whenever possible. Adding a small percentage of organic solvent like acetonitrile to your sample or reconstitution solvent can also help mitigate this issue.[7]
-
Workflow: General SPE Protocol for Cannabinoid Metabolites in Urine Here is a detailed, step-by-step methodology for a typical SPE workflow.
Section 2: Liquid Chromatography (LC) Troubleshooting
Your LC separation is critical for resolving analytes from matrix interferences and, crucially, from each other—especially structural isomers.
Q3: I'm having trouble separating Δ9-THC from its isomers (like Δ8-THC) and other cannabinoids. What can I do?
A3: This is a significant analytical challenge because isomers have the same mass and often produce identical MRM transitions.[8][9] Therefore, chromatographic separation is essential for accurate quantification.
-
Column Choice: A high-efficiency C18 reversed-phase column is the most common and effective choice.[5] Columns with smaller particle sizes (e.g., <3 µm) will provide better resolution.
-
Mobile Phase Optimization: The key is to fine-tune the mobile phase composition.
-
Solvents: A gradient using water and an organic solvent (acetonitrile or methanol) is standard. Acetonitrile often provides sharper peaks for cannabinoids.[5]
-
Additives: The addition of a modifier like 0.1% formic acid or 5 mM ammonium formate is critical.[1][10] These additives improve peak shape by controlling the ionization state of acidic metabolites (like THCCOOH) and aid in the formation of protonated molecules [M+H]+ in the MS source.
-
-
Gradient Profile: Do not use a steep, rapid gradient. A long, shallow gradient will provide the best resolution for closely eluting isomers. You may need to optimize the gradient slope around the elution time of your target isomers. It has been noted that achieving baseline separation is essential for the accurate quantification of isomers like Δ8- and Δ9-THC.[8][11]
Q4: My retention times are drifting, and my peaks are tailing. How do I fix this?
A4: These issues point to problems with the column, mobile phase, or system equilibrium.
Data Summary: Troubleshooting Common LC Issues
| Issue | Common Causes | Recommended Solutions |
| Peak Tailing | - Secondary interactions with column silanols.- Column contamination or degradation.- Mismatched pH between sample solvent and mobile phase. | - Add mobile phase modifier (0.1% formic acid).[5]- Use a column with end-capping.- Flush the column or replace if old.- Ensure sample is dissolved in the initial mobile phase.[12] |
| Retention Time Shifts | - Insufficient column equilibration time between runs.- Fluctuations in column temperature.- Mobile phase composition changing over time (evaporation).- Pump flow rate instability.[13] | - Ensure equilibration time is at least 10 column volumes.[12]- Use a thermostatically controlled column oven.[1]- Prepare fresh mobile phase daily.- Purge pump lines and check for leaks.[12] |
| Broad or Split Peaks | - Contamination at the head of the column.- Sample overload.- Extra-column volume (long tubing). | - Use a guard column and filter your samples.- Inject a lower concentration/volume.- Minimize tubing length between injector, column, and MS. |
Section 3: Mass Spectrometry (MS) Troubleshooting
The mass spectrometer is the heart of your detection system. Its parameters must be finely tuned to achieve the required sensitivity and specificity.
Q5: Should I use positive or negative electrospray ionization (ESI)? What are the trade-offs?
A5: Most cannabinoid methods utilize positive electrospray ionization (ESI+), as it reliably forms protonated molecules [M+H]+ for neutral cannabinoids (THC, CBD, CBN) and their hydroxylated metabolites (11-OH-THC).[14][15]
However, negative electrospray ionization (ESI-) can be effective for acidic metabolites, particularly 11-nor-9-carboxy-THC (THCCOOH), which readily forms a deprotonated molecule [M-H]-. Some labs develop methods that switch polarity during the run to detect different compounds in their optimal mode.[15]
A critical warning for ESI-: Acidic cannabinoids like THCA and CBDA are thermally unstable and can undergo in-source decarboxylation , converting them to their neutral forms (THC and CBD) at elevated source temperatures.[16] This can lead to a gross overestimation of THC and CBD and an underestimation of the acidic cannabinoids. If you must analyze acidic cannabinoids in ESI-, you must carefully evaluate and minimize the ion source drying gas temperature.[16] ESI+ is generally more stable for these compounds.
Q6: My signal intensity is weak. How can I optimize my MS parameters and where can I find the right MRM transitions?
A6: Weak signal is a multifaceted problem. Assuming the LC is performing well, the issue lies within the ion source or mass analyzer settings. First, ensure you are using the correct Multiple Reaction Monitoring (MRM) transitions. These are the foundation of a sensitive and specific quantitative method.
Data Summary: Optimized MRM Transitions for Key Cannabinoid Metabolites (ESI+)
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q2) [m/z] | Collision Energy (eV) | Notes |
| Δ9-THC | 315.2 | 193.1 | ~24 | Quantifier[17] |
| 315.2 | 135.1 | ~30 | Qualifier | |
| 11-OH-THC | 331.2 | 313.2 | ~15 | Quantifier[14] |
| 331.2 | 193.1 | ~25 | Qualifier | |
| THCCOOH | 345.2 | 327.2 | ~18 | Quantifier[14] |
| 345.2 | 299.2 | ~22 | Qualifier | |
| Cannabidiol (CBD) | 315.2 | 193.1 | ~24 | Quantifier[17] |
| 315.2 | 123.0 | ~36 | Qualifier[17] | |
| Cannabinol (CBN) | 311.2 | 293.1 | ~20 | Quantifier |
| 311.2 | 223.1 | ~30 | Qualifier | |
| THC-d3 (IS) | 318.2 | 196.1 | ~24 | Internal Standard[17] |
| THCCOOH-d9 (IS) | 354.3 | 336.3 | ~18 | Internal Standard[18] |
(Note: Optimal collision energies are instrument-dependent and should be determined empirically by infusing a standard solution.)
Once MRMs are set, optimize the ion source parameters:
-
IonSpray Voltage: Adjust to achieve a stable spray. Too high a voltage can cause discharge and signal instability.[19]
-
Gas Temperatures & Flow Rates: These are critical for desolvation. Higher LC flow rates require higher gas temperatures and flows to evaporate the solvent droplets. Start with the manufacturer's recommendations and tune for your specific mobile phase composition and flow rate.[19]
-
Source Position: Optimize the sprayer's position relative to the MS inlet to maximize the ion signal.[19]
Workflow: Troubleshooting Low MS Signal Intensity This diagram outlines a logical process for diagnosing sensitivity issues.
Section 4: Data Analysis & Quality Control
Accurate data is built on a foundation of robust quality control and a deep understanding of potential analytical pitfalls like matrix effects.
Q7: What are matrix effects, and how can I control for them in my assay?
A7: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[20] This can manifest as ion suppression (most common) or enhancement, leading to inaccurate quantification. Biological matrices like plasma and urine are rich in salts, phospholipids, and endogenous metabolites that are notorious for causing these effects.[20][21]
Strategies to Mitigate Matrix Effects:
-
Improve Sample Cleanup: The most effective strategy is to remove the interfering compounds before they enter the MS. Using a more rigorous sample preparation method, like SPE, can significantly reduce matrix effects compared to protein precipitation.[3][20]
-
Optimize Chromatography: Adjust your LC gradient to separate your analytes from the regions where matrix components elute (often very early in the run).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects.[20] A SIL-IS (e.g., THC-d3, THCCOOH-d9) is chemically identical to the analyte but has a different mass. It will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.[20]
-
Matrix-Matched Calibrators: If a SIL-IS is unavailable, preparing your calibration standards in a blank matrix that is identical to your samples (e.g., drug-free urine) can help compensate for the effect, but it does not account for patient-to-patient variability.[20]
Q8: How do I ensure the ongoing quality and validity of my results?
A8: A robust analytical method is validated not just once, but is continuously monitored.
-
Certified Reference Materials (CRMs): Always use high-purity, certified reference materials for preparing your calibration standards and quality controls.[22][23][24] This ensures the traceability and accuracy of your quantification.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within your calibration range. These should be prepared from a separate stock solution than your calibrators and analyzed with every batch of samples to verify accuracy and precision.[7]
-
System Suitability Test (SST): Before running a batch, inject a standard solution to check the health of your LC-MS system. Monitor retention time, peak shape, and signal intensity to ensure the system is performing as expected.[13] This helps identify problems before you waste valuable samples.
By implementing these troubleshooting strategies and quality control measures, you can develop and maintain a robust, reliable, and accurate LC-MS method for the challenging but critical task of cannabinoid metabolite detection.
References
-
Cambridge Bioscience. Cannabis Analytical Standards | Certified Reference Materials. [Link]
-
Analytical Techniques Used for Analysis of Cannabinoids. (2021-06-21). [Link]
-
Boyle, S. E. Evaluation and comparison of various sample preparation techniques for the analysis and quantitation of THC, synthetic cannabinoids, and metabolites by LC-MS/MS in human whole blood and urine. [Link]
-
Sanbio. (2023-08-23). Cannabis analytical standards and reference materials. [Link]
-
Hays, H. L., et al. (2021). Validation of a liquid chromatography-tandem mass spectrometry method for analyzing cannabinoids in oral fluid. Journal of analytical toxicology, 45(7), 707–714. [Link]
-
Law, J. (2018-06-05). 15 Tips and Tricks for LC-MS Troubleshooting. Technology Networks. [Link]
-
IROA Technologies. (2025-11-05). The Role of Cannabinoids Standards in Advancing Cannabis Research. [Link]
-
Al-Rubaye, A. F., et al. (2023). Quality Control of 11 Cannabinoids by Ultraperformance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS/MS). Evidence-based complementary and alternative medicine : eCAM, 2023, 7578274. [Link]
-
Ametaj, B., et al. (2018). Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry. Metabolites, 8(3), 43. [Link]
-
Grapp, M., et al. (2022). Quantitative determination of five cannabinoids in blood and urine by gas chromatography tandem mass spectrometry applying automated on-line solid phase extraction. Drug testing and analysis, 14(4), 654–663. [Link]
-
Ramirez, C. (2022-08-19). Method Optimization for the Determination of Cannabinoids in Blood by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). CUNY Academic Works. [Link]
-
Majchrzak, M., et al. (2022). Development and Validation of the LC-MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Toxins, 14(12), 850. [Link]
-
Agilent. (2019-08-19). Analysis of Cannabinoids and Their Metabolites in Urine Using the MassHunter StreamSelect LC/MS System. [Link]
-
Wei, B., et al. (2016). Analysis of Cannabinoids and Their Metabolites in Human Urine. Journal of analytical toxicology, 40(6), 423–431. [Link]
-
Skopp, G., & Pötsch, L. (2002). Cannabinoids analysis: analytical methods for different biological specimens. Therapeutic drug monitoring, 24(1), 161–169. [Link]
-
da Silva, T. H. C., et al. (2025-11-18). Development and Validation of a Cannabinoid Quantification Method in Oil and Marijuana by UHPLC-MS. ACS omega. [Link]
-
Klein, A. H., et al. (2022). Analytes and respective MRM transitions for cannabinoids and metabolites of interest. ResearchGate. [Link]
-
Ciolino, L. A. (2020-04-10). The Stability of Acid Phytocannabinoids Using Electrospray Ionization LC–MS in Positive and Negative Modes. Cannabis Science and Technology. [Link]
-
Meng, Q., et al. (2018). LC-MS/MS profiles of cannabinoids in matrix Chromatograms of blank... ResearchGate. [Link]
-
de Pinho, J. P. M., et al. (2025-02-08). Optimized Extraction Method for Neutral Cannabinoids Quantification Using UHPLC-HRMS/MS. Molecules (Basel, Switzerland), 28(20), 7111. [Link]
-
Shimadzu. (2020-06-10). New LC-MS method for cannabinoid analysis. Wiley Analytical Science. [Link]
-
Wang, G. (2024). A liquid chromatography electrospray ionization tandem mass spectrometry method for quantification of up to eighteen cannabinoids in hemp-derived products. Journal of chromatography. A, 1715, 464593. [Link]
-
Coulter, B., et al. (2023). Comprehensive LC-MS-MS analysis of THC isomers, analogs, homologs, and metabolites in blood and urine. Journal of analytical toxicology, 47(4), 322–333. [Link]
-
Forbes, M. W., et al. (2024). Differentiation of Δ9-THC and CBD Using Silver-Ligand Ion Complexation and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Journal of the American Society for Mass Spectrometry, 35(7), 1545–1553. [Link]
-
Faber, K., et al. (2022). MRM transitions for Δ 9 -THC at 5.307 and Δ 8 -THC at 5.574 showing peaks with slight overlap and not a clear baseline separation. ResearchGate. [Link]
-
Agilent. (2022-03-15). Analysis of Cannabinoids and their Metabolites in Human Urine Using the Agilent Chem Elut S Plate by LC/MS/MS. [Link]
-
da Silva, A. M. F., et al. (2022). Analysis of Cannabinoids in Biological Specimens: An Update. Toxics, 10(12), 779. [Link]
-
Cardenas, A., et al. (2020). LC-MS/MS acquisitions parameters for the 17 cannabinoids and internal standards. ResearchGate. [Link]
-
ZefSci. (2025-05-06). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Coulter, B., et al. (2025-08-06). Comprehensive LC-MS/MS analysis of THC isomers, analogs, homologs and metabolites in blood and urine. ResearchGate. [Link]
-
Hädener, M., et al. (2016). An Atmospheric Pressure Ionization MS/MS Assay using Online Extraction for the Analysis of 11 Cannabinoids and Metabolites in Human Plasma and Urine. Clinical chemistry, 62(10), 1380–1388. [Link]
-
LCGC. (2020-12-08). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. [Link]
-
Agilent. (2024-08-12). LC/MS Troubleshooting Guide. ResearchGate. [Link]
-
Shimadzu. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
Vidal, C., et al. (2021). LC–MS/MS quantitation of phytocannabinoids and their metabolites in biological matrices. ResearchGate. [Link]
-
Scheidweiler, K. B., et al. (2017). Simultaneous quantification of eleven cannabinoids and metabolites in human urine by liquid chromatography tandem mass spectrometry using WAX-S tips. Analytical and bioanalytical chemistry, 409(1), 213–224. [Link]
Sources
- 1. academicworks.cuny.edu [academicworks.cuny.edu]
- 2. Validation of a liquid chromatography-tandem mass spectrometry method for analyzing cannabinoids in oral fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. open.bu.edu [open.bu.edu]
- 5. cannabissciencetech.com [cannabissciencetech.com]
- 6. Analysis of Cannabinoids and Their Metabolites in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. A liquid chromatography electrospray ionization tandem mass spectrometry method for quantification of up to eighteen cannabinoids in hemp-derived products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimized Extraction Method for Neutral Cannabinoids Quantification Using UHPLC-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. zefsci.com [zefsci.com]
- 14. Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous quantification of eleven cannabinoids and metabolites in human urine by liquid chromatography tandem mass spectrometry using WAX-S tips - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cannabissciencetech.com [cannabissciencetech.com]
- 17. agilent.com [agilent.com]
- 18. Quantitative determination of five cannabinoids in blood and urine by gas chromatography tandem mass spectrometry applying automated on‐line solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. An Atmospheric Pressure Ionization MS/MS Assay using Online Extraction for the Analysis of 11 Cannabinoids and Metabolites in Human Plasma and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. thomassci.com [thomassci.com]
- 23. resources.sanbio.nl [resources.sanbio.nl]
- 24. iroatech.com [iroatech.com]
Technical Support Center: Troubleshooting Synthetic Cannabinoid Metabolism Assays
Welcome to the Technical Support Center for synthetic cannabinoid metabolism assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of in vitro and analytical studies of these rapidly evolving compounds. The information provided herein is synthesized from peer-reviewed literature and best practices in the field to ensure scientific integrity and experimental success.
The landscape of novel psychoactive substances is constantly changing, with synthetic cannabinoids representing a significant and challenging class of compounds. Their high potency, rapid metabolism, and structural diversity present unique hurdles for in vitro characterization and analytical detection.[1][2] This guide provides a structured approach to troubleshooting common issues encountered during metabolism assays, from experimental setup to data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in studying synthetic cannabinoid metabolism?
A1: The core challenges stem from the inherent properties of synthetic cannabinoids and the nature of their biotransformation. These include:
-
Rapid and Extensive Metabolism: Most synthetic cannabinoids are extensively metabolized, with very little of the parent compound excreted unchanged in urine.[1] This necessitates a focus on identifying stable and unique metabolites for reliable detection.
-
High Potency: The high potency of many synthetic cannabinoids means they are often administered at low doses, resulting in low concentrations of both the parent drug and its metabolites in biological samples.[1]
-
Structural Diversity: The continuous emergence of new synthetic cannabinoid analogues with minor structural modifications makes it difficult to predict metabolic pathways and procure necessary reference standards.[2]
-
Shared Metabolic Pathways: Structurally similar synthetic cannabinoids can produce identical major metabolites, complicating the definitive identification of the parent compound consumed.[1][3]
-
Poor Aqueous Solubility: Many synthetic cannabinoids are highly lipophilic, leading to poor solubility in aqueous buffers used for in vitro assays, which can cause inconsistent results.[4]
Q2: Which in vitro system is better for studying synthetic cannabinoid metabolism: human liver microsomes (HLM) or human hepatocytes?
A2: Both systems have their advantages and are widely used.
-
Human Liver Microsomes (HLM): HLMs are enriched with phase I metabolic enzymes, particularly cytochrome P450 (CYP) enzymes, making them a cost-effective and convenient model for studying primary metabolic pathways like hydroxylation and oxidative defluorination.[5] However, they lack the full complement of phase II enzymes and cofactors.
-
Human Hepatocytes: Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full suite of phase I and phase II metabolic enzymes, transporters, and cofactors, providing a more comprehensive and physiologically relevant model of in vivo metabolism.[1][6][7][8][9] Studies have shown that hepatocytes can generate a wider range of metabolites, including glucuronide conjugates, which are prevalent in urine.[6][7]
The choice depends on the study's objective. For initial screening of phase I metabolism, HLMs are suitable. For a more complete metabolic profile, including phase II conjugation, hepatocytes are recommended.[9]
Q3: Why are reference standards for metabolites so crucial, and what are the challenges in obtaining them?
A3: Certified reference materials are essential for the unambiguous identification and accurate quantification of metabolites.[10][11][12] Without them, metabolite identification relies on interpretation of mass spectral data, which can be tentative. The primary challenge is that for newly emerged synthetic cannabinoids, metabolite reference standards are often not commercially available in a timely manner.[1][3] This requires researchers to either synthesize the standards in-house, which is a resource-intensive process, or rely on thorough analytical characterization to propose metabolite structures.
Troubleshooting Guide
Part 1: In Vitro Incubation Issues
Q: My synthetic cannabinoid appears to be unstable in the incubation buffer even before adding the metabolic system (HLMs or hepatocytes). What could be the cause?
A: This suggests chemical instability rather than metabolic degradation.
-
Potential Cause: Some synthetic cannabinoids, particularly those with amide or ester linkages, can be susceptible to hydrolysis in aqueous buffers, especially at non-neutral pH.[13]
-
Troubleshooting Steps:
-
Run a Control Experiment: Incubate the compound in the buffer system without the addition of HLMs, hepatocytes, or NADPH. Analyze samples at the same time points as your main experiment to quantify the extent of chemical degradation.
-
Optimize Buffer pH: While physiological pH (7.4) is standard, you can investigate the compound's stability at slightly different pH values if your experimental design allows.
-
Assess Solubility: Poor solubility can sometimes be mistaken for instability. Ensure your compound is fully dissolved in the final incubation mixture. You may need to optimize the concentration of the organic co-solvent (e.g., DMSO, acetonitrile), keeping it typically below 1% to avoid inhibiting enzyme activity.[4][14]
-
Q: I am not observing any metabolism of my test compound in my HLM assay, or the rate is much lower than expected.
A: This indicates a potential issue with the enzymatic activity of your system.
-
Potential Causes & Solutions:
-
Inactive NADPH Cofactor: The NADPH-generating system is critical for CYP450 activity. Ensure that all components (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) are fresh, have been stored correctly, and are prepared according to the manufacturer's instructions.[14] It is advisable to prepare the NADPH solution fresh for each experiment.
-
Degraded HLM Activity: Repeated freeze-thaw cycles can degrade the enzymatic activity of HLMs. Aliquot your HLM stock upon receipt to minimize this.
-
Enzyme Inhibition: The concentration of your test compound might be causing substrate inhibition. Run the assay with a range of substrate concentrations to determine the optimal concentration. Also, ensure the final concentration of the solvent used to dissolve your compound is low (typically <1%).
-
Incorrect Incubation Conditions: Confirm the incubation temperature is at 37°C and that the incubation medium contains the necessary components like magnesium chloride.[14]
-
Run Positive Controls: Always include a positive control compound with a known metabolic profile and clearance rate (e.g., testosterone, verapamil) to verify the activity of your HLM batch and NADPH cofactor system.
-
Experimental Workflow: Microsomal Stability Assay
Caption: Workflow for a typical in vitro microsomal stability assay.
Part 2: LC-MS/MS Analysis Issues
Q: I am experiencing significant signal suppression or enhancement for my analytes. How can I troubleshoot this matrix effect?
A: Matrix effects are a common challenge in bioanalysis, where co-eluting endogenous components from the biological matrix (e.g., urine, plasma, microsomal preparations) interfere with the ionization of the target analyte.[15][16]
-
Potential Causes & Solutions:
-
Insufficient Sample Cleanup: The sample preparation method may not be adequately removing interfering substances.
-
Chromatographic Co-elution: The analyte is co-eluting with matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal SIL-IS will co-elute with the analyte and experience the same matrix effects, thus compensating for variations in signal intensity and improving quantitative accuracy.[12]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.
-
Troubleshooting Logic for Matrix Effects dot
Sources
- 1. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 2. Challenges and Opportunities in Preclinical Research of Synthetic Cannabinoids for Pain Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. irf.fhnw.ch [irf.fhnw.ch]
- 7. Human metabolism of the semi-synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro metabolism studies of selected synthetic cannabinoids | World Anti Doping Agency [wada-ama.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic cannabinoids Reference Materials | LGC Standards [lgcstandards.com]
- 11. Synthetic cannabinoids Reference Materials | LGC Standards [lgcstandards.com]
- 12. 大麻标准品 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method [discover.restek.com]
Navigating the Labyrinth of Indazole Synthesis: A Technical Guide to Improving Selectivity
For Researchers, Scientists, and Drug Development Professionals
Welcome to your dedicated technical support center for the synthesis of indazole derivatives. The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, its synthesis is often plagued by challenges in selectivity, leading to mixtures of isomers that are difficult to separate, ultimately impacting yield and purity.
This guide is designed to be a practical resource, moving beyond simple protocols to explain the "why" behind experimental choices. As Senior Application Scientists, we provide field-proven insights to help you troubleshoot common issues, optimize your reaction conditions, and achieve your desired regioselectivity with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific experimental hurdles in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Poor Regioselectivity in N-Alkylation/N-Arylation (N-1 vs. N-2 Isomers)
Q: My N-alkylation of a substituted 1H-indazole is yielding a mixture of N-1 and N-2 isomers that are challenging to separate. How can I control the regioselectivity?
A: This is the most common challenge in indazole chemistry.[3] The indazole ring possesses two nucleophilic nitrogen atoms, and the outcome of alkylation is a delicate interplay of thermodynamics, kinetics, sterics, and electronics.[3][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][5] Consequently, N-1 substituted products are often the thermodynamically favored isomer, while N-2 products can be the result of kinetic control.[4][6]
Here’s a breakdown of the factors and how to manipulate them:
-
Choice of Base and Solvent: This is a critical factor.[6] For favoring the N-1 isomer , a strong, non-coordinating base in a non-polar solvent is often effective. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a classic choice that has been shown to provide high N-1 selectivity.[6][7][8] Conversely, to favor the N-2 isomer , polar aprotic solvents like dimethylformamide (DMF) with bases such as cesium carbonate (Cs₂CO₃) can be employed, particularly with electron-withdrawing groups on the indazole ring.[9]
-
Substituent Effects: The electronic nature and position of substituents on the indazole ring play a significant role.
-
Nature of the Electrophile: The alkylating or acylating agent itself can influence the outcome.[4][6] While a comprehensive discussion is beyond this scope, it's a variable to consider when optimizing.
-
Temperature and Reaction Time: To favor the thermodynamically more stable N-1 product, running the reaction at a higher temperature or for a longer duration may allow for equilibration from the kinetically formed N-2 isomer.[4][9]
Troubleshooting Flowchart for N-Alkylation Regioselectivity
Caption: Troubleshooting workflow for poor N1/N2 selectivity.
Data Summary: Conditions vs. Regioselectivity
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Reference |
| 1H-Indazole | Methyl Iodide | NaH | THF | 0 to RT | >95:5 | [9] |
| 1H-Indazole | Methyl Iodide | K₂CO₃ | DMF | RT | ~50:50 | [9] |
| 6-Nitro-1H-indazole | Benzyl Bromide | NaH | THF | RT | 80:20 | [9] |
| 6-Nitro-1H-indazole | Benzyl Bromide | Cs₂CO₃ | DMF | 50 | 25:75 | [9] |
| C-7 CO₂Me Indazole | Alkyl Bromide | NaH | THF | 50 | 4:96 | [7][8] |
Issue 2: Low Yield or Incomplete Reaction
Q: My indazole synthesis is suffering from low yields and/or fails to go to completion. What are the likely causes?
A: This is a common issue that can often be traced back to fundamental reaction parameters.[10]
-
Suboptimal Reaction Temperature: Temperature is a double-edged sword. Some cyclization methods, like the Cadogan-type, require high heat, but excessive temperatures can cause decomposition.[10] Modern palladium-catalyzed methods often proceed at milder temperatures.[10] A systematic temperature screen is recommended.
-
Incorrect Solvent Choice: The polarity and boiling point of your solvent are crucial for both reactant solubility and reaction kinetics.[10] If your starting materials are not fully dissolved, the reaction will be incomplete.
-
Catalyst Inactivation or Insufficient Loading: In metal-catalyzed reactions (e.g., using Pd, Cu, Rh), the catalyst can be sensitive to air, moisture, or impurities in the starting materials.[11][12] Ensure you are using an inert atmosphere if required, and consider screening catalyst loading.
-
Presence of Water: Unless your reaction is specifically designed to be run in aqueous media, the presence of water can be detrimental, especially when using organometallics or strong bases like NaH.[10] Ensure your glassware is dry and use anhydrous solvents.
Issue 3: Formation of Side Products (e.g., Hydrazones, Dimers)
Q: My reaction is messy, with significant formation of side products like hydrazones or dimers, complicating purification.
A: Side product formation can significantly lower your yield and make purification a nightmare.
-
Persistent Hydrazone Impurities: Hydrazones are common intermediates in many indazole syntheses.[10] If the final cyclization step is inefficient, these intermediates will persist as impurities. To drive the cyclization to completion, you might need to increase the temperature, prolong the reaction time, or add a specific promoter for the cyclization step.
-
Dimerization: In some synthetic routes, dimerization of starting materials or intermediates can occur, especially at high concentrations or temperatures.[2] Diluting the reaction mixture or adding the reactants slowly can sometimes mitigate this.
Detailed Experimental Protocols
To provide a practical starting point, here are detailed protocols for achieving selective N-1 and N-2 alkylation.
Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)
This protocol is optimized for favoring the N-1 substituted indazole.
-
Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[6][10]
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.[6]
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.[6][10]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion. If the reaction is sluggish, it can be gently heated to 50 °C.[8]
-
Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective N-2 Functionalization using a Protecting Group
For challenging substrates where direct N-2 alkylation is difficult, a protecting group strategy can be highly effective. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is known to selectively protect the N-2 position.[13][14]
-
N-2 Protection: To a solution of indazole (1.0 eq) in THF, add dicyclohexylmethylamine (1.2 eq), followed by 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq).[13] Stir at room temperature for 3 hours. Work up by diluting with ethyl acetate and quenching with 0.5 N NaOH.[13]
-
C-3 Functionalization (if needed): The N-2 SEM-protected indazole can then be selectively functionalized at the C-3 position via lithiation followed by reaction with an electrophile.[14]
-
Deprotection: The SEM group can be removed under acidic conditions (e.g., aqueous HCl in EtOH) or with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.[14]
Visualizing the N-1 vs. N-2 Selectivity Pathway
Caption: Factors influencing N-1 vs. N-2 alkylation selectivity.
By understanding the principles outlined in this guide and carefully selecting your reaction conditions, you can significantly improve the selectivity of your indazole syntheses, leading to cleaner reactions, easier purifications, and higher overall yields.
References
- Benchchem. (n.d.). Indazole Synthesis: A Technical Support and Troubleshooting Guide.
- Benchchem. (n.d.). Regioselectivity issues in the functionalization of indazoles.
- Various Authors. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Benchchem. (n.d.). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.
- Benchchem. (n.d.). troubleshooting regioselectivity in 2H-indazole synthesis.
- Benchchem. (n.d.). Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols.
- Benchchem. (n.d.). how to avoid N-1 vs N-2 isomerization in indazole synthesis.
- Various Authors. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
- Ye, S., & Lautens, M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395.
- Various Authors. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules.
- Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
- Benchchem. (n.d.). Addressing incomplete conversion in indazole synthesis.
- ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. d-nb.info [d-nb.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Pentyl-1H-indazole-3-carboxylic acid
Introduction
Welcome to the technical support guide for the synthesis of 1-Pentyl-1H-indazole-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of indazole-based compounds. This compound is a crucial intermediate in the development of various pharmaceutical agents, including synthetic cannabinoids.[1] The synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield, purity, and the overall efficiency of the process.
The most significant challenge in the synthesis is controlling the regioselectivity of the N-alkylation step. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to a mixture of regioisomers.[2][3] This guide provides in-depth, experience-driven troubleshooting advice in a question-and-answer format to address the most common side reactions and experimental pitfalls. We will explore the causality behind these issues and provide validated protocols to ensure the selective and efficient synthesis of the desired N1-isomer.
Section 1: Overview of the Synthetic Pathway & Key Challenges
The synthesis of this compound is typically achieved via the N-alkylation of indazole-3-carboxylic acid. The core challenge is to direct the pentyl group selectively to the N1 position, as the N2-alkylated isomer is a common and often difficult-to-remove impurity.
Caption: General synthetic scheme highlighting the formation of desired N1 and undesired N2 isomers.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each question is followed by an in-depth explanation of the underlying chemistry and actionable solutions.
Q1: My primary side product is the N2-isomer (2-Pentyl-2H-indazole-3-carboxylic acid). How can I improve N1-regioselectivity?
Probable Cause: This is the most prevalent issue and is highly dependent on the reaction conditions (base, solvent, and temperature). The formation of the N2-isomer is often kinetically favored, while the N1-isomer is the thermodynamically more stable product.[3][4] Your current conditions likely favor the kinetic pathway or do not provide a sufficient thermodynamic driving force for N1 selectivity. Using base-solvent combinations like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) often results in poor selectivity, yielding significant mixtures of N1 and N2 products.[5][6]
Recommended Solution: To achieve high N1-regioselectivity, you must use conditions that exploit the unique structure of the indazole-3-carboxylate anion. The combination of a strong, non-nucleophilic hydride base and a coordinating ether solvent is paramount.
-
Optimized Conditions: Use sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) as the solvent.[7][8]
-
Mechanism of Selectivity: In this system, the sodium cation (Na⁺) is believed to chelate between the N2 nitrogen and the adjacent oxygen of the carboxylate group. This coordination blocks the N2 position from the incoming electrophile (1-bromopentane) and sterically directs the alkylation to the N1 position.[2][6] This chelation-controlled mechanism is highly effective for C3-carboxy substituted indazoles.[4]
Caption: Proposed chelation of Na⁺ directing alkylation to the N1 position.
Data Summary: Impact of Reaction Conditions on N-Alkylation
| Substrate | Base | Solvent | N1:N2 Ratio | Total Yield (%) | Reference |
|---|---|---|---|---|---|
| Indazole-3-carboxylic acid | NaH | THF | Selective N1 | 51-96 | [5][7] |
| 3-Carboxymethyl indazole | NaH | THF | >99:1 | - | [4][8] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | NaH | DMF | 38:46 | 84 | [5] |
| 1H-Indazole | K₂CO₃ | DMF | 58:42 | 72 |[5] |
Q2: The overall yield of my alkylation reaction is low, even with good N1 selectivity. What are the potential causes?
Probable Cause: Low yields can stem from several factors, including incomplete reaction, degradation of starting material or product, or side reactions other than N2-alkylation.
Recommended Solutions:
-
Ensure Anhydrous Conditions: Sodium hydride reacts violently with water. The presence of moisture will consume the base and reduce the concentration of the active indazole anion, leading to an incomplete reaction. Always use freshly distilled, anhydrous solvents and dry all glassware thoroughly.
-
Optimize Reaction Temperature and Time: While the NaH/THF system provides excellent selectivity, the reaction may be sluggish at room temperature. Gently heating the reaction mixture to 40-50 °C can improve the reaction rate and drive it to completion.[2] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Check for Decarboxylation: A significant loss of material could be due to decarboxylation, especially if the reaction is overheated. See Q3 for more details.
-
Potential O-Alkylation: Although less common under these conditions, it is theoretically possible for the carboxylate to be alkylated, forming pentyl 1-pentyl-1H-indazole-3-carboxylate. This side product would be neutral and easily distinguishable by extraction and chromatography. This is more likely if a different alkylating agent, such as a pentyl sulfate, is used.
Q3: I am observing my starting material or product undergoing decarboxylation. How can I prevent this?
Probable Cause: Indazole-3-carboxylic acids can undergo decarboxylation (loss of CO₂) upon heating. This reaction is particularly pronounced in high-boiling point solvents like quinoline, but it can occur in other solvents if the temperature is excessive.[9] If your reaction temperature exceeds 100-120 °C for prolonged periods, decarboxylation can become a significant side reaction, leading to the formation of 1-pentyl-1H-indazole.
Recommended Solution:
-
Strict Temperature Control: Maintain a moderate reaction temperature. For the NaH/THF protocol, temperatures between room temperature and 50 °C are generally sufficient to promote alkylation without inducing significant decarboxylation.
-
Solvent Choice: Avoid high-boiling point solvents like DMF, DMSO, or quinoline for this specific transformation unless necessary for other reasons and if temperature can be carefully controlled. THF (boiling point ~66 °C) is an excellent choice as it self-limits the maximum reaction temperature under reflux.
-
Work-up Conditions: Avoid excessively high temperatures during solvent removal (e.g., on a rotary evaporator).
Q4: My synthesis involves hydrolysis of ethyl 1-pentyl-1H-indazole-3-carboxylate, but the reaction is either incomplete or gives low yields. What went wrong?
Probable Cause: The hydrolysis of the ethyl ester to the final carboxylic acid can be problematic. Acid-catalyzed hydrolysis (e.g., with HCl or H₂SO₄) is a reversible equilibrium reaction.[10][11] If an insufficient amount of water is present, the equilibrium will not favor the products, leading to an incomplete reaction. Base-catalyzed hydrolysis (saponification) is irreversible but can be slow if the ester is sterically hindered or has low solubility.
Recommended Solution:
-
Use Alkaline Hydrolysis (Saponification): This is the preferred method as it is irreversible.[10] Heat the ester under reflux with an excess of aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a co-solvent like methanol or THF to ensure solubility.
-
Drive the Reaction to Completion: Use at least 2-3 equivalents of the base to ensure the reaction goes to completion. Monitor by TLC until all the starting ester has been consumed.
-
Acidic Work-up: After the reaction is complete, the product will be the sodium salt of the carboxylic acid. This must be carefully neutralized with a strong acid (e.g., 1M HCl) to a pH of ~3-4 to precipitate the final carboxylic acid product. Ensure the acidification is done in an ice bath to control the exotherm.
Section 3: Validated Experimental Protocols
Protocol 3.1: N1-Selective Alkylation of Indazole-3-carboxylic Acid
This protocol is optimized for the selective synthesis of the N1-isomer.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add indazole-3-carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) (approx. 10-15 mL per gram of starting material). Stir the suspension under a nitrogen atmosphere.
-
Deprotonation: Cool the mixture to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (2.2 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The mixture should become a clearer solution as the disodium salt forms.
-
Alkylation: Add 1-bromopentane (1.1 eq) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to 50 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using 10% methanol in dichloromethane) or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and very carefully quench the excess NaH by the slow, dropwise addition of water.
-
Work-up: Dilute the mixture with water and adjust the pH to ~9-10 with aqueous NaOH to ensure the product remains in the aqueous layer as the carboxylate salt. Wash the aqueous layer with ethyl acetate (2x) to remove the mineral oil and any non-acidic impurities.
-
Isolation: Cool the aqueous layer to 0 °C and acidify with 1M HCl to pH ~3-4. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Recrystallization from a suitable solvent like ethanol/water may be required for higher purity.
Protocol 3.2: Analytical Confirmation of N1 vs. N2 Isomers
Distinguishing between the N1 and N2 isomers is critical. ¹H NMR spectroscopy is the most effective tool.
-
¹H NMR Chemical Shift: The proton at the C7 position of the indazole ring is a key diagnostic signal. In the N1-isomer, this proton is typically shifted further downfield (higher ppm) compared to the C7-H of the N2-isomer due to the anisotropic effect of the C=N bond within the pyrazole ring.
-
HMBC/NOE Experiments: For unambiguous assignment, 2D NMR experiments such as HMBC can show a correlation between the N-pentyl CH₂ protons and the C7a or C3 carbons of the indazole ring, confirming the point of attachment.[4]
References
-
Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. [Link]
-
Keating, J. J., & Alam, A. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
Alam, A., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Alam, A., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
Alam, A., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Coudert, P., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]
-
PrepChem. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com. [Link]
-
Wang, H., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC - PubMed Central. [Link]
-
Lackinger, M., et al. (2022). Side Reactions During the Homogeneous Esterification of Starch with Unsaturated Cinnamic Acid Derivatives in Molten Imidazole. Lenzing. [Link]
- Bak, A., et al. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Ferrari, M., et al. (1989). An improved synthesis of indazole‐3‐carboxylic acid. Journal of Heterocyclic Chemistry. [Link]
- Suzenet, F., et al. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
Siddiqui, H. L., et al. (2009). Ethyl 1-acetyl-1H-indole-3-carboxylate. PMC - NIH. [Link]
-
Clark, J. (2015). Hydrolysis of esters. Chemguide. [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. Chemistry LibreTexts. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. connectsci.au [connectsci.au]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing Chromatographic Resolution of 1-Pentyl-1H-indazole-3-carboxylic acid
< <
Welcome to the technical support center for optimizing the chromatographic analysis of 1-Pentyl-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chromatographic resolution of this and structurally similar acidic compounds.
Introduction
This compound is an acidic compound, and like many carboxylic acids, its chromatographic behavior is highly dependent on the analytical conditions.[1] Achieving optimal resolution, peak shape, and retention is critical for accurate quantification and method robustness. This guide will walk you through common issues and provide scientifically grounded troubleshooting strategies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, offering step-by-step guidance to resolve them.
Issue 1: Poor Peak Shape (Tailing)
Symptom: The peak for this compound exhibits asymmetry, with a "tail" extending from the back of the peak.
Primary Cause: Secondary interactions between the acidic analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[2][3]
Solutions:
-
Mobile Phase pH Optimization: The ionization state of this compound is crucial.[4][5]
-
Explanation: At a mobile phase pH near the pKa of the carboxylic acid, a mixture of ionized (more polar) and non-ionized (less polar) forms will exist, leading to peak broadening or splitting.[5] To ensure a single, consistent form and minimize interactions with silanols, it's essential to control the pH.
-
Protocol: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte. This suppresses the ionization of the carboxylic acid, making it less polar and more retained by a reversed-phase column, while also minimizing interactions with acidic silanol groups.[6][7][8][9]
-
Recommended Buffers: Use a buffer with a pKa close to the desired mobile phase pH for stable and reproducible results.[6] Common choices for acidic mobile phases include phosphate or acetate buffers.[10]
-
-
Stationary Phase Selection:
-
Explanation: Not all C18 columns are the same. High-purity silica columns with minimal residual silanol activity are recommended to reduce peak tailing for polar and ionizable compounds.[2]
-
Recommendation: Employ a modern, high-purity silica-based C18 or a column with a polar-embedded or end-capped stationary phase.[11][12] These phases are designed to shield residual silanols, leading to improved peak symmetry for acidic and basic compounds.[12]
-
-
Flow Rate and Temperature Adjustment:
-
Explanation: Optimizing the flow rate can improve peak shape by affecting the mass transfer of the analyte between the mobile and stationary phases.[13] Increasing the column temperature can also enhance efficiency and reduce peak broadening.[13]
-
Action: Experiment with reducing the flow rate or increasing the column temperature (e.g., to 30-40°C) to see if peak shape improves.
-
Issue 2: Inconsistent Retention Times
Symptom: The retention time of the analyte peak shifts between injections or over a sequence of runs.
Primary Cause: Lack of proper mobile phase buffering or fluctuations in mobile phase composition.[5]
Solutions:
-
Ensure Adequate Buffering:
-
Explanation: As an ionizable compound, the retention of this compound is highly sensitive to small changes in mobile phase pH.[5][6] An unbuffered or inadequately buffered mobile phase can lead to significant retention time drift.[5]
-
Protocol: Always use a buffer in your mobile phase, ensuring its concentration is sufficient (typically 10-25 mM) to maintain a constant pH.[2] The chosen buffer should have a pKa within one pH unit of your target mobile phase pH.[6]
-
-
Mobile Phase Preparation:
-
Explanation: Inconsistent preparation of the mobile phase, especially the aqueous-organic ratio, can cause retention shifts.
-
Action: Prepare the mobile phase accurately and consistently. It is often best to pre-mix the aqueous and organic components to avoid proportioning valve errors in the HPLC system. Ensure the mobile phase is thoroughly degassed to prevent bubble formation, which can affect pump performance and retention times.
-
Issue 3: Co-elution with Impurities or Other Analytes
Symptom: The peak for this compound is not fully separated from an adjacent peak.
Primary Cause: Insufficient selectivity of the chromatographic system for the compounds of interest.
Solutions:
-
Modify Mobile Phase Selectivity:
-
Explanation: Changing the organic modifier or the pH of the mobile phase can alter the selectivity of the separation.[11]
-
Action:
-
Try switching the organic solvent (e.g., from acetonitrile to methanol, or vice versa). These solvents have different properties and can provide different selectivities.[14]
-
Systematically adjust the mobile phase pH. Even small changes in pH can significantly impact the retention of ionizable compounds, potentially resolving co-eluting peaks.[4][8]
-
-
-
Change Stationary Phase:
-
Explanation: If modifying the mobile phase is insufficient, a different stationary phase chemistry may be required to achieve the desired separation.[15]
-
Action: Consider a stationary phase with a different selectivity. For example, a phenyl-hexyl or a polar-embedded phase might offer different interactions compared to a standard C18, leading to better resolution.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for this compound?
A1: A good starting point for a reversed-phase HPLC method would be:
-
Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient elution with an aqueous component containing a buffer at an acidic pH (e.g., 0.1% formic acid or a phosphate buffer at pH 2.5-3.0) and an organic component like acetonitrile or methanol.[16]
-
Detection: UV detection at the lambda max of the compound, which is around 300 nm.[17]
Q2: Can I use a mobile phase without a buffer?
A2: It is strongly discouraged. For an ionizable compound like this compound, the absence of a buffer will likely lead to poor peak shape and drifting retention times due to a lack of pH control.[10]
Q3: My peak is split. What could be the cause?
A3: Peak splitting for an ionizable compound often occurs when the mobile phase pH is very close to the analyte's pKa.[5] At this pH, both the ionized and non-ionized forms of the molecule are present in significant amounts and may separate slightly on the column. To resolve this, adjust the mobile phase pH to be at least 2 units away from the pKa. Other potential causes include column contamination at the inlet or a void in the column packing.[3]
Q4: How does the pentyl chain affect the chromatography?
A4: The 1-pentyl group provides significant hydrophobicity to the molecule. This will result in good retention on a reversed-phase column (like a C18) with a typical aqueous/organic mobile phase. The combination of the hydrophobic pentyl chain and the polar carboxylic acid group makes the molecule amenable to manipulation of retention and selectivity through changes in mobile phase pH and organic content.
Visualizing the Workflow
Method Development Workflow for Acidic Compounds
The following diagram outlines a logical workflow for developing a robust chromatographic method for this compound.
Sources
- 1. This compound | C13H16N2O2 | CID 18695504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. rjptonline.org [rjptonline.org]
- 15. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 16. mdpi.com [mdpi.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Comparative Guide to 1-Pentyl-1H-indazole-3-carboxylic Acid and Other Synthetic Cannabinoids for Preclinical Research
Abstract
This guide provides an in-depth comparative analysis of 1-Pentyl-1H-indazole-3-carboxylic acid against a panel of other prevalent synthetic cannabinoids (SCs). Designed for researchers, scientists, and drug development professionals, this document elucidates the critical distinctions in chemical structure, metabolic origin, receptor pharmacology, and analytical detection. We present quantitative experimental data for cannabinoid receptor binding affinity (Kᵢ) and functional potency (EC₅₀) for several key SCs, including JWH-018, AMB-FUBINACA, UR-144, and the parent compound of our subject, PB-22. Furthermore, this guide furnishes detailed, step-by-step protocols for essential in vitro assays—namely, competitive radioligand binding and cAMP functional assays—to empower researchers in their own characterization efforts. The objective is to provide a foundational resource that explains the causality behind experimental choices and supports the rigorous, evidence-based evaluation of these compounds in a preclinical research setting.
Introduction and Scientific Context
The landscape of cannabinoid research is continually evolving with the emergence of novel synthetic cannabinoids (SCs). These compounds, often designed as agonists of the cannabinoid receptors CB1 and CB2, present unique pharmacological profiles. A critical aspect of SC research, particularly for forensic and toxicological analysis, is the characterization of their metabolites. Many parent SCs are rapidly and extensively metabolized in vivo, making the metabolites the primary targets for detection in biological matrices.
This guide focuses on This compound , a compound of significant interest not as a primary psychoactive agent, but as a major metabolite of indazole-based synthetic cannabinoids. Unlike its parent compounds, which are engineered for high receptor affinity, this carboxylic acid metabolite often exhibits substantially different pharmacological activity. Understanding this metabolic transformation and the resulting pharmacological profile is paramount for interpreting toxicological findings and developing comprehensive analytical methods.
The objective of this document is to provide a rigorous, objective comparison of this compound with other well-characterized SCs from different structural classes. We will explore differences in:
-
Structural Class and Metabolic Origin: Differentiating between parent compounds and their metabolic products.
-
Cannabinoid Receptor Pharmacology: Quantitatively comparing receptor binding affinity (Kᵢ) and functional potency (EC₅₀).
-
Experimental Characterization: Providing validated protocols for in vitro analysis.
Chemical Structure and Metabolic Context
The pharmacological and toxicological profile of a synthetic cannabinoid is intrinsically linked to its chemical structure and its biotransformation pathways.
2.1. Subject Compound: this compound
-
Structure: This compound features an indazole core, a pentyl chain attached to the indazole nitrogen (N1), and a carboxylic acid group at the 3-position.
-
Metabolic Origin: this compound is not typically synthesized for its direct cannabinoid activity. Instead, it is the product of in vivo ester or amide hydrolysis of a parent synthetic cannabinoid. For instance, it is a key metabolite of compounds like NPB-22 (the indazole analog of PB-22) following the cleavage of the ester linkage.[1] This metabolic step represents a detoxification pathway, as the addition of the polar carboxylic acid group facilitates urinary excretion and generally reduces or abolishes activity at cannabinoid receptors.[2]
2.2. Comparator Synthetic Cannabinoids
To provide a robust comparison, we have selected several widely studied SCs from distinct chemical classes.
-
PB-22 (Indole Ester): A close structural analog of the indazole-based parent compounds. PB-22 itself is an ester that undergoes hydrolysis to form 1-pentyl-1H-indole -3-carboxylic acid.[3][4][5] This highlights a parallel metabolic fate across different core structures.
-
JWH-018 (Naphthoylindole): One of the first widely recognized SCs, serving as a benchmark for CB1 receptor agonism.[6]
-
AMB-FUBINACA (Indazole-carboxamide): An ultra-potent indazole-based agonist known for its high efficacy and association with severe toxic effects.[7][8]
-
UR-144 (Tetramethylcyclopropylindole): An SC initially developed with selectivity for the peripheral CB2 receptor over the central CB1 receptor.[9][10]
The structural diversity of these comparators allows for a broad analysis of how different chemical scaffolds influence pharmacological outcomes.
Comparative Pharmacology
The primary molecular targets for these compounds are the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[11] Agonist binding to these receptors, particularly CB1, initiates a signaling cascade responsible for the psychoactive effects.
3.1. Mechanism of Action: Cannabinoid Receptor Signaling
Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic adenosine monophosphate (cAMP).[12] This is a hallmark of Gᵢ/ₒ-coupled receptor activation. Additionally, it triggers other pathways, including the activation of mitogen-activated protein kinases (MAPK) like ERK and the modulation of ion channels.[13]
}
Figure 1. Simplified CB1 receptor signaling pathway via Gᵢ/ₒ protein coupling.
3.2. Receptor Binding Affinity and Functional Potency
The interaction of a compound with a receptor is defined by two key parameters:
-
Affinity (Kᵢ): The concentration of the drug required to occupy 50% of the receptors in the absence of an agonist. A lower Kᵢ value indicates a higher binding affinity.
-
Potency (EC₅₀): The concentration of the drug that produces 50% of its maximal effect. A lower EC₅₀ value indicates a more potent compound.
Studies have shown that while parent SCs like PB-22, JWH-018, and AMB-FUBINACA are potent, high-affinity agonists at CB1 and CB2 receptors, their carboxylic acid metabolites are typically inactive or significantly less active.[2][14] For example, research on NPB-22, the indazole analog of PB-22, revealed that its degradation product, pentyl indazole 3-carboxylic acid, did not exhibit activity at the CB1 receptor.[1]
The following table summarizes publicly available pharmacological data for the selected comparator compounds.
| Compound | Structural Class | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | CB1 EC₅₀ (nM) |
| This compound | Metabolite | Inactive [1] | N/A | Inactive [1] |
| 5F-PB-22 (Parent Compound) | Indole Ester | 0.13[15] | N/A | 3.7[15] |
| JWH-018 | Naphthoylindole | 9.00[6] | 2.94[6] | 102[6] |
| AMB-FUBINACA | Indazole-carboxamide | 10.04[7] | 0.786[7] | 0.54[7] |
| UR-144 | Tetramethylcyclopropylindole | 150[9][10] | 1.8[9][10] | 421[10] |
| N/A: Data not readily available in cited sources. Kᵢ and EC₅₀ values can vary based on the specific assay conditions. |
This data clearly illustrates a critical principle: metabolic hydrolysis of ester or amide-based SCs to their corresponding carboxylic acids effectively serves as a deactivation step, drastically reducing or eliminating cannabinoid receptor activity. This is in contrast to hydroxylated metabolites of some SCs, such as JWH-018, which can retain significant receptor affinity and activity.[2][16]
Experimental Protocols for In Vitro Characterization
To ensure trustworthiness and reproducibility, the protocols described below are based on established methodologies in cannabinoid pharmacology. They represent self-validating systems when appropriate controls are included.
4.1. Protocol 1: Competitive Radioligand Binding Assay for CB1/CB2
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Causality Behind Experimental Choices:
-
Radioligand: [³H]CP-55,940 is a high-affinity, non-selective cannabinoid agonist commonly used. Its high affinity ensures a stable signal, and its use allows for the characterization of a wide range of competing ligands.
-
Membrane Preparation: Using membranes from cells overexpressing the target receptor (e.g., HEK-293 or CHO cells) provides a high concentration of receptors, leading to a robust and reproducible signal.
-
Non-Specific Binding: This is determined in the presence of a high concentration of a known, potent, unlabeled ligand (e.g., WIN 55,212-2) to saturate all specific binding sites. Subtracting this value from total binding isolates the specific interaction with the cannabinoid receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Culture HEK-293 cells stably expressing human CB1 or CB2 receptors. Harvest cells, homogenize in a lysis buffer (e.g., 50 mM Tris-HCl), and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation.
-
50 µL of [³H]CP-55,940 at a final concentration near its Kₑ value (e.g., 0.5-1.0 nM).
-
50 µL of the test compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle for total binding. For non-specific binding, add a saturating concentration of an unlabeled ligand like WIN 55,212-2 (e.g., 10 µM).
-
-
Incubation: Incubate the plate at 30°C for 90 minutes to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 1 mg/mL BSA) to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
}
Figure 2. Experimental workflow for the competitive radioligand binding assay.
4.2. Protocol 2: cAMP Inhibition Functional Assay
This assay measures the functional potency (EC₅₀) of an agonist by quantifying its ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Causality Behind Experimental Choices:
-
Forskolin Stimulation: Forskolin is a direct activator of adenylyl cyclase. Pre-stimulating the cells with forskolin elevates the basal cAMP level, creating a large dynamic range to robustly measure the inhibitory effect of the CB1 agonist.[12]
-
Phosphodiesterase Inhibitor: An agent like IBMX is included to prevent the enzymatic degradation of cAMP by phosphodiesterases within the cell.[17] This ensures that the measured cAMP level accurately reflects the activity of adenylyl cyclase.
-
Detection Method: Homogeneous Time-Resolved Fluorescence (HTRF) or similar immunoassay-based kits provide a sensitive and high-throughput method for quantifying intracellular cAMP.
Step-by-Step Methodology:
-
Cell Culture: Plate CHO-K1 or HEK-293 cells expressing the human CB1 receptor in a 384-well plate and culture overnight.
-
Assay Preparation: Remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX). Incubate for 30 minutes at 37°C.
-
Ligand Treatment: Add the test compound at various concentrations, followed immediately by the addition of forskolin (e.g., 5 µM final concentration) to stimulate cAMP production.
-
Incubation: Incubate the plate for 30 minutes at 37°C to allow for the modulation of cAMP production by the agonist.
-
Lysis and Detection: Stop the reaction by adding the lysis buffer provided in a commercial cAMP detection kit (e.g., HTRF or LANCE Ultra cAMP kits). Follow the manufacturer's instructions to add the detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate).
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a compatible microplate reader capable of measuring the time-resolved fluorescence signal.
-
Data Analysis: Calculate the percent inhibition of the forskolin response for each concentration of the test compound. Plot the percent inhibition against the log concentration of the compound and use non-linear regression to determine the EC₅₀ value.
Summary and Conclusion
The comparative analysis presented in this guide underscores a fundamental principle in synthetic cannabinoid pharmacology and toxicology: the critical role of metabolism in modulating biological activity.
-
This compound is best understood not as a primary cannabinoid agonist, but as an inactive terminal metabolite . Its presence in biological samples is an indicator of exposure to a parent indazole-based SC, but it does not itself contribute to the pharmacological effects at cannabinoid receptors.[1]
-
In stark contrast, parent compounds like 5F-PB-22 and AMB-FUBINACA are exceptionally potent and high-efficacy agonists, with nanomolar or even sub-nanomolar affinity and potency at the CB1 receptor.[7][15] This high potency is a key factor in the severe toxicity profiles associated with these compounds.
-
Other compounds like JWH-018 and UR-144 exhibit more varied profiles. JWH-018 is a potent dual CB1/CB2 agonist, while UR-144 shows a preference for the CB2 receptor, though it retains activity at CB1.[6][10]
For researchers in drug development and toxicology, this distinction is paramount. Analytical methods must be designed to detect not only the parent compounds but also their key metabolites to accurately confirm exposure. Furthermore, understanding that metabolic hydrolysis can serve as a deactivation pathway is crucial for building accurate pharmacokinetic and pharmacodynamic (PK/PD) models. The provided experimental protocols offer a validated framework for researchers to independently characterize novel compounds and their metabolites, contributing to a safer and more informed research environment.
References
-
Sobolevsky, T., Prasolov, I., & Rodchenkov, G. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Drug Testing and Analysis, 6(9), 899-906. [Link][3]
-
De Luca, M. A., et al. (2016). Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135. Neuropharmacology, 105, 630-638. [Link][15]
-
Wikipedia contributors. (2023). AMB-FUBINACA. Wikipedia, The Free Encyclopedia. [Link][7]
-
Hess, C., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Forensic Toxicology, 32(1), 1-12. [Link][4]
-
Wikipedia contributors. (2023). JWH-018. Wikipedia, The Free Encyclopedia. [Link][6]
-
Rajasekaran, M., et al. (2013). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. Toxicology and Applied Pharmacology, 269(2), 103-109. [Link][16]
-
Giorgetti, A., & Auwärter, V. (2020). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. Toxins, 12(11), 704. [Link][8]
-
ResearchGate. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. [Link][5]
-
Brents, L. K., et al. (2011). Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity. PLoS ONE, 6(7), e21917. [Link][2]
-
Finlay, D. B., et al. (2019). Do Toxic Synthetic Cannabinoid Receptor Agonists Have Signature in Vitro Activity Profiles? A Case Study of AMB-FUBINACA. ACS Chemical Neuroscience, 10(10), 4235-4248. [Link][18]
-
S. H. Kim, et al. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Journal of Analytical Toxicology, 41(6), 527-538. [Link][19]
-
Wikipedia contributors. (2023). UR-144. Wikipedia, The Free Encyclopedia. [Link][10]
-
Carlier, J., et al. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Analytical Chemistry, 88(22), 11114-11122. [Link][14]
-
Rajasekaran, M., et al. (2013). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists. Toxicology and Applied Pharmacology, 269(2), 103-109. [Link]
-
U.S. Department of Energy, Office of Scientific and Technical Information. (2013). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. [Link][20]
-
Laprairie, R. B., et al. (2017). Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling. Methods in Enzymology, 593, 225-243. [Link][21]
-
The University of Alabama at Birmingham. (2016). The Validation of the Synthetic Cannabinoid 5-fluoro PB-22. UAB Digital Commons. [Link][22]
-
ResearchGate. (2020). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. [Link][13]
-
Finlay, D. B., et al. (2019). Do Toxic Synthetic Cannabinoid Receptor Agonists Have Signature in Vitro Activity Profiles? A Case Study of AMB-FUBINACA. ACS Chemical Neuroscience, 10(10), 4235-4248. [Link][23]
-
ResearchGate. (2016). Native CB1 receptor affinity, intrisic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135. [Link][24]
-
DEA Diversion Control Division. (n.d.). PB-22 and 5F-PB-22. Drug & Chemical Evaluation Section. [Link][25]
-
Eurofins DiscoverX. (n.d.). CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link][11]
-
Marshall University. (2016). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall Digital Scholar. [Link][26]
-
Marshall University. (2015). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall Digital Scholar. [Link][27]
-
Vemuri, V. K., et al. (2013). CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. Journal of Neurochemistry, 125(2), 224-234. [Link][12]
-
Marshall University. (2011). Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. Marshall Digital Scholar. [Link][28]
-
ResearchGate. (2015). Assay of CB1 Receptor Binding. [Link][29]
-
Martínez-Pinilla, E., et al. (2019). Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors. Frontiers in Pharmacology, 10, 484. [Link][30]
-
K. He, et al. (2023). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Scientific Reports, 13(1), 1-13. [Link][31]
-
World Health Organization. (2017). UR-144 Critical Review Report. ECDD Repository. [Link][32]
-
ResearchGate. (2020). Binding pose of PB-22 in CB1 active conformation. [Link][33]
-
BMG Labtech. (n.d.). Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1). [Link][34]
-
H.-C. Liu, et al. (2016). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. AAPS Journal, 18(4), 936-947. [Link][35]
-
Kevin, R. C., et al. (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. Frontiers in Psychiatry, 13, 1048836. [Link][36]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link][37]
-
ResearchGate. (2013). New cannabimimetic indazole derivatives, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) and N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA) identified as designer drugs in illegal products. [Link][38]
-
ResearchGate. (2018). The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid. [Link][1]
-
K. K. Al-Saffar, et al. (2020). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the. Forensic Toxicology, 38(2), 439-451. [Link][39]
-
S. Cha, et al. (2018). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Journal of Analytical Toxicology, 42(7), 473-481. [Link][40]
-
S. D. Banister, et al. (2022). Defining Steric Requirements at CB1 and CB2 Cannabinoid Receptors Using Synthetic Cannabinoid Receptor Agonists 5F-AB-PINACA, 5F-ADB-PINACA, PX-1, PX-2, NNL-1, and Their Analogues. ACS Chemical Neuroscience, 13(9), 1363-1376. [Link][41]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. JWH-018 - Wikipedia [en.wikipedia.org]
- 7. AMB-FUBINACA - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. soft-tox.org [soft-tox.org]
- 10. UR-144 - Wikipedia [en.wikipedia.org]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors (Journal Article) | OSTI.GOV [osti.gov]
- 21. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 26. marshall.edu [marshall.edu]
- 27. marshall.edu [marshall.edu]
- 28. marshall.edu [marshall.edu]
- 29. researchgate.net [researchgate.net]
- 30. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ecddrepository.org [ecddrepository.org]
- 33. researchgate.net [researchgate.net]
- 34. bmglabtech.com [bmglabtech.com]
- 35. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Frontiers | Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 [frontiersin.org]
- 37. This compound | C13H16N2O2 | CID 18695504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 40. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Defining Steric Requirements at CB1 and CB2 Cannabinoid Receptors Using Synthetic Cannabinoid Receptor Agonists 5F-AB-PINACA, 5F-ADB-PINACA, PX-1, PX-2, NNL-1, and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Evolving Challenge of Synthetic Cannabinoid Detection
An In-Depth Technical Guide to the Comparative Analysis of Analytical Methods for Synthetic Cannabinoid Detection
Synthetic cannabinoids (SCs), often misleadingly marketed as "herbal incense" or "potpourri" under brand names like "Spice" and "K2," represent a large and structurally diverse class of novel psychoactive substances (NPS).[1][2] Originally developed for therapeutic research, these compounds are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component in cannabis.[3][4] However, clandestine labs continually alter their chemical structures to evade legislation, leading to a dynamic and unpredictable landscape for forensic and clinical toxicologists.[2][5][6] This constant evolution presents a significant analytical challenge: methods must be sensitive enough to detect potent compounds at low concentrations and specific enough to differentiate between a multitude of structurally similar analogs.[1][5][7]
The choice of analytical method is critically dependent on the sample matrix—be it seized plant material, powders, blood, urine, or oral fluid—and the ultimate goal of the analysis, whether for rapid screening or definitive confirmation.[5][8][9][10] This guide provides a comparative overview of the primary analytical techniques employed for SC detection, delving into the scientific principles, experimental workflows, and the critical rationale behind methodological choices.
Initial Screening: The Role of Immunoassays
For laboratories facing high sample volumes, particularly in clinical or workplace drug testing, immunoassays (IAs) serve as a valuable first-line screening tool.
Scientific Principle & Causality
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), operate on the principle of specific antibody-antigen recognition.[11][12] An antibody, designed to bind to a specific SC metabolite, is immobilized. When a sample containing the target metabolite is introduced, it competes with a labeled enzyme-conjugate for binding sites on the antibody. The resulting signal is inversely proportional to the amount of drug present in the sample. This competitive binding mechanism allows for rapid, qualitative (or semi-quantitative) detection.
Advantages and Critical Limitations
The primary advantages of immunoassays are their high throughput, cost-effectiveness, and minimal sample preparation requirements, making them ideal for screening large batches of samples.[11] However, their utility is constrained by significant limitations rooted in their design.
-
Cross-Reactivity and False Negatives: The core weakness of IAs is their reliance on antibodies developed for specific, often older, SC structures, such as the JWH-018 pentanoic acid metabolite.[11][13] As new generations of SCs with different core structures and metabolic pathways emerge, the antibodies may fail to recognize them, leading to a high rate of false negatives.[12][14][15] This is the single most critical reason why IA results alone are insufficient for comprehensive SC screening.
-
Lack of Specificity: A positive IA result is only presumptive. The antibody may cross-react with other structurally related compounds, meaning it cannot definitively identify the specific SC consumed.[13]
-
Confirmatory Testing is Mandatory: Due to these limitations, every presumptive positive result from an immunoassay must be confirmed by a more specific and sensitive technique, such as mass spectrometry.[11][15]
Typical Immunoassay Workflow
Caption: General workflow for an ELISA-based screening test.
Experimental Protocol: Homogeneous Enzyme Immunoassay (HEIA)
-
Calibration: Perform a daily calibration using certified negative urine and calibrators fortified with the target metabolite (e.g., JWH-018 N-pentanoic acid) at specified concentrations (e.g., 0, 10, and 20 µg/L).[11]
-
Sample Preparation: Centrifuge urine samples to pellet any sediment. Use 10 µL of the supernatant for analysis. No extraction is required.[11]
-
Reagent Addition: Pipette 10 µL of the sample or calibrator into a cuvette. Add 100 µL of the first reagent containing the specific antibodies and incubate for a defined period (e.g., 3 minutes).[11]
-
Enzyme Reaction: Add the second reagent containing the enzyme-drug conjugate. The active enzyme will react with the substrate, causing a change in absorbance.
-
Detection: Measure the rate of change in absorbance at 340 nm using a spectrophotometer. The enzyme activity is correlated to the concentration of the target analyte in the sample.[11]
Confirmatory Methods: Mass Spectrometry
Mass spectrometry (MS) is the gold standard for the definitive identification and quantification of synthetic cannabinoids. It is always coupled with a chromatographic separation technique to resolve the complex mixtures found in biological samples and seized materials.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has long been a workhorse in forensic laboratories for drug analysis due to its high resolving power and standardized ionization methods.
Scientific Principle & Causality
In GC-MS, the sample is first vaporized in a heated inlet and separated based on its volatility and interaction with a stationary phase inside a long capillary column.[16] As compounds elute from the column, they enter the mass spectrometer, where they are typically ionized by a high-energy beam of electrons (Electron Ionization, EI). This hard ionization technique causes predictable and reproducible fragmentation of the molecule. The resulting mass spectrum, or "chemical fingerprint," can be compared against established spectral libraries (e.g., NIST, SWGDRUG) for confident identification.[1][16]
Advantages and Critical Limitations
-
High Chromatographic Efficiency: GC provides excellent separation of structurally similar compounds.[17]
-
Standardized Libraries: The highly reproducible nature of EI fragmentation allows for the creation of extensive and reliable spectral libraries, which is the primary reason for its historical dominance in drug confirmation.[16]
-
Thermal Degradation: The requirement for high temperatures in the GC inlet can cause thermally labile SCs, particularly newer generations with amide or ester linkages, to degrade before detection.[16] This can lead to the misidentification of a compound or a complete failure to detect it.
-
Derivatization: Many SC metabolites are too polar to pass through a GC column. They require a chemical derivatization step (e.g., silylation) to increase their volatility, which adds time, cost, and potential for analytical error to the workflow.[18]
Typical GC-MS Workflow
Caption: Workflow for synthetic cannabinoid analysis by GC-MS.
Experimental Protocol: GC-MS Analysis of Seized Herbal Material
-
Sample Preparation: Accurately weigh 10 mg of ground herbal material and place it into a vial.[1]
-
Extraction: Add 10 mL of methanol and extract using ultrasonication for 10 minutes.[1]
-
Clarification: Centrifuge the extract for 5 minutes at 3,000 rpm. Filter the supernatant into an autosampler vial.[1]
-
GC-MS Conditions:
-
Injection: Inject 1 µL of the extract in splitless mode into a GC inlet held at 250°C.
-
Column: Use a standard non-polar column, such as a 5% phenyl-methylpolysiloxane (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 150°C, ramp to 300°C at 15°C/min, and hold for 10 minutes.
-
MS Conditions: Acquire data in full scan mode from m/z 40-550 after a solvent delay.
-
-
Data Analysis: Compare the acquired mass spectra of detected peaks against a validated spectral library for identification.[19]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred technique for the analysis of SCs in biological matrices and has become the method of choice in modern toxicology labs.[8]
Scientific Principle & Causality
LC separates compounds in a liquid phase based on their physicochemical properties (e.g., polarity) and interactions with the column's stationary phase (e.g., C18).[20] This technique is ideal for polar metabolites and thermally unstable compounds. Following separation, "soft" ionization techniques like Electrospray Ionization (ESI) are used, which typically keep the molecule intact, preserving the crucial molecular ion.
The power of LC-MS/MS lies in its second stage of mass analysis. In a triple quadrupole instrument, the first quadrupole (Q1) selects a specific parent ion (e.g., the protonated molecule [M+H]⁺). This ion is then fragmented in the second quadrupole (Q2, collision cell), and the resulting product ions are scanned in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific and sensitive because it monitors for a unique transition (parent ion → product ion), effectively filtering out chemical noise from the matrix.[1][3]
Advantages and Critical Limitations
-
Superior Sensitivity & Specificity: The MRM acquisition mode makes LC-MS/MS the most sensitive and specific technique for quantifying known SCs and their metabolites in complex biological fluids like blood and urine.[1][21]
-
Analysis of Labile Compounds: The absence of high heat prevents the degradation of thermally sensitive SCs.[11]
-
Minimal Sample Prep: For some applications (e.g., urine), a simple "dilute-and-shoot" approach is feasible, increasing throughput.[22]
-
Matrix Effects: A significant challenge where co-eluting substances from the biological matrix interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[23] This can compromise quantitative accuracy and must be carefully evaluated during method validation using techniques like post-column infusion.
-
Targeted Nature: Like a standard GC-MS library search, traditional LC-MS/MS methods are targeted. You must pre-define the parent and product ions for each compound you wish to detect. This makes it difficult to identify truly novel analogs for which this information is unknown.[4][24]
Typical LC-MS/MS Workflow
Caption: Workflow for targeted SC analysis using LC-MS/MS.
Experimental Protocol: LC-MS/MS Analysis of SC Metabolites in Urine
-
Sample Preparation: Use a "dilute-and-shoot" method. Combine 100 µL of urine with 900 µL of an internal standard solution (in methanol/water). Vortex and centrifuge.[22]
-
LC Conditions:
-
MS/MS Conditions:
-
Ionization: Use heated electrospray ionization (HESI) in positive ion mode.
-
Acquisition: Operate in Multiple Reaction Monitoring (MRM) mode. For each analyte, define at least two specific precursor-to-product ion transitions for confident identification and quantification.
-
-
Data Analysis: Integrate the peak area for each MRM transition. Quantify the analyte concentration using a calibration curve prepared in synthetic urine. The method can be linear from 2 to 1,000 ng/mL.[22]
Advanced Approaches: High-Resolution Mass Spectrometry (HRMS)
To overcome the "targeted" limitation of traditional MS methods, High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-QTOF, LC-Orbitrap), has become indispensable for identifying unknown SCs.
Scientific Principle & Causality
Unlike nominal mass instruments (like triple quadrupoles), HRMS instruments can measure the mass of an ion with extremely high accuracy (typically <5 ppm). This allows for the determination of a compound's elemental formula.[25] This capability is revolutionary for NPS analysis because it enables the identification of a novel compound without an analytical reference standard.[24][26][27] Furthermore, techniques like Mass Defect Filtering can be used. Since the building blocks of SCs (C, H, N, O, F) have specific mass defects (the difference between exact mass and nominal mass), data can be filtered to specifically highlight molecules with a mass defect characteristic of SCs, making them stand out from the background noise.[24][26]
Comparative Summary of Analytical Methods
| Feature | Immunoassay (Screening) | GC-MS (Confirmation) | LC-MS/MS (Confirmation) | LC-HRMS (Untargeted) |
| Primary Use | High-throughput screening | Identification of knowns in seized materials | Quantification of knowns in biofluids | Identification of novel/unknown SCs |
| Selectivity | Low (class-specific) | High (with library match) | Very High (MRM) | Very High (accurate mass) |
| Sensitivity | Moderate (ng/mL)[1][13] | Good (sub-mg/L to mg/L)[1] | Excellent (sub-ng/mL)[22] | Excellent (ng/mL) |
| Throughput | Very High | Moderate | High | Moderate |
| Novel Compound ID | No | Difficult (requires library) | No (targeted) | Yes (primary advantage) [24][26] |
| Key Advantage | Speed and cost | Robust EI spectral libraries | Sensitivity and specificity for metabolites | Untargeted screening capability |
| Key Limitation | False negatives due to new analogs[12][14] | Thermal degradation of analytes[16] | Matrix effects, targeted nature[4][23] | High cost, complex data analysis |
| Sample Prep | Minimal | Moderate (extraction, derivatization) | Minimal to Moderate | Minimal to Moderate |
Conclusion and Future Outlook
The selection of an analytical method for synthetic cannabinoid detection is a strategic decision based on the specific objectives of the laboratory. There is no single "best" method; rather, a multi-tiered approach is most effective.
-
For high-volume screening , immunoassays remain a viable, cost-effective starting point, but their limitations must be understood. Laboratories must acknowledge the high probability of missing newer generations of SCs and should never report results without confirmation.[12][15]
-
For routine confirmation and quantification , LC-MS/MS is the undisputed gold standard, especially for biological matrices. Its superior sensitivity and ability to handle thermally labile metabolites without derivatization make it the most robust and reliable platform for targeted analysis.[1][8]
-
To combat the ever-evolving nature of the NPS market , the integration of LC-HRMS is essential. Its power to perform non-targeted analysis and identify novel compounds is the only way for forensic intelligence and public health monitoring to keep pace with the creativity of clandestine chemists.[24][26][27]
Ultimately, a comprehensive analytical strategy employs a combination of these techniques: rapid screening to cast a wide net, followed by highly specific and sensitive confirmation to ensure the accuracy and integrity of every result.
References
-
Kusano, M., Zaitsu, K., Tsuchihashi, H., & Ishii, A. (2014). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 197-214. [Link]
-
Arntson, A., Ofsa, B., Lancaster, C., Simon, J., McMullin, M., & Logan, B. (2013). Analysis of Synthetic Cannabinoids Using High-Resolution Mass Spectrometry and Mass Defect Filtering: Implications for Non-targeted Screening of Designer Drugs. RTI International. [Link]
-
Jia, W., et al. (2012). Analysis of Synthetic Cannabinoids Using High-Resolution Mass Spectrometry and Mass Defect Filtering: Implications for Nontargeted Screening of Designer Drugs. Analytical Chemistry, 84(7), 3291-3298. [Link]
-
Mogler, L., et al. (2017). Immunoassay screening in urine for synthetic cannabinoids – a feasible approach for forensic applications? Drug Testing and Analysis, 9(10), 1543-1549. [Link]
-
Saitman, A., et al. (2014). High-resolution mass spectrometric determination of the synthetic cannabinoids MAM-2201, AM-2201, AM-2232, and their metabolites in postmortem plasma and urine by LC/Q-TOFMS. International Journal of Legal Medicine, 129(6), 1233-1245. [Link]
-
Le, V. S., et al. (2013). Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine. Journal of Analytical Toxicology, 37(8), 537-543. [Link]
-
Walton, S. E., & Kahl, J. H. (2020). Target Analysis of Synthetic Cannabinoids in Blood and Urine. Methods in Molecular Biology, 2119, 103-122. [Link]
-
RTI International. (2012). Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering. [Link]
-
Lebel, P., et al. (2015). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids. Spectroscopy. [Link]
-
UNODC. (2021). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Franz, F., et al. (2017). Immunoassay screening in urine for synthetic cannabinoids - an evaluation of the diagnostic efficiency. Drug Testing and Analysis, 9(10), 1543-1549. [Link]
-
Silva, B., et al. (2021). Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. Journal of Chromatography A, 1636, 461783. [Link]
-
Giorgetti, A., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Biomedical Chromatography, 35(10), e5173. [Link]
-
Franz, F., et al. (2017). Immunoassay screening in urine for synthetic cannabinoids - An evaluation of the diagnostic efficiency. ResearchGate. [Link]
-
Giorgetti, A., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Biomedical Chromatography, 35(10), e5173. [Link]
-
Boettcher, M., et al. (2013). Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens. Journal of Analytical Toxicology, 37(5), 264-270. [Link]
-
Carlier, J., et al. (2014). Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology, 38(7), 375-384. [Link]
-
Salomone, A., et al. (2016). Analytical methods for the screening and determination of synthetic cannabinoids in oral fluid. ResearchGate. [Link]
-
AZoLifeSciences. (2020). Detecting New Synthetic Cannabinoids. [Link]
-
MDedge. (2019). Synthetic drugs pose regulatory, diagnostic challenges. [Link]
-
DigitalCommons@Molloy. (2015). Rapid Screening and Quantification of Synthetic Cannabinoids in DART-MS and NMR Spectroscopy. [Link]
-
Norman, C., et al. (2018). Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid. Journal of Analytical Toxicology, 42(8), 556-562. [Link]
-
Boyle, S. E. (2022). Evaluation and comparison of various sample preparation techniques for the analysis and quantitation of THC, synthetic cannabinoids, and metabolites by LC-MS/MS in human whole blood and urine. OpenBU. [Link]
-
Ellefsen, K. N. (2016). Synthetic cannabinoids: Analytical methods. ResearchGate. [Link]
-
LCGC International. (2015). Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. [Link]
-
Wujcik, W., et al. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Molecules, 27(24), 8728. [Link]
-
Anzillotti, L., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Molecules, 25(11), 2669. [Link]
-
theGIST. (2016). Conquering K2: The Challenges of Synthetic Cannabinoids. [Link]
-
I.R.I.S. (2020). Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS), related metabolites and biomarkers of intake in biological matrices. [Link]
-
National Institute of Justice. (2022). Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. [Link]
-
Sisco, E., Burns, A., & Moorthy, A. (2021). A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids. National Institute of Standards and Technology. [Link]
-
Protti, M., & Mercolini, L. (2017). Synthetic cannabinoids in biological specimens: A review of current analytical methods and sample preparation techniques. ResearchGate. [Link]
-
LCGC International. (2024). Synthetic Cannabinoids Degradation Studied Using GC–MS. [Link]
-
C. T., Jack. (2020). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Cannabis Science and Technology. [Link]
-
ResearchGate. (2023). GC–MS as a valuable tool for analysing cannabinoid-containing gummies and identifying the synthetic process used for their production. [Link]
-
Zhang, J., et al. (2015). Rapid Analysis of Synthetic Cannabinoids Using a Miniature Mass Spectrometer with Ambient Ionization Capability. Analytical Chemistry, 87(12), 6063-6070. [Link]
-
Dong, H., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules, 28(6), 2635. [Link]
-
Al-Masri, M., et al. (2020). Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market. ACS Omega, 5(8), 4128-4135. [Link]
-
Sisco, E., et al. (2021). Comparing Two Analytical Workflows for Seized Drug Analysis of Synthetic Cannabinoids, Cathinones, and Opioids. National Institute of Standards and Technology. [Link]
-
Al-Ali, S. M., et al. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science OA, 10(3), FSO948. [Link]
-
National Institute of Standards and Technology. NIST Tools for Cannabis Laboratory Quality Assurance. [Link]
Sources
- 1. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward | National Institute of Justice [nij.ojp.gov]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunoassay screening in urine for synthetic cannabinoids - an evaluation of the diagnostic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids | NIST [nist.gov]
- 18. cannabissciencetech.com [cannabissciencetech.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. academic.oup.com [academic.oup.com]
- 21. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 22. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. High-resolution mass spectrometric determination of the synthetic cannabinoids MAM-2201, AM-2201, AM-2232, and their metabolites in postmortem plasma and urine by LC/Q-TOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering | RTI [rti.org]
A Comparative Guide to the Validation of 1-Pentyl-1H-indazole-3-carboxylic Acid as a Metabolite of APINACA
For researchers, forensic toxicologists, and drug development professionals, the accurate identification and quantification of drug metabolites are paramount for understanding pharmacokinetics, establishing biomarkers of exposure, and ensuring regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 1-pentyl-1H-indazole-3-carboxylic acid as a primary metabolite of the synthetic cannabinoid APINACA (also known as AKB48).
APINACA, an adamantyl-indazole-carboxamide synthetic cannabinoid, undergoes extensive metabolism in the body. The parent compound is often found at very low concentrations or is entirely absent in urine samples, making the detection of its metabolites crucial for confirming exposure.[1] Among its various metabolic products, this compound, formed through the hydrolysis of the amide linkage, is a key and abundant urinary marker.[2][3] This guide will objectively compare the two most prevalent analytical techniques for its validation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Metabolic Pathway of APINACA
The primary metabolic transformation of APINACA leading to the formation of this compound is the enzymatic hydrolysis of the amide bond. This process is a common metabolic route for many synthetic cannabinoids containing an amide linkage.[1] The resulting carboxylic acid metabolite is more polar than the parent compound, facilitating its excretion in urine, often as a glucuronide conjugate.[2]
Caption: Metabolic pathway of APINACA to its carboxylic acid metabolite.
Comparative Analysis of Validation Methodologies: LC-MS/MS vs. GC-MS
The choice between LC-MS/MS and GC-MS for the validation of this compound depends on several factors, including the required sensitivity, sample throughput, and the available instrumentation. Both techniques offer high selectivity and sensitivity, making them suitable for forensic and clinical applications.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of analytes in the liquid phase followed by ionization and mass analysis. | Separation of volatile analytes in the gas phase followed by ionization and mass analysis. |
| Sample Preparation | Often requires enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Derivatization is generally not required. | Requires enzymatic hydrolysis, extraction, and mandatory derivatization to increase volatility and thermal stability of the carboxylic acid metabolite. |
| Sensitivity | Typically offers higher sensitivity (sub-ng/mL levels). | Sensitivity is good but can be limited by the efficiency of the derivatization step and potential for thermal degradation. |
| Throughput | Generally higher due to shorter run times and less complex sample preparation. | Lower throughput due to the additional derivatization step and potentially longer chromatographic runs. |
| Specificity | High specificity is achieved through the selection of precursor and product ion transitions (Multiple Reaction Monitoring - MRM). | High specificity is achieved through characteristic fragmentation patterns in the mass spectrum. |
| Instrumentation Cost | Generally higher initial instrument cost. | Lower initial instrument cost compared to LC-MS/MS. |
| Challenges | Matrix effects (ion suppression or enhancement) can impact quantification and require careful method development and validation. In-source fragmentation can sometimes complicate spectral interpretation.[4][5] | The derivatization step can be a source of variability and may not be 100% efficient. Thermal degradation of the analyte in the injector port or column can occur. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Quantification of this compound in Urine
This protocol provides a general framework for the analysis of this compound in urine using LC-MS/MS. Optimization of specific parameters will be required for individual instruments and laboratory conditions.
1. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
-
Enzymatic Hydrolysis: To 1 mL of urine, add an internal standard and a buffer solution (e.g., acetate buffer, pH 5.0). Add β-glucuronidase enzyme and incubate at an optimized temperature (e.g., 60°C) for a specified time (e.g., 1-3 hours) to cleave the glucuronide conjugates.[1][6] The choice of enzyme and incubation conditions should be carefully optimized for efficient hydrolysis.[7][8]
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode or polymeric SPE cartridge with methanol followed by deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a suitable organic solvent (e.g., methanol or a mixture of ethyl acetate and isopropanol).[9]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Caption: Workflow for LC-MS/MS analysis of APINACA metabolite.
2. LC-MS/MS Instrumental Parameters (Example)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or biphenyl reversed-phase column is commonly used for the separation of synthetic cannabinoids and their metabolites.[10][11]
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for at least two transitions for the analyte and one for the internal standard to ensure high selectivity and accurate quantification.
Protocol 2: GC-MS Method for the Analysis of this compound in Urine
This protocol outlines a general procedure for the GC-MS analysis of the target metabolite. The derivatization step is critical and requires careful optimization.
1. Sample Preparation: Hydrolysis, Extraction, and Derivatization
-
Enzymatic Hydrolysis and Extraction: Follow the same initial steps as in the LC-MS/MS protocol (enzymatic hydrolysis and LLE or SPE).
-
Derivatization: The carboxylic acid group of the metabolite must be derivatized to increase its volatility for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[12][13] The reaction is typically carried out by heating the dried extract with the derivatizing agent at a specific temperature (e.g., 70-100°C) for a set time (e.g., 20-30 minutes).
2. GC-MS Instrumental Parameters (Example)
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Splitless injection is often used to maximize sensitivity.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized metabolite.
Method Validation Parameters
A robust validation of the analytical method is essential to ensure the reliability of the results. Key validation parameters, in accordance with guidelines from organizations like the Scientific Working Group for Forensic Toxicology (SWGTOX), should be assessed.[14][15]
| Validation Parameter | Description | Typical Acceptance Criteria for Forensic Toxicology |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably distinguished from background noise. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be accurately and precisely quantified. | Signal-to-noise ratio ≥ 10; accuracy and precision within acceptable limits (e.g., ±20%).[16] |
| Accuracy (Bias) | The closeness of the measured value to the true value. | Within ±20% of the target concentration. |
| Precision (Repeatability and Intermediate Precision) | The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) ≤ 20%. |
| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the target analyte. | Assessed by comparing the response of the analyte in matrix versus a neat solution. |
| Extraction Recovery | The efficiency of the extraction process in recovering the analyte from the sample matrix. | Consistent and reproducible recovery across the calibration range. |
Conclusion and Recommendations
Both LC-MS/MS and GC-MS are powerful analytical techniques capable of validating this compound as a metabolite of APINACA.
-
LC-MS/MS is generally the preferred method for this application due to its higher sensitivity, higher throughput, and the avoidance of a potentially variable derivatization step. Its ability to directly analyze the polar carboxylic acid metabolite makes it a more straightforward and robust technique for routine quantitative analysis in forensic and clinical settings.
-
GC-MS remains a viable alternative , particularly in laboratories where LC-MS/MS is not available. However, careful optimization and validation of the derivatization procedure are critical to ensure accurate and reliable results.
Ultimately, the choice of methodology should be based on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and the expertise and instrumentation available in the laboratory. Regardless of the chosen technique, a thorough method validation is imperative to generate legally and scientifically defensible data.
References
-
FORENSIC TOXICOLOGY LABORATORY - NYC.gov. (n.d.). METHOD VALIDATION. Retrieved from [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452–474. Retrieved from [Link]
-
FORENSIC TOXICOLOGY LABORATORY - NYC.gov. (n.d.). METHOD VALIDATION CRITERIA. Retrieved from [Link]
- Wille, S. M. R., Peters, F. T., Di Fazio, V., & Samyn, N. (2010). Update of Standard Practices for New Method Validation in Forensic Toxicology. Current Pharmaceutical Design, 16(1), 1-11.
- Peters, F. T., Maurer, H. H. (2009). Practical aspects concerning validation and quality control for forensic and clinical bioanalytical quantitative methods. Accreditation and Quality Assurance, 14(4), 219-227.
-
Savchuk, S. A., Appolonova, S. A., Pechnikov, A. V., Rizvanova, L. N., Shestakova, K. M., & Tagliaro, F. (2018). In vivo metabolism of the new synthetic cannabinoid APINAC in rats by GC–MS and LC–QTOF-MS. Forensic Toxicology, 36(1), 12-23. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Multigram scale synthesis of synthetic cannabinoid metabolites. Retrieved from [Link]
-
G. A. K. An, J. D. Mosley, & J. D. Nunn. (2019). Incorporating In-Source Fragment Information Improves Metabolite Identification Accuracy in Untargeted LC-MS Data Sets. Journal of Proteome Research, 18(2), 791–796. Retrieved from [Link]
-
Restek. (n.d.). Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method. Retrieved from [Link]
-
V. V. P. M. S. C. S. A. G. S. T. M. L. E. a. P. D. D. C. a. M. P. (2019). Incorporating In-Source Fragments Improves Metabolite Identification Accuracy in Untargeted LCMS and LCMS/MS Datasets. Metabolites, 9(10), 221. Retrieved from [Link]
-
Wohlfarth, A., Gandhi, A. S., Pang, S., Zhu, M., Scheidweiler, K. B., & Huestis, M. A. (2014). Pentylindole/pentylindazole synthetic cannabinoids and their 5-fluoro analogs produce different primary metabolites: metabolite profiling for AB-PINACA and 5F-AB-PINACA. The AAPS journal, 16(5), 1131–1143. Retrieved from [Link]
- Uchiyama, N., Kawamura, M., Kikura-Hanajiri, R., & Goda, Y. (2012). Identification of two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA), and detection of five synthetic cannabinoids, AM-1220, AM-2233, AM-1241, CB-13 (CRA-13), and AM-1248, as designer drugs in illegal products. Forensic toxicology, 30(2), 114–125.
-
da Silva, A. C. C., de Souza, I. D., & Augusti, R. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 6(4), 43. Retrieved from [Link]
-
ResearchGate. (n.d.). Incorporating In-Source Fragment Information Improves Metabolite Identification Accuracy in Untargeted LC-MS Data Sets. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Retrieved from [Link]
-
Bioanalysis. (2014). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization steps prior to GC–MS analysis: a Silylation reactions.... Retrieved from [Link]
-
Semantic Scholar. (n.d.). Identification of two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA), and detection of five synthetic cannabinoids, AM-1220, AM. Retrieved from [https://www.semanticscholar.org/paper/Identification-of-two-new-type-synthetic-N-(1-and-Uchiyama-Kawamura/5b1a5a0d6e8b0b5e8e8e8e8e8e8e8e8e8e8e8e8e]([Link]
-
ResearchGate. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]
-
Kura Biotech. (n.d.). Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. Retrieved from [Link]
-
Matsuo, T., Naka, T., & Funakoshi, T. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. International Journal of Legal Medicine, 138(2), 567–575. Retrieved from [Link]
-
de Souza, L. M., de P. L. Moreira, A., De Martinis, B. S., & de-Moraes, M. C. (2025). A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. Journal of Mass Spectrometry, e5178. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic hydrolysis of glucuronides: evaluation and possible improvements. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Identification of new synthetic cannabinoid analogue APINAC (adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate) with other synthetic cannabinoid MDMB(N)-Bz-F in illegal products. Retrieved from [Link]
-
MDPI. (n.d.). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Retrieved from [Link]
-
Federal Aviation Administration. (n.d.). Comparison of Species-Specific β-Glucuronidase Hydrolysis of Cannabinoid Metabolites in Human Urine. Retrieved from [Link]
-
de Souza, L. M., de P. L. Moreira, A., De Martinis, B. S., & de-Moraes, M. C. (2025). A Sensitive and Comprehensive LC-MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. Journal of Mass Spectrometry, e5178. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Retrieved from [Link]
-
Agilent. (2013). SAMHSA-Compliant LC/MS/MS Analysis of 11-nor-9-carboxy-D - Tetrahydrocannabinol in Urine with Agilent Bond Elut Plexa PCX and Agilent 6460 Triple Quadrupole LC/MS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporating In-Source Fragment Information Improves Metabolite Identification Accuracy in Untargeted LC-MS Data Sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incorporating In-Source Fragments Improves Metabolite Identification Accuracy in Untargeted LCMS and LCMS/MS Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kurabiotech.com [kurabiotech.com]
- 7. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method [discover.restek.com]
- 11. A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nyc.gov [nyc.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. nyc.gov [nyc.gov]
A Senior Application Scientist's Guide to the Cross-Reactivity of 1-Pentyl-1H-indazole-3-carboxylic Acid in Immunoassays
For researchers, scientists, and drug development professionals dedicated to the fields of toxicology and pharmacology, the accurate detection of emerging psychoactive substances is a paramount challenge. This guide provides an in-depth technical analysis of the cross-reactivity of 1-Pentyl-1H-indazole-3-carboxylic acid, a primary metabolite of the synthetic cannabinoid PB-22 (also known as QUPIC), in the context of immunoassays. While direct comparative data on its performance across various commercial immunoassays remains limited in publicly available literature, this guide will equip you with the foundational knowledge, theoretical considerations, and practical methodologies to understand and assess its detectability.
Introduction: The Significance of this compound
The landscape of new psychoactive substances (NPS) is in a constant state of flux, with novel synthetic cannabinoids continually emerging. PB-22, a potent agonist of the cannabinoid receptors, gained notoriety for its psychoactive effects.[1] Following ingestion, PB-22 undergoes rapid metabolism in the human body. One of the predominant metabolic pathways is the hydrolysis of the ester linkage, leading to the formation of this compound. The detection of this metabolite in urine is a reliable indicator of PB-22 exposure.
Immunoassays are a cornerstone of initial drug screening due to their high throughput and cost-effectiveness. However, their efficacy is contingent on the affinity of the antibodies for the target analyte, a characteristic that is not always guaranteed for the metabolites of new synthetic cannabinoids. Therefore, understanding the cross-reactivity of this compound is crucial for the accurate interpretation of screening results.
The Principle of Competitive Immunoassays for Small Molecule Detection
Immunoassays for small molecules like synthetic cannabinoid metabolites typically employ a competitive format. In this setup, the analyte of interest in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Diagram: Principle of Competitive ELISA
Caption: Competitive ELISA for small molecule detection.
Cross-Reactivity: A Double-Edged Sword
Cross-reactivity in immunoassays refers to the ability of antibodies to bind to substances other than the primary target analyte. This phenomenon arises from structural similarities between the target and the cross-reacting compound.
-
Advantageous Cross-Reactivity: Broad cross-reactivity within a drug class can be beneficial, allowing a single assay to detect multiple parent drugs and their metabolites.
-
Disadvantageous Cross-Reactivity: Cross-reactivity with structurally unrelated compounds can lead to false-positive results. Conversely, a lack of cross-reactivity for a major metabolite, such as this compound, can result in false negatives, even when the parent drug has been consumed.
The structural difference between this compound and its parent compound, PB-22, lies in the replacement of the quinolin-8-yl ester with a carboxylic acid group. This seemingly small change can significantly impact antibody recognition.
Diagram: Structural Comparison
Caption: Key structural difference between PB-22 and its metabolite.
Evaluating Cross-Reactivity of this compound: A Methodological Approach
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the concentration of this compound that results in 50% inhibition of the assay signal (IC50) and to calculate the percent cross-reactivity relative to the primary target analyte of the immunoassay (e.g., a different synthetic cannabinoid metabolite for which the assay was designed).
Materials:
-
Microtiter plate pre-coated with antibodies against a target synthetic cannabinoid.
-
This compound standard.
-
Calibrator for the target analyte of the assay.
-
Enzyme-conjugated synthetic cannabinoid.
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Plate reader.
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a serial dilution of the assay calibrator in drug-free urine or buffer to create a standard curve.
-
Prepare a serial dilution of this compound in the same matrix.
-
-
Assay Incubation:
-
Add a fixed volume of the enzyme-conjugated synthetic cannabinoid to each well.
-
Add the prepared standards and samples to the appropriate wells.
-
Incubate the plate according to the manufacturer's instructions (e.g., 60 minutes at room temperature).
-
-
Washing:
-
Aspirate the contents of the wells.
-
Wash the wells 3-5 times with wash buffer.
-
-
Substrate Addition and Incubation:
-
Add the substrate solution to each well.
-
Incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.
-
-
Stopping the Reaction:
-
Add the stop solution to each well to quench the enzymatic reaction.
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis:
-
Standard Curve Generation: Plot the absorbance values of the calibrators against their known concentrations. Use a four-parameter logistic fit to generate a standard curve.
-
IC50 Determination: From the dose-response curve of this compound, determine the concentration that causes a 50% reduction in the maximum signal (IC50).
-
Percent Cross-Reactivity Calculation:
-
% Cross-Reactivity = (IC50 of Calibrator / IC50 of this compound) x 100
-
Table 1: Hypothetical Cross-Reactivity Data
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Assay Calibrator (e.g., JWH-018 pentanoic acid) | 10 | 100% |
| This compound | TBD | TBD |
| PB-22 | TBD | TBD |
| Structurally Unrelated Compound | >10,000 | <0.1% |
TBD: To be determined experimentally.
Discussion and Future Perspectives
The absence of readily available cross-reactivity data for this compound in commercial immunoassays presents a significant challenge for forensic and clinical laboratories. It is plausible that assays developed for other synthetic cannabinoids, particularly those targeting metabolites with a pentyl chain and a carboxylic acid moiety, may exhibit some degree of cross-reactivity. However, the unique indazole core of this metabolite, compared to the indole core of many JWH-series compounds, could also lead to reduced antibody recognition.
This guide underscores the critical need for:
-
Continuous Validation: Laboratories must perform in-house validation of their immunoassays for new synthetic cannabinoid metabolites as they emerge.
-
Manufacturer Transparency: Manufacturers of immunoassay kits should provide comprehensive cross-reactivity data for a wide range of new psychoactive substances and their metabolites in their package inserts.[2]
-
Development of Novel Assays: There is a pressing need for the development of new immunoassays with broader cross-reactivity for emerging synthetic cannabinoids or, alternatively, more specific assays targeting key metabolites like this compound.
By understanding the principles of immunoassay cross-reactivity and employing rigorous validation protocols, the scientific community can enhance the accuracy and reliability of drug screening for the ever-evolving landscape of synthetic cannabinoids.
References
- DEA Diversion Control Division. (n.d.). PB-22 and 5F-PB-22. U.S. Department of Justice.
- Creative Diagnostics. (2021, March 1). Competitive ELISA.
- Echelon Biosciences. (n.d.).
- Tulip Biolabs. (n.d.). ELISA Assay Kits - Synthetic Cannabinoids.
- Yates, T. L., Poklis, J. L., Holt, A. K., Fleming, J. H., Bayard, C., Raso, S. A., & Peace, M. R. (2023). Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. Journal of Analytical Toxicology.
- Huestis, M. A., & Smith, M. L. (2014). Validation of an ELISA Synthetic Cannabinoids Urine Assay. PMC.
- Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol.
- MBL Life Science. (n.d.). The principle and method of ELISA.
- Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed.
- Wohlfarth, A., Gandhi, A., Pang, S., Zhu, M., Scheidweiler, K. B., & Huestis, M. A. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry.
- Carlier, J., et al. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Analytical Chemistry.
- Angerer, V., et al. (2014). Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22. PubMed Central.
- United Nations Office on Drugs and Crime. (n.d.).
- Peace, M. R., & Griggs, D. A. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. PubMed.
- Gyelab. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges.
- Nichols, J. H., & Colby, J. M. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. PubMed.
Sources
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 1-Pentyl-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of synthetic cannabinoid analysis, the accuracy and reliability of quantitative and qualitative data are paramount. The metabolite 1-Pentyl-1H-indazole-3-carboxylic acid is a critical target in forensic, clinical, and research settings. The foundation of any robust analytical method lies in the quality of the reference standard used. This guide provides an in-depth comparison of available reference standards for this compound, equipping you with the knowledge to make an informed decision for your specific analytical needs.
The Critical Role of High-Quality Reference Standards
The choice of a reference standard is not merely a matter of sourcing a chemical; it is a fundamental decision that dictates the validity of your entire analytical workflow. Using a well-characterized, high-purity reference standard is essential for:
-
Accurate Quantitation: Ensuring that the measured concentration of the analyte in a sample is a true reflection of its actual concentration.
-
Method Validation: Establishing the performance characteristics of an analytical method, including accuracy, precision, linearity, and limits of detection and quantification, as guided by regulatory bodies.[1]
-
Traceability and Comparability: Guaranteeing that results are comparable across different laboratories and over time, a cornerstone of scientific integrity and regulatory compliance.[2][3]
-
Unambiguous Identification: Providing a definitive benchmark for the identification of the target compound in complex matrices.
Comparison of Available Reference Standards
When selecting a reference standard for this compound, it is crucial to consider the level of certification and the accompanying documentation. The primary distinction lies between a Certified Reference Material (CRM) and a standard grade material. CRMs are produced and certified under internationally recognized standards such as ISO 17034, which governs the competence of reference material producers, and are characterized in laboratories accredited to ISO/IEC 17025.[2][4] This ensures a high degree of accuracy, traceability to SI units, and a comprehensive Certificate of Analysis (CoA) detailing the certified property value and its uncertainty.[5][6]
Below is a comparison of typical specifications for commercially available reference standards for this compound from leading suppliers.
| Feature | Certified Reference Material (CRM) | Analytical Standard |
| Certification | ISO 17034 | Manufacturer's specification |
| Testing Laboratory | ISO/IEC 17025 accredited | Internal quality control |
| Purity | Typically ≥98%, with detailed characterization of impurities | Often ≥98%, but with less comprehensive impurity profiling |
| Certified Value | Stated concentration with an associated uncertainty budget | Nominal concentration |
| Traceability | Metrological traceability to SI units | Limited or no metrological traceability |
| Certificate of Analysis | Comprehensive, including certified value, uncertainty, and traceability statement | Basic, providing purity and identity confirmation |
| Intended Use | Quantitative analysis, method validation, calibration, system suitability testing | Qualitative identification, research and development |
| Example Suppliers | LGC Standards, Cerilliant (a brand of MilliporeSigma) | Various chemical suppliers |
Key takeaway: For applications requiring the highest level of accuracy and regulatory compliance, such as forensic toxicology and clinical diagnostics, the use of a CRM is strongly recommended. For exploratory research and method development, a well-characterized analytical standard may be sufficient.
Selecting the Appropriate Reference Standard: A Logic Flow
The selection of a reference standard should be a systematic process based on the requirements of the analytical method and the desired level of data quality.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Synthetic cannabinoids Reference Materials | LGC Standards [lgcstandards.com]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. Reference Standards - Sinceritas [sinceritas.eu]
- 5. Certificate of analysis explained | LGC Standards [lgcstandards.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
Characterizing the Metabolic Fate of 1-Pentyl-1H-indazole-3-carboxylic acid: A Comparative Guide to Analytical Methodologies
Introduction
The proliferation of synthetic cannabinoids presents a formidable challenge to the fields of clinical toxicology, forensic science, and drug development. Among these, 1-Pentyl-1H-indazole-3-carboxylic acid (PICA) and its derivatives represent a significant class of compounds whose metabolic pathways and analytical signatures require thorough characterization for accurate identification in biological matrices. This guide provides an in-depth comparison of the predominant analytical methodologies for the characterization of PICA metabolites. We will delve into the causality behind experimental choices, present validated protocols, and offer a comparative analysis of their performance, empowering researchers to select the most appropriate strategy for their specific objectives.
The Metabolic Journey of this compound
The biotransformation of PICA, like other indazole-3-carboxamide synthetic cannabinoids, is an intricate process primarily orchestrated by cytochrome P450 (CYP) enzymes in the liver. Understanding these metabolic pathways is fundamental to identifying the correct biomarkers of exposure. The metabolism is generally biphasic, involving initial structural modifications (Phase I) followed by conjugation to enhance water solubility and excretion (Phase II).
Phase I Metabolism: The initial modifications to the PICA molecule are predominantly oxidative. The primary metabolic routes for synthetic cannabinoids with an N-pentyl chain involve hydroxylation at various positions of the pentyl group.[1][2] This is often followed by further oxidation of the newly introduced hydroxyl group to a ketone or a carboxylic acid. Other potential, though typically minor, Phase I reactions can include hydroxylation of the indazole ring and N-dealkylation.
Phase II Metabolism: The hydroxylated metabolites generated in Phase I are then susceptible to conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs). This results in the formation of glucuronide conjugates, which are more polar and readily excreted in urine.
Below is a diagram illustrating the predicted primary metabolic pathways of this compound.
Caption: Predicted metabolic pathways of this compound (PICA).
A Comparative Analysis of Analytical Methodologies
The characterization of PICA metabolites necessitates a multi-faceted analytical approach, with Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy standing as the cornerstone techniques. Each offers distinct advantages and is often used in a complementary fashion.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the workhorse for the detection and quantification of drug metabolites in biological fluids due to its exceptional sensitivity and selectivity.[3]
Strengths:
-
High Sensitivity and Selectivity: Capable of detecting metabolites at picogram to nanogram per milliliter levels, making it ideal for analyzing trace amounts in complex matrices like urine and blood.[4]
-
Quantitative Accuracy: When used with appropriate internal standards, LC-MS/MS provides reliable and accurate quantification of target metabolites.
-
High Throughput: Modern LC-MS/MS systems can analyze samples in a matter of minutes, enabling the screening of large numbers of samples.
Limitations:
-
Structural Information: While it provides mass-to-charge ratio and fragmentation patterns, confident structural elucidation of unknown metabolites often requires authentic reference standards.
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and precision, necessitating careful sample preparation and method validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of novel compounds, including drug metabolites.[5]
Strengths:
-
Definitive Structure Elucidation: Provides detailed information about the chemical environment of each atom in a molecule, allowing for the precise determination of its structure without the need for reference standards.[6]
-
Non-destructive: The sample can be recovered after analysis for further investigation by other techniques.
-
Quantitative Capability: NMR is inherently quantitative, as the signal intensity is directly proportional to the number of nuclei, allowing for concentration determination with an internal standard.
Limitations:
-
Lower Sensitivity: Compared to LC-MS/MS, NMR requires significantly higher concentrations of the analyte (micromolar to millimolar range), which can be a challenge for in vivo metabolite studies.[7]
-
Complex Spectra: The analysis of complex mixtures can be challenging due to overlapping signals, often requiring sophisticated multi-dimensional NMR experiments and expertise for interpretation.
The following diagram illustrates a general workflow for the characterization of PICA metabolites.
Caption: General workflow for PICA metabolite characterization.
Performance Comparison of Analytical Methodologies
The table below summarizes the key performance characteristics of LC-MS/MS and NMR for the analysis of synthetic cannabinoid metabolites, providing a basis for selecting the appropriate technique.
| Parameter | LC-MS/MS | NMR Spectroscopy |
| Primary Application | Detection and Quantification | Structure Elucidation |
| Sensitivity | High (pg/mL to ng/mL)[4] | Low (µg/mL to mg/mL)[7] |
| Selectivity | High (with MS/MS) | High (with 2D NMR) |
| Structural Information | Indirect (Mass & Fragments) | Direct (Connectivity & Stereochemistry)[6] |
| Sample Throughput | High | Low |
| Requirement for Standards | Required for confident ID and quantification | Not required for structure elucidation |
| Matrix Effects | Susceptible | Less susceptible |
| Cost (Instrument) | High | Very High |
Experimental Protocols
In Vitro Metabolism of this compound
Objective: To generate metabolites of PICA using human liver microsomes (HLMs) for subsequent analysis.
Materials:
-
This compound (PICA)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), cold
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare a stock solution of PICA in a suitable solvent (e.g., methanol or DMSO) and dilute it in phosphate buffer to the desired starting concentration (e.g., 10 µM).
-
In a microcentrifuge tube, combine the PICA solution, HLMs (e.g., 0.5 mg/mL), and phosphate buffer.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS or NMR analysis.
Sample Preparation from Urine for LC-MS/MS Analysis
Objective: To extract and concentrate PICA metabolites from a urine matrix.
Materials:
-
Urine sample
-
β-glucuronidase from E. coli
-
Phosphate buffer (pH 6.8)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Methanol, Acetonitrile, Ethyl Acetate
-
Ammonium hydroxide
-
Nitrogen evaporator
Procedure:
-
To 1 mL of urine, add 1 mL of phosphate buffer (pH 6.8) and β-glucuronidase.
-
Incubate at 60°C for 1-2 hours to hydrolyze glucuronide conjugates.
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with deionized water followed by a weak organic solvent (e.g., 20% methanol in water) to remove interferences.
-
Elute the metabolites with an appropriate solvent (e.g., ethyl acetate with 2% ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
LC-MS/MS Method for Metabolite Detection and Quantification
Objective: To separate, detect, and quantify PICA metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for metabolite identification.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
-
Collision Energy: Optimize for each metabolite to achieve characteristic fragmentation.
NMR Spectroscopy for Structural Elucidation
Objective: To determine the precise chemical structure of isolated PICA metabolites.
Procedure:
-
Isolate and purify a sufficient quantity of the metabolite of interest (typically >100 µg) using preparative HPLC.
-
Lyophilize the purified fraction to remove the solvent.
-
Dissolve the metabolite in a suitable deuterated solvent (e.g., methanol-d4, chloroform-d).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a series of NMR spectra on a high-field NMR spectrometer (≥500 MHz):
-
1D ¹H NMR: To identify the types and number of protons.
-
1D ¹³C NMR: To identify the types and number of carbons.
-
2D COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for establishing the connectivity of the molecule.
-
-
Analyze the spectra to piece together the molecular structure.
Conclusion
The characterization of this compound metabolites is a critical endeavor for both clinical and forensic applications. A synergistic approach utilizing the high sensitivity of LC-MS/MS for detection and quantification, complemented by the definitive structural elucidation power of NMR spectroscopy, provides the most comprehensive understanding of the metabolic fate of this synthetic cannabinoid. The methodologies and protocols outlined in this guide offer a robust framework for researchers to confidently identify and characterize these metabolites, ultimately contributing to a more accurate assessment of PICA exposure and its potential toxicological implications.
References
-
[Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-
-
#reproducibility-of-published-synthesis-methods)
Sources
- 1. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bionmr.unl.edu [bionmr.unl.edu]
- 6. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1H-Indazole-3-Carboxamide Scaffolds as Potent PAK1 Inhibitors
In the landscape of oncology drug discovery, p21-activated kinase 1 (PAK1) has emerged as a critical node in signaling pathways that drive tumor progression, metastasis, and therapeutic resistance.[1][2] The development of potent and selective PAK1 inhibitors is a formidable challenge, yet a promising avenue for novel cancer therapeutics.[1][2] This guide provides a comparative analysis of a particularly promising class of PAK1 inhibitors built on the 1H-indazole-3-carboxamide scaffold . We will delve into their structure-activity relationships, comparative efficacy, and the experimental methodologies crucial for their evaluation.
The Significance of the 1H-Indazole-3-Carboxamide Scaffold
The 1H-indazole-3-carboxamide core has proven to be a versatile and effective framework for designing kinase inhibitors.[3][4][5] Its inherent drug-like properties and the ability to be readily functionalized allow for the fine-tuning of potency and selectivity against various kinases, including PAK1.[3][4] This scaffold serves as a rigid backbone that correctly orients key pharmacophoric features into the ATP-binding pocket of the kinase, leading to potent inhibition.
Comparative Analysis of Lead Compounds
Fragment-based screening and subsequent structure-based design have led to the identification of several potent 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors.[1][2] Below is a comparative summary of the in vitro inhibitory activities of key compounds from this class.
| Compound ID | PAK1 IC50 (nM) | Key Structural Features & SAR Insights | Reference |
| 30l | 9.8 | Features a piperazine moiety with a terminal pyridine ring. This hydrophilic group in the solvent-accessible region is crucial for its high potency. | [1][3][6] |
| 87d | 16 | Introduction of a specific hydrophobic moiety onto the chlorophenyl group significantly enhanced activity compared to the initial hit. | [2][5][6] |
| 87c | 52 | Demonstrates the impact of modifying the hydrophobic ring, showing a slight decrease in potency compared to 87d. | [2][5][6] |
| 87b | 159 | Further illustrates the structure-activity relationship where the nature of the hydrophobic group is critical for potent inhibition. | [2][5][6] |
Key Structure-Activity Relationship (SAR) Observations:
The development of these potent inhibitors has been guided by key SAR insights:[1][2][3]
-
Hydrophobic Pocket: The substitution of an appropriate hydrophobic ring that fits into the deep back pocket of the ATP-binding site is a critical determinant of inhibitory activity.
-
Solvent-Exposed Region: The introduction of a hydrophilic group in the bulk solvent region is essential for achieving both high potency and selectivity for PAK1.
PAK1 Signaling Pathway and Inhibition
PAK1 is a key effector of the Rho GTPases, Rac1 and Cdc42, and plays a pivotal role in various cellular processes, including cell motility, proliferation, and survival.[6][7] Its aberrant activation is a hallmark of numerous cancers. The 1H-indazole-3-carboxamide inhibitors function by competitively binding to the ATP pocket of PAK1, thereby preventing its catalytic activity and downstream signaling.
Caption: The PAK1 signaling pathway and the point of intervention by 1H-indazole-3-carboxamide inhibitors.
Experimental Protocols
To ensure the rigorous evaluation and comparison of these inhibitors, standardized experimental protocols are essential.
General Synthesis of 1H-Indazole-3-Carboxamide Derivatives
This protocol provides a general method for the synthesis of the 1H-indazole-3-carboxamide scaffold, which can then be further diversified.
Materials:
-
1H-indazole-3-carboxylic acid
-
Substituted aryl or aliphatic amines
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBt)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (TEA)
Procedure: [8]
-
To a solution of 1H-indazole-3-carboxylic acid in DMF, add HOBt, EDC·HCl, and TEA.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add the desired substituted amine to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the product with a suitable organic solvent (e.g., 10% Methanol in Chloroform).
-
Wash the combined organic layers with 10% NaHCO3 and brine, then dry over Na2SO4.
-
Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.
In Vitro PAK1 Kinase Activity Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
PAK1 enzyme
-
Suitable kinase substrate
-
ATP
-
Kinase buffer
-
1H-indazole-3-carboxamide compounds (test inhibitors)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor solution (or 5% DMSO for control).
-
Add 2 µL of the PAK1 enzyme solution.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a suitable equation.
Sources
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Maze: A Comparative Guide to the Pharmacological Characterization of Synthetic Cannabinoid Metabolites
Introduction: The Moving Target of Synthetic Cannabinoid Metabolism
This guide provides a comparative analysis of the methodologies employed for the pharmacological characterization of SC metabolites. We will delve into the rationale behind experimental choices, present supporting data, and offer insights to guide researchers in this dynamic field.
The Crucial First Step: Unraveling Metabolic Pathways
A thorough pharmacological characterization begins with understanding the metabolic fate of the parent SC. The primary goal is to identify the major metabolites, as these are the most likely to contribute to the overall pharmacological effect and serve as reliable biomarkers of exposure.[1][2]
In Vitro Metabolism Models: A Comparative Overview
The choice of an in vitro model is a critical decision that influences the relevance and translatability of the findings. Human-derived systems are preferred as they most accurately reflect human metabolism.
| Model | Advantages | Disadvantages | Typical Application |
| Human Hepatocytes | Gold standard; contains a full complement of phase I and II metabolic enzymes.[1][8] | Limited availability; higher cost; shorter viability. | Comprehensive metabolite profiling; identifying both phase I and II metabolites. |
| Human Liver Microsomes (HLM) | Readily available; cost-effective; well-characterized.[1] | Lacks cytosolic enzymes and cofactors for some phase II reactions. | High-throughput screening of phase I metabolism; determining metabolic stability. |
| Recombinant CYP Enzymes | Allows for the identification of specific enzymes responsible for metabolism. | Does not account for the interplay between different enzymes. | Reaction phenotyping; understanding potential drug-drug interactions. |
Expert Insight: While human hepatocytes are the gold standard, a tiered approach is often most practical. Initial screening with HLMs can rapidly identify major phase I metabolites, which can then be further investigated using hepatocytes to capture a more complete metabolic picture, including phase II conjugation.
Experimental Workflow: From Parent Compound to Metabolite Profile
Caption: A typical workflow for the in vitro identification of synthetic cannabinoid metabolites.
In Vitro Pharmacological Characterization: Gauging Potency and Efficacy
Once metabolites are identified and synthesized, their pharmacological activity at cannabinoid receptors (CB1 and CB2) must be determined. This typically involves a combination of receptor binding and functional assays.
Receptor Binding Assays: Quantifying Affinity
Receptor binding assays measure the affinity of a ligand for a receptor. Radioligand binding assays have traditionally been the standard, but newer, non-radioactive methods are gaining traction.[9][10]
| Assay Type | Principle | Advantages | Disadvantages |
| Radioligand Displacement Assay | A radiolabeled ligand competes with the test compound for binding to the receptor.[11] | High sensitivity and specificity; well-established. | Requires handling of radioactive materials; disposal concerns.[9] |
| Fluorescence-Based Assays | Utilizes fluorescent ligands or biosensors to measure binding.[9] | Non-radioactive; amenable to high-throughput screening. | Potential for compound interference with fluorescence. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized receptor.[10] | Real-time kinetic data (association and dissociation rates). | Requires specialized equipment; can be complex to optimize. |
Expert Insight: For initial screening of a large number of metabolites, fluorescence-based assays offer a good balance of throughput and safety. For more detailed characterization of lead metabolites, radioligand displacement assays remain a robust and reliable method.
Functional Assays: Assessing Efficacy
Functional assays determine the cellular response following receptor activation, providing a measure of a compound's efficacy (i.e., whether it is a full agonist, partial agonist, or antagonist).
| Assay Type | Principle | Advantages | Disadvantages |
| [³⁵S]GTPγS Binding Assay | Measures the binding of a non-hydrolyzable GTP analog to G-proteins upon receptor activation. | Direct measure of G-protein activation; highly quantitative. | Requires radioactive materials; can be technically demanding. |
| cAMP Accumulation Assay | Measures the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP levels following Gi/o-coupled receptor activation.[9] | Non-radioactive; readily available commercial kits. | Indirect measure of receptor activation. |
| β-Arrestin Recruitment Assay | Measures the recruitment of β-arrestin to the activated receptor. | Can identify biased agonism (preferential activation of one signaling pathway over another). | May not be the primary signaling pathway for all effects. |
Expert Insight: It is crucial to use more than one functional assay to obtain a comprehensive understanding of a metabolite's efficacy. The combination of a G-protein activation assay and a β-arrestin recruitment assay can reveal nuanced signaling profiles that may be critical to a metabolite's overall pharmacological effect.
Signaling Pathway: Cannabinoid Receptor Activation
Caption: Simplified signaling cascade following cannabinoid receptor activation by a synthetic cannabinoid metabolite.
In Vivo Pharmacological Characterization: Bridging the Gap to Systemic Effects
In vivo studies are essential to understand the physiological and behavioral effects of SC metabolites in a whole organism. Rodent models, particularly mice, are most commonly used.
The Cannabinoid Tetrad: A Classic Behavioral Screen
The "tetrad" is a battery of four tests that are characteristic of CB1 receptor activation in mice. It provides a rapid in vivo screen for cannabimimetic activity.
-
Hypothermia: A decrease in core body temperature.
-
Analgesia: A reduced response to a painful stimulus (e.g., tail-flick or hot-plate test).
-
Catalepsy: A state of immobility and fixed posture.
-
Hypolocomotion: A decrease in spontaneous movement in an open field.
Comparative Data: In Vivo Effects of JWH-018 and its Metabolites
| Compound | Hypothermia | Analgesia | Catalepsy | Hypolocomotion | Reference |
| JWH-018 | Yes | Yes | Yes | Yes | [12] |
| JWH-018 N-(5-hydroxypentyl) | Yes | Yes | Yes | Yes | [3][12] |
| JWH-018 N-pentanoic acid | No | No | No | No | [3] |
This data clearly demonstrates that the hydroxylated metabolite of JWH-018 retains significant in vivo cannabimimetic activity, while the carboxylated metabolite is inactive.[3][12] This underscores the importance of characterizing the full metabolic profile.
Advanced Analytical Techniques: The Backbone of Metabolite Identification
The reliable identification and quantification of SC metabolites in biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the workhorse in this field.[13][14][15]
-
Triple Quadrupole (QqQ) MS: Ideal for targeted quantification of known metabolites due to its high sensitivity and selectivity in multiple reaction monitoring (MRM) mode.[14]
-
High-Resolution Mass Spectrometry (HRMS) (e.g., TOF, Orbitrap): Essential for identifying unknown metabolites through accurate mass measurements and fragmentation analysis.[1][14] This "non-targeted" approach allows for the retrospective analysis of data for newly emerged SCs.[16]
Challenges and Future Directions
The pharmacological characterization of SC metabolites is a continuous race against the clandestine chemists who produce new compounds. Key challenges include:
-
The sheer number and diversity of new SCs. [1]
-
The lack of commercially available reference standards for metabolites. [1]
-
The potential for shared metabolites between different parent SCs, complicating the interpretation of forensic data. [1]
-
Understanding the contribution of individual metabolites to the overall toxicity of the parent compound. [7]
Future research should focus on developing high-throughput screening methods to rapidly assess the metabolic fate and pharmacological activity of new SCs. The use of in silico predictive models for metabolism and toxicity may also help to prioritize compounds for in-depth experimental characterization.[1]
References
-
Analytical methods for the identification of synthetic cannabinoids in biological matrices. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Diao, X., & Huestis, M. A. (2019). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Chemistry, 7, 74. [Link]
-
Brents, L. K., & Prather, P. L. (2014). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. In Neuropathology of Drug Addictions and Substance Misuse (Vol. 2, pp. 293-301). Elsevier. [Link]
-
Brents, L. K., & Prather, P. L. (2014). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. ResearchGate. [Link]
-
Kishimoto, K., et al. (2014). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 32(1), 1-17. [Link]
-
Wikipedia. (n.d.). Synthetic cannabinoids. Retrieved January 9, 2024, from [Link]
-
Pop, M. S., et al. (2021). Challenges and Opportunities in Preclinical Research of Synthetic Cannabinoids for Pain Therapy. International Journal of Molecular Sciences, 22(11), 5698. [Link]
-
Brents, L. K., et al. (2013). Distinct pharmacology and metabolism of K2 synthetic cannabinoids compared to Δ9-THC: Mechanism underlying greater toxicity? Life Sciences, 97(1), 36-42. [Link]
-
Prather, P. L., & Brents, L. K. (2016). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. Current Topics in Behavioral Neurosciences, 29, 293-301. [Link]
-
Tai, S., & Fantegrossi, W. E. (2014). Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential. Current Addiction Reports, 1(2), 129-136. [Link]
-
Gifford, A. N., et al. (2012). Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences. British Journal of Pharmacology, 165(8), 2583-2595. [Link]
-
Celtarys Research. (2023). Cannabinoid Receptor Binding and Assay Tools. Retrieved January 9, 2024, from [Link]
-
Cernat, A., et al. (2022). Affinity Assays for Cannabinoids Detection: Are They Amenable to On-Site Screening? Biosensors, 12(10), 838. [Link]
-
Phenomenex. (2015). Technical Note Spotlight: Analyzing Metabolites of Synthetic Cannabinoids. Retrieved January 9, 2024, from [Link]
-
Znaleziona, J., et al. (2015). Determination and identification of synthetic cannabinoids and their metabolites in different matrices by modern analytical techniques – a review. Analytica Chimica Acta, 874, 11-25. [Link]
-
Cannaert, A., et al. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Analytical Chemistry, 88(23), 11520-11528. [Link]
-
da Silva, L. R., et al. (2026). Synthetic cannabinoids: a critical review of challenges and advances in biological sample preparation. Journal of Chromatography A, 466530. [Link]
-
An, J., et al. (2016). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Journal of Analytical Toxicology, 40(6), 438-444. [Link]
-
Wohlfarth, A., & Huestis, M. A. (2015). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. Expert Opinion on Drug Metabolism & Toxicology, 11(7), 1029-1049. [Link]
-
Gado, F., et al. (2022). Synthesis and In Vitro Characterization of Selective Cannabinoid CB2 Receptor Agonists: Biological Evaluation against Neuroblastoma Cancer Cells. Molecules, 27(19), 6543. [Link]
-
Wang, Y., et al. (2023). Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. Toxics, 11(11), 903. [Link]
-
Experimental Biology. (2017). Genetic factors may contribute to adverse effects produced by synthetic cannabinoids. ScienceDaily. [Link]
Sources
- 1. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 2. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 3. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. | Semantic Scholar [semanticscholar.org]
- 6. Distinct pharmacology and metabolism of K2 synthetic cannabinoids compared to Δ9-THC: Mechanism underlying greater toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Challenges and Opportunities in Preclinical Research of Synthetic Cannabinoids for Pain Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]
- 10. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Activity of 1-Pentyl-1H-indazole-3-carboxylic Acid Structural Analogs
This guide provides a comprehensive comparison of the structural analogs of 1-Pentyl-1H-indazole-3-carboxylic acid, a foundational structure for a class of synthetic cannabinoids. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), comparative pharmacology, and the experimental methodologies used to characterize these compounds. Our focus is on providing objective, data-driven insights to inform future research and development.
Introduction: The Rise of Indazole-Based Synthetic Cannabinoids
The endocannabinoid system, a key regulator of numerous physiological processes, is primarily mediated by the cannabinoid receptors CB1 and CB2. While Δ⁹-tetrahydrocannabinol (THC) from cannabis is a well-known partial agonist of these receptors, the quest for novel therapeutic agents has led to the development of a vast array of synthetic cannabinoids.[1] Among these, derivatives of this compound have emerged as a significant and structurally diverse class. These compounds were initially developed as research tools to probe the endocannabinoid system but have since been detected in illicit products, often exhibiting higher potency and efficacy than THC.[1][2]
Understanding the nuanced differences in activity conferred by subtle structural modifications is paramount for both therapeutic design and for anticipating the pharmacological effects of new psychoactive substances. This guide will explore these relationships through a detailed comparison of key analogs, supported by experimental data and protocols.
Structure-Activity Relationship (SAR) Analysis
The pharmacological activity of this compound analogs is dictated by modifications at three primary positions: the N1-alkyl chain, the indazole core, and the C3-substituent.
-
N1-Alkyl Chain: The length and substitution of the N1-alkyl chain significantly influence CB1 receptor affinity. A pentyl chain is a common feature, and terminal fluorination of this chain, as seen in 5F-PB-22, generally leads to a notable increase in potency compared to its non-fluorinated counterpart, PB-22.[3] This enhancement is a frequently observed modification in the development of potent synthetic cannabinoids.
-
Indazole Core: Modifications to the indazole ring system can also modulate activity. While less common than N1-alkyl chain variations, substitutions on the benzene ring of the indazole core can impact receptor binding and functional activity.
-
C3-Substituent: The C3 position is a critical determinant of the compound's chemical class and its interaction with the cannabinoid receptors. The parent carboxylic acid is often a metabolic product.[4] More commonly, this position is modified into an ester, as in PB-22 (quinolin-8-yl ester), or a carboxamide, as in AB-PINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)carboxamide).[5][6] These "head groups" play a crucial role in receptor engagement.
Comparative Pharmacological Data
The following table summarizes the in vitro activity of selected structural analogs of this compound at human cannabinoid receptors. The binding affinity (Ki) is a measure of how tightly a ligand binds to the receptor, with lower values indicating higher affinity. The functional activity (EC50) represents the concentration of a ligand that produces 50% of its maximal effect, with lower values indicating greater potency.
| Compound | Structural Class | N1-Substituent | C3-Substituent | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | Reference(s) |
| AB-PINACA | Indazole-3-carboxamide | Pentyl | L-valinamide | 0.87 | 1.2 | 2.4 | [7] |
| 5F-AB-PINACA | Indazole-3-carboxamide | 5-Fluoropentyl | L-valinamide | 0.49 | 0.88 | 1.9 | [4] |
| PB-22 | Indole-3-carboxylate | Pentyl | Quinolin-8-yl ester | 2.0 | 11.2 | 18.2 | [3] |
| 5F-PB-22 | Indole-3-carboxylate | 5-Fluoropentyl | Quinolin-8-yl ester | 0.7 | 2.9 | 5.1 | [3] |
Data presented are representative values from the cited literature and may vary between different experimental setups.
Cannabinoid Receptor Signaling Pathway
Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), by an agonist initiates a cascade of intracellular signaling events. The receptor is primarily coupled to the inhibitory G-protein, Gi/o. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein subunits can also lead to the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively contribute to the modulation of neurotransmitter release.
Caption: Simplified CB1 receptor signaling cascade.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, we provide detailed, step-by-step methodologies for the key experiments used to characterize these compounds.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
[³H]CP55,940 (radioligand).
-
Test compounds (unlabeled ligands).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Plate Preparation: Pre-soak the 96-well filter plates with wash buffer.
-
Reaction Mixture: In a 96-well plate, add binding buffer, a fixed concentration of [³H]CP55,940 (typically at its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Add the receptor membrane preparation to each well to initiate the binding reaction. Incubate the plate at 30°C for 60-90 minutes.
-
Filtration: Rapidly filter the reaction mixture through the pre-soaked filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional activity (EC50) of a compound by quantifying its effect on intracellular cyclic AMP (cAMP) levels following receptor activation.
Materials:
-
CHO-K1 cells stably expressing the human CB1 receptor.
-
Assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Culture the CB1-expressing CHO-K1 cells to an appropriate confluency.
-
Cell Plating: Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Addition: On the day of the assay, replace the culture medium with assay buffer containing varying concentrations of the test compound. Incubate for a defined period (e.g., 15-30 minutes).
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for another defined period (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: The results are plotted as a dose-response curve, and the EC50 value is determined using non-linear regression. This value represents the concentration of the agonist that produces 50% of its maximal inhibition of forskolin-stimulated cAMP production.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro screening and characterization of novel synthetic cannabinoid analogs.
Sources
- 1. Binding of the non-classical cannabinoid CP 55,940, and the diarylpyrazole AM251 to rodent brain cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Cannabinoids: Epidemiology, Pharmacodynamics, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on [3H]CP-55940 binding in the human central nervous system: regional specific changes in density of cannabinoid-1 receptors associated with schizophrenia and cannabis use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA), and detection of five synthetic cannabinoids, AM-1220, AM-2233, AM-1241, CB-13 (CRA-13), and AM-1248, as designer drugs in | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Pentyl-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is for informational purposes only and does not constitute legal or professional advice. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all applicable federal, state, and local regulations.
Introduction: Understanding the Compound
1-Pentyl-1H-indazole-3-carboxylic acid is an analytical reference standard categorized as a synthetic cannabinoid metabolite.[1] As a compound intended for research and forensic applications, it should be considered hazardous until comprehensive toxicological data is available.[1] The inherent novelty of many research chemicals necessitates a cautious approach to their handling and disposal, treating them as potentially hazardous substances.
The structural analog, Indazole-3-carboxylic acid, is classified as a skin and eye irritant.[2][3][4] Given the structural similarity, it is prudent to assume that this compound may exhibit similar hazardous properties. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and engineering controls.
Core Principles of Chemical Waste Management
The foundation of safe chemical disposal lies in the "cradle-to-grave" approach mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] This principle ensures that hazardous waste is tracked from its generation to its final, environmentally sound disposal.
Before disposal, a hazardous waste determination must be made. While specific data for this compound is limited, its characteristics as a synthetic organic acid and its intended use in a laboratory setting suggest it should be managed as a hazardous chemical waste.
| Property | Information | Source |
| Chemical Name | This compound | [1][5] |
| CAS Number | 1283576-17-9 | [1] |
| Molecular Formula | C13H16N2O2 | [1][5] |
| Appearance | Crystalline solid | [1] |
| Assumed Hazards | Skin Irritant, Serious Eye Irritant | [2][3][4] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound.
Given the assumed hazards, the following PPE is mandatory when handling this compound:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[2][3]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Waste Stream: Designate a specific waste container for this compound and other compatible organic acid waste.
-
Container: Use a clearly labeled, leak-proof container made of a material compatible with organic acids. Avoid metal containers.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Skin Irritant," "Eye Irritant").
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Container Management: Keep the waste container securely closed except when adding waste.
-
Storage: Store in a well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and sources of ignition.[3]
Caption: Workflow for the proper disposal of this compound.
The recommended disposal method for this type of organic chemical waste is high-temperature incineration in a permitted hazardous waste facility.
-
Procedure: A common practice is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This ensures the complete destruction of the compound and minimizes environmental release.
-
Vendor: Your institution's EHS department will have a contract with a licensed hazardous waste disposal vendor responsible for the transportation and final disposal of the waste.
Do NOT dispose of this compound down the drain or in the regular trash. [3]
Regulatory Compliance
Adherence to federal and institutional regulations is paramount.
-
OSHA: The Occupational Safety and Health Administration (OSHA) mandates a written Chemical Hygiene Plan for laboratories, which includes procedures for safe handling and disposal of hazardous chemicals.[6] Employers must also ensure that Safety Data Sheets (SDSs) are readily accessible to all employees.
-
EPA: The EPA regulates the generation, transportation, treatment, storage, and disposal of hazardous waste under RCRA. Your laboratory will have a specific generator status (e.g., Very Small, Small, or Large Quantity Generator) that dictates accumulation time limits and reporting requirements.[1]
Spill and Emergency Procedures
In the event of a spill, follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Contain: If the spill is small and you are trained to do so, contain the spill using appropriate absorbent materials.
-
Clean-up: Wearing appropriate PPE, carefully clean the affected area. All spill clean-up materials must be disposed of as hazardous waste.
-
Decontaminate: Decontaminate the area and any equipment used.
Conclusion
The responsible management of research chemicals like this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of waste characterization, proper segregation, and compliant disposal methods, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always prioritize safety and consult your institution's EHS department for guidance on specific disposal procedures.
References
-
This compound. PubChem. [Link]
-
Indazole-3-carboxylic acid. PubChem. [Link]
-
Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. University of Puerto Rico. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
Chemical Hazards and Toxic Substances. Occupational Safety and Health Administration. [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Pentyl-1H-indazole-3-carboxylic Acid
As researchers and drug development professionals, our work requires us to handle novel chemical entities where comprehensive toxicological data may be limited. 1-Pentyl-1H-indazole-3-carboxylic acid is one such compound. While it is a valuable synthetic intermediate, its specific health and safety profile is not extensively documented. This guide provides a robust framework for selecting and using Personal Protective Equipment (PPE), grounded in the principles of chemical analogy, functional group hazard assessment, and risk mitigation. Our primary objective is to empower you to work safely by understanding not just what to wear, but why you're wearing it.
Hazard Assessment: Deducing Risk from Structure
-
Indazole Core: Indazole derivatives are known for their wide range of pharmacological activities, including acting as kinase inhibitors and synthetic cannabinoid receptor agonists.[2][3][4] Some have been evaluated for toxicity.[5] The core takeaway is that the indazole moiety imparts significant biological activity. Accidental exposure could lead to unintended physiological effects.
-
Carboxylic Acid Group: Carboxylic acids as a class can be corrosive and are often skin and eye irritants.[6] While generally considered weak acids, this does not preclude them from causing significant local tissue damage upon contact.[6]
-
Structural Analogue - 1H-Indazole-3-carboxylic acid: The most direct structural relative for which safety data is available is the parent compound without the pentyl group, 1H-Indazole-3-carboxylic acid. According to its SDS, this compound is classified as causing serious eye irritation (Category 2), skin irritation (Category 2), and may cause respiratory irritation.[7][8][9]
Based on this analysis, we must assume this compound is, at a minimum, a skin, eye, and respiratory irritant with unknown, but potential, systemic pharmacological effects upon absorption. The pentyl group increases its lipophilicity, which could potentially enhance skin absorption.
The Core Directive: A Multi-Layered Defense
Given the unknown toxicological profile, our PPE strategy is not merely a checklist but a comprehensive system designed to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.
Caption: Step-by-step safe handling workflow.
Step-by-Step Methodology:
-
Pre-Operation Safety Check:
-
Ensure a chemical spill kit is accessible.
-
Locate the nearest safety shower and eyewash station. [7] * Don all required PPE as specified in the table above.
-
Confirm that the chemical fume hood has a valid certification and that the airflow monitor indicates it is functioning correctly.
-
-
Handling the Solid Compound (Inside Fume Hood):
-
Cover the work surface inside the fume hood with an absorbent, disposable pad.
-
Carefully open the container with the this compound. Avoid creating airborne dust.
-
Use a dedicated spatula to weigh the desired amount of the compound into a tared container suitable for dissolution.
-
Once weighing is complete, cap the primary container and clean the spatula with a solvent-moistened wipe.
-
Add the solvent to the vessel containing the solid compound to dissolve it.
-
-
Post-Operation Cleanup:
-
Wipe down the work surface and any equipment used with an appropriate solvent.
-
Carefully fold the disposable absorbent pad inward and place it, along with the solvent wipes, into a designated hazardous waste container.
-
Remove the outer pair of gloves and dispose of them in the hazardous waste container.
-
With the inner gloves still on, close the fume hood sash.
-
Remove the remaining PPE and wash hands thoroughly with soap and water.
-
Emergency Procedures
Skin Exposure:
-
Immediately remove contaminated clothing and gloves.
-
Flush the affected area with copious amounts of water for at least 15 minutes. [8]* Seek immediate medical attention.
Eye Exposure:
-
Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. [8]* Remove contact lenses if present and easy to do. [8]* Seek immediate medical attention.
Spill Response:
-
For a small spill inside a fume hood, use a spill kit appropriate for chemical powders or solvents. Absorb the material, wipe the area clean, and place all contaminated materials in a sealed hazardous waste container.
-
For a large spill or any spill outside of a fume hood, evacuate the area, restrict access, and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
All waste generated from handling this compound, including empty containers, contaminated gloves, absorbent pads, and solutions, must be treated as hazardous chemical waste. [10]* Collect waste in a clearly labeled, sealed container.
-
The label should include the chemical name and associated hazards.
-
Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain. [7] By implementing this comprehensive safety and handling plan, you can effectively mitigate the risks associated with this compound, ensuring a secure laboratory environment for yourself and your colleagues.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 18695504, this compound. PubChem.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 118536019, this compound Methyl Ester. PubChem.
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. ILPI.
- Cayman Chemical.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 17381723, 1-Pentyl-1H-indole-3-carboxylic acid. PubChem.
- BenchChem. Personal protective equipment for handling Capraminopropionic acid. BenchChem.
- LGC Standards. This compound. LGC Standards.
- LeelineWork. What PPE Should You Wear When Handling Acid 2026?. LeelineWork.
- University of California, Santa Barbara. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. UCSB Environmental Health & Safety.
-
Ma, C., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry. Available at: [Link]
- U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
- Fisher Scientific. SAFETY DATA SHEET: 1H-Indazole-3-carboxylic acid. Fisher Scientific.
-
Hill, S. L., et al. (2017). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. Clinical Chemistry. Available at: [Link]
- May & Baker Ltd. SAFETY DATA SHEET: 1-Methyl-1H-indazole-3-carboxylic acid. May & Baker Ltd.
- Acros Organics. SAFETY DATA SHEET: 1H-Indazole-3-carboxylic acid. Acros Organics.
- Fisher Scientific.
- TCI Chemicals. SAFETY DATA SHEET: Indazole-3-carboxylic Acid. TCI Chemicals.
- Cayman Chemical. Safety Data Sheet: Indole-3-carboxaldehyde. Cayman Chemical.
-
Kumar, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]
-
Heywood, R., et al. (1981). Toxicological studies on 1-substituted-indazole-3-carboxylic acids. Chemotherapy. Available at: [Link]
- CymitQuimica. This compound. CymitQuimica.
- Breitenbucher, J. G., et al. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- Faming, Z., et al. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicological studies on 1-substituted-indazole-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
